2,5-Dichlorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60712. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBYUWVMLBBEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059803 | |
| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-50-3 | |
| Record name | 1,4-Dichloro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 320-50-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |
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| Record name | 1,4-dichloro-2-(trifluoromethyl)benzene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,5-Dichlorobenzotrifluoride, a versatile fluorinated building block. From its fundamental physicochemical properties to its applications in advanced synthesis and its critical safety considerations, this document serves as an essential resource for professionals in the chemical and pharmaceutical sciences.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound, with the CAS number 320-50-3, is a halogenated aromatic compound.[1][2] Its structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, imparts unique chemical characteristics that are highly valuable in organic synthesis.[3]
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂F₃ | [3][4][5][6][7] |
| Molecular Weight | 215.00 g/mol | [5][6][7][8][9] |
| CAS Number | 320-50-3 | [1][2][6][7][8][9] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Density | 1.483 g/mL at 25 °C | [2][4][8][9] |
| Boiling Point | ~174.82 °C (estimate) | [4] |
| Flash Point | 76 °C / 168.8 °F (closed cup) | [1][8][9] |
| Refractive Index | n20/D 1.483 | [2][4][8][9] |
| InChI Key | DYBYUWVMLBBEMA-UHFFFAOYSA-N | [6][7][8][10] |
| SMILES | FC(F)(F)c1cc(Cl)ccc1Cl | [5][8] |
Calculated Thermodynamic and Partitioning Properties:
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -504.24 | kJ/mol | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -602.78 | kJ/mol | [5] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.37 | kJ/mol | [5] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 39.80 | kJ/mol | [5] |
| Log10 of Water Solubility (log10WS) | -3.95 | mol/l | [5] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.012 | [5] |
Section 2: Synthesis and Reactivity
While specific, detailed industrial synthesis routes for this compound are often proprietary, analogous reactions provide insight into its probable manufacturing pathways. A common method for producing dichlorobenzotrifluorides involves the chlorination of a benzotrifluoride precursor. For instance, 3,4-Dichlorobenzotrifluoride can be synthesized by chlorinating 4-chlorobenzotrifluoride.[11] Another general approach involves the reaction of a dichlorobenzotrichloride with anhydrous hydrogen fluoride.[11]
The reactivity of this compound is largely dictated by the interplay of its substituents. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the chlorine atoms are deactivating but ortho-, para-directing. The positions of these groups influence the regioselectivity of further chemical transformations.
Section 3: Applications in Research and Industry
The unique electronic properties and steric hindrance provided by the trifluoromethyl group make this compound a valuable intermediate in several industrial and research applications.[3]
Key Application Areas:
-
Intermediate in Chemical Synthesis: It is a crucial building block in the synthesis of more complex fluorinated compounds, which are integral to the development of specialty chemicals and advanced materials.[3]
-
Pharmaceutical and Agrochemical Synthesis: The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates and agrochemicals.[3][12][13] This makes this compound a sought-after precursor in these fields.
-
Solvent Applications: Its ability to dissolve a wide array of organic compounds makes it an effective solvent in various reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.[3] Its high boiling point and low volatility are advantageous for high-temperature applications.[3]
-
Electronics Industry: This compound finds use in the manufacturing of high-performance polymers for electronic components that demand high thermal stability and chemical resistance.[3]
-
Analytical Standard: It has been utilized as an internal standard in quantitative analysis, for example, in the CW-NMR method for analyzing hexafluoropropylene/vinylidene fluoride copolymers.[2][8][9]
Workflow: Integration of this compound in a Hypothetical Drug Discovery Cascade
The following diagram illustrates a conceptual workflow where this compound could be employed as a starting material in a drug discovery program.
Caption: A conceptual workflow for drug discovery.
Section 4: Spectroscopic Characterization
Understanding the spectroscopic signature of this compound is crucial for reaction monitoring and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons, with chemical shifts and coupling patterns influenced by the chlorine and trifluoromethyl substituents.[10]
-
¹³C NMR: The carbon NMR spectrum would reveal distinct peaks for each unique carbon atom in the molecule, including the trifluoromethyl carbon.[14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H, C-C (aromatic), C-Cl, and C-F bonds, providing a unique fingerprint for the molecule.[6]
-
Mass Spectrometry (MS): Mass spectral data, typically from electron ionization (EI), can be used to confirm the molecular weight and analyze fragmentation patterns, aiding in structural elucidation.[6][7]
Section 5: Safety, Handling, and Storage
This compound is classified as a corrosive and combustible material and requires careful handling to ensure laboratory safety.[8][9]
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and water.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[1]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][15]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][15]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][15]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers.[1][15]
-
Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[1][15]
Protocol: Standard Laboratory Handling of this compound
This protocol outlines the essential steps for the safe handling of this compound in a research laboratory setting.
1. Pre-Handling Assessment: 1.1. Review the Safety Data Sheet (SDS) thoroughly.[1] 1.2. Ensure a chemical fume hood is available and functioning correctly. 1.3. Locate and verify the functionality of the nearest safety shower and eyewash station.[1]
2. Personal Protective Equipment (PPE) Donning: 2.1. Wear a lab coat, ensuring it is fully buttoned. 2.2. Don appropriate chemical-resistant gloves (e.g., nitrile). 2.3. Wear safety goggles that provide a complete seal around the eyes.
3. Aliquoting and Dispensing: 3.1. Perform all manipulations of the chemical inside a certified chemical fume hood. 3.2. Use clean, dry glassware. 3.3. To prevent static discharge, ensure proper grounding of equipment where necessary.[1] 3.4. After dispensing, securely close the primary container.
4. Waste Disposal: 4.1. Dispose of waste in a designated, properly labeled hazardous waste container. 4.2. Do not mix with incompatible waste streams.
5. Emergency Procedures: 5.1. In case of a spill, immediately evacuate the area and alert others. 5.2. Use an inert absorbent material (e.g., sand, silica gel) for containment.[1][15] 5.3. For personal exposure, follow the first-aid measures outlined in the SDS.[1]
Section 6: Toxicological and Environmental Information
Environmental Precautions:
-
Prevent the substance from entering drains and waterways.
Section 7: Conclusion
This compound is a chemical of significant interest due to its utility as a building block in the synthesis of high-value products in the pharmaceutical, agrochemical, and materials science sectors. Its unique combination of a trifluoromethyl group and chlorine atoms on an aromatic ring provides a platform for a wide range of chemical transformations. A thorough understanding of its properties, reactivity, and safety protocols is paramount for its effective and safe utilization in research and development.
References
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- 12. jelsciences.com [jelsciences.com]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Abstract for TOX-14 [ntp.niehs.nih.gov]
An In-depth Technical Guide to 2,5-Dichlorobenzotrifluoride: Properties, Reactivity, and Applications
This guide provides a comprehensive overview of 2,5-Dichlorobenzotrifluoride (DCBTF), a pivotal fluorinated building block in modern chemical synthesis. Tailored for researchers, chemists, and professionals in drug development and material science, this document delves into the core chemical properties, reactivity profile, and strategic applications of this versatile compound. Our focus is on the causality behind its utility, offering field-proven insights to support your research and development endeavors.
Core Chemical Identity and Physicochemical Profile
This compound, also known as 1,4-dichloro-2-(trifluoromethyl)benzene, is an aromatic organic compound distinguished by a benzene ring substituted with two chlorine atoms and a trifluoromethyl (-CF3) group.[1][2][3] This unique combination of substituents imparts significant chemical stability and specific reactivity, making it a valuable intermediate.[4]
The trifluoromethyl group is a powerful electron-withdrawing group, which profoundly influences the electronic properties of the aromatic ring. This, coupled with the deactivating, ortho-para directing nature of the chlorine atoms, dictates the compound's behavior in chemical reactions.
Physicochemical Data Summary
The fundamental physical and chemical properties of this compound are summarized below. This data is critical for experimental design, safety assessments, and process optimization.
| Property | Value | Source(s) |
| CAS Number | 320-50-3 | [1][2][3][5][6] |
| Molecular Formula | C₇H₃Cl₂F₃ | [1][2][3][6] |
| Molecular Weight | 215.00 g/mol | [1][2][3][5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Density | 1.483 g/mL at 25 °C | [5][8][9] |
| Boiling Point | 172 °C | [9] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [5][7] |
| Refractive Index (n20/D) | 1.483 | [5][8] |
| Solubility | Insoluble in water; soluble in organic solvents.[10][11] | |
| Vapor Density | No information available | [7][12] |
| Vapor Pressure | No information available | [7][12] |
Reactivity and Mechanistic Insights
The reactivity of the this compound ring is governed by the interplay of its substituents. The trifluoromethyl group is a strong deactivating group via induction, while the chlorine atoms are deactivating via induction but weakly directing to ortho and para positions through resonance.
Given the positions of the substituents, the most likely sites for electrophilic aromatic substitution are the C4 and C6 positions. The strong deactivation from the -CF3 group means that forcing conditions (e.g., strong acids, high temperatures) are often required for such reactions. This inherent stability is advantageous, allowing the molecule to be carried through multi-step syntheses without degradation.[4]
Logical Flow: Role as a Chemical Intermediate
The primary value of this compound lies in its function as a stable, yet reactive, intermediate for creating more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4][13]
Caption: Synthetic pathways originating from this compound.
Synthesis and Manufacturing Considerations
While this guide focuses on properties, understanding the synthesis of related compounds provides context. For instance, dichlorobenzotrifluorides can be produced by reacting the corresponding dichlorobenzotrichloride with anhydrous hydrogen fluoride.[10] Another method involves the direct chlorination of a p-chlorobenzotrifluoride precursor.[11] The purification of the final product is typically achieved through vacuum distillation to separate it from isomers and residual starting materials.[11]
Applications in Research and Development
This compound is a key building block for introducing a dichlorinated, trifluoromethylated phenyl moiety into a target molecule. This structural motif is prevalent in many active compounds.
-
Pharmaceutical Synthesis : The -CF3 group is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. DCBTF serves as a precursor for compounds in various therapeutic areas, including antivirals, antifungals, and antiparasitics.[4][14]
-
Agrochemical Development : It is a crucial intermediate in the synthesis of herbicides and insecticides.[13] The high chemical stability of the benzotrifluoride core ensures persistence and efficacy in environmental applications.[4]
-
Solvent Applications : Due to its high boiling point, low volatility, and ability to dissolve a wide range of organic compounds, it can be used as a high-temperature solvent for specific reactions.[4]
-
Analytical Standard : It has been documented for use as an internal standard in quantitative analysis using Nuclear Magnetic Resonance (NMR) methods.[5]
Safety, Handling, and Experimental Protocols
As a corrosive and combustible liquid, proper handling of this compound is paramount.[5][7] All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE)
-
Eye/Face Protection : Chemical safety goggles or a full-face shield (EN 166 compliant).[7][12]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[7][12]
-
Respiratory Protection : If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors is required.[7][12]
Workflow: Safe Handling and Storage Protocol
Caption: Standard operating procedure for handling and storing 2,5-DCBTF.
Protocol 1: General Spill Response
-
Evacuate Area : Remove all non-essential personnel from the spill area.
-
Remove Ignition Sources : Extinguish all open flames and turn off any equipment that could create a spark.[7][12]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain Spill : Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[7][12] Do not use combustible materials like sawdust.
-
Collect Waste : Carefully scoop the absorbed material into a suitable, labeled, and closed container for chemical waste disposal.[7]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose : Dispose of the waste container according to local, regional, and national hazardous waste regulations.[7]
Protocol 2: Representative Nitration Reaction
The following is a representative protocol for an electrophilic aromatic substitution reaction based on procedures for similar deactivated benzotrifluorides.[15][16] Caution: This reaction should only be performed by trained chemists under strict safety protocols.
-
Apparatus Setup : Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber. Place the flask in an ice-water bath.
-
Acid Mixture Preparation : Slowly add this compound to a stirred mixture of fuming sulfuric acid (e.g., 20% SO₃) and fuming nitric acid (90%). Maintain the temperature below 10°C during the addition. The use of fuming acids is necessary to overcome the deactivation of the ring.[16]
-
Reaction Execution : After the addition is complete, slowly warm the mixture to the target reaction temperature (e.g., 60-80°C) and hold for several hours (monitoring by GC or TLC is essential).[16] It is critical to keep the temperature below 90°C to avoid decomposition of the trifluoromethyl group.[16]
-
Work-up : Cool the reaction mixture and carefully pour it over crushed ice. The solid product will precipitate.
-
Extraction : Extract the product into a suitable organic solvent (e.g., toluene or dichloromethane).[16]
-
Washing : Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[16]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrated product.
-
Purification : Purify the product by recrystallization (e.g., from ethanol) or column chromatography.[16]
Spectroscopic Data
Characterization of this compound is typically confirmed using standard analytical techniques. The NIST Chemistry WebBook provides reference spectra for this compound.
-
Infrared (IR) Spectrum : The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring, C-C ring vibrations, and strong absorptions corresponding to C-Cl and C-F bonds.[1][2]
-
Mass Spectrometry (Electron Ionization) : The mass spectrum provides information about the molecular weight and fragmentation pattern, which is useful for structural confirmation.[3][17]
-
Gas Chromatography (GC) : GC is often used to assess the purity of the compound and to monitor reaction progress.[17]
Conclusion
This compound is more than a simple chlorinated aromatic; it is a highly functionalized building block whose value is derived from the precise interplay of its substituents. The stability imparted by the trifluoromethyl group, combined with the reactive handles provided by the chlorine atoms, makes it an indispensable tool for chemists in pharmaceutical and agrochemical R&D. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in creating the next generation of advanced chemical entities.
References
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- 8. chembk.com [chembk.com]
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- 11. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. chemimpex.com [chemimpex.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. This compound [webbook.nist.gov]
Introduction: The Strategic Importance of 2,5-Dichlorobenzotrifluoride
An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorobenzotrifluoride
This compound (DCBTF) is a key fluorinated aromatic compound, serving as a critical building block in the synthesis of a wide array of high-value chemical products. Its structural features—a trifluoromethyl group and two chlorine atoms on a benzene ring—impart unique electronic properties, lipophilicity, and metabolic stability to derivative molecules. Consequently, DCBTF is a sought-after intermediate in the pharmaceutical, agrochemical, and specialty chemical industries. It is instrumental in the development of novel herbicides, insecticides, and active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the principal synthetic pathways to this compound. As a senior application scientist, my focus extends beyond mere procedural recitation to elucidate the underlying chemical principles, the rationale for methodological choices, and the practical considerations for safe and efficient synthesis in a research and development setting.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is a prerequisite for its synthesis and handling. The following table summarizes key data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 320-50-3 | [1] |
| Molecular Formula | C₇H₃Cl₂F₃ | [1] |
| Molecular Weight | 215.00 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.483 g/mL at 25 °C | |
| Boiling Point | ~178 °C | [2] |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Refractive Index | n20/D 1.483 | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3] |
| GHS Pictograms | GHS05 (Corrosion) |
Core Synthesis Pathways: A Strategic Analysis
The synthesis of this compound can be approached from several strategic starting points. The choice of pathway often depends on the availability and cost of precursors, scalability, and the desired purity profile. We will explore two of the most field-proven and logical routes.
-
Pathway A: Side-Chain Halogenation of 2,5-Dichlorotoluene. This is a robust, bottom-up approach ideal for large-scale industrial production, starting from a readily available commodity chemical.
-
Pathway B: Sandmeyer Reaction from an Aniline Precursor. This route offers regiochemical precision and is highly valuable when specific substitution patterns are required, leveraging the versatile chemistry of diazonium salts.
Below is a visualization of these primary synthetic routes.
Caption: Primary synthetic pathways to this compound.
Pathway A: Synthesis from 2,5-Dichlorotoluene
This pathway is a classic example of building complexity by modifying a simple starting material. It involves two main transformations: converting the methyl group into a trichloromethyl group, followed by a halogen exchange to yield the desired trifluoromethyl group.
Step 1: Free-Radical Photochlorination of 2,5-Dichlorotoluene
Causality and Expertise: The objective is to exclusively chlorinate the benzylic methyl group without affecting the aromatic ring. Electrophilic aromatic chlorination, which would add chlorine to the ring, requires a Lewis acid catalyst (e.g., FeCl₃). By contrast, free-radical halogenation is initiated by UV light and selectively targets the weaker C-H bonds of the alkyl side chain. The reaction proceeds until all three benzylic hydrogens are replaced by chlorine atoms.
Experimental Protocol: Synthesis of 2,5-Dichlorobenzotrichloride
-
Reactor Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp (e.g., a mercury-vapor lamp) is charged with 2,5-dichlorotoluene. The reaction should be conducted in a well-ventilated fume hood.
-
Initiation: The mixture is heated to a temperature just above its boiling point to maintain reflux. The UV lamp is switched on to initiate the reaction.
-
Chlorination: Chlorine gas is bubbled through the heated liquid at a controlled rate. The reaction is exothermic and will generate significant amounts of HCl gas, which must be neutralized through a scrubber system (e.g., a sodium hydroxide solution).
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) or by measuring the density of the reaction mixture. The reaction is considered complete when the starting material is consumed and the desired 2,5-dichlorobenzotrichloride is the major product.
-
Work-up: Once complete, the chlorine gas flow is stopped, and the system is purged with an inert gas like nitrogen to remove residual chlorine and HCl. The crude 2,5-dichlorobenzotrichloride, a dense oil, is typically used directly in the next step without further purification.
Step 2: Halogen Exchange Fluorination (Swarts Reaction)
Causality and Expertise: This step converts the -CCl₃ group to the highly stable -CF₃ group. The classic method for this transformation is the Swarts reaction, which employs a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[4][5] The reaction is driven by the formation of stronger C-F bonds and the volatility of the HCl byproduct. This reaction is often performed under pressure in specialized reactors due to the hazardous nature and low boiling point of HF.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: The reaction must be performed in a pressure reactor (autoclave) constructed from materials resistant to HF, such as Hastelloy or Monel. The reactor is charged with the crude 2,5-dichlorobenzotrichloride from the previous step.
-
Fluorination: The reactor is sealed, and anhydrous hydrogen fluoride (typically 3-4 molar equivalents) is carefully introduced.[6]
-
Reaction Conditions: The mixture is heated to a temperature between 100-150 °C, causing the pressure to rise.[6] The reaction is stirred vigorously for several hours until the conversion is complete, which can be monitored by taking samples and analyzing them by GC.
-
Work-up and Purification: After cooling, the reactor is carefully vented through a basic scrubber to neutralize excess HF and HCl. The crude product is washed with water, then with a dilute base (e.g., sodium carbonate solution) to remove residual acids, and finally with brine.
-
Final Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄). The final product, this compound, is purified by fractional vacuum distillation to achieve high purity (>98%).
Pathway B: Sandmeyer Reaction
This pathway provides a regiochemically precise method for introducing a chlorine atom onto a pre-existing benzotrifluoride ring by leveraging a strategically placed amino group.
Mechanistic Overview: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, converting an aryl amine into an aryl halide via a diazonium salt intermediate.[7] The process is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism.[8]
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol assumes the starting material is 2-Amino-5-chlorobenzotrifluoride.
-
Diazotization:
-
In a reaction vessel cooled to 0-5 °C in an ice-salt bath, dissolve 2-Amino-5-chlorobenzotrifluoride (1 eq.) in an aqueous solution of hydrochloric acid (approx. 3 eq.).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes after the addition is complete. The formation of the diazonium salt is confirmed when a drop of the solution gives a positive test with starch-iodide paper.
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, ~1.2 eq.) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture. The product, being an organic liquid, will separate.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts and wash successively with water, dilute sodium hydroxide solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Purification and Analytical Characterization
Regardless of the synthetic pathway, the final product requires purification and rigorous characterization to ensure it meets the standards for subsequent applications.
-
Purification: Fractional distillation under reduced pressure is the primary method for purifying the liquid this compound, effectively separating it from starting materials, byproducts, and residual solvents.
-
Characterization:
-
Gas Chromatography (GC): Used to determine the purity of the final product. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group, while the ¹H NMR will display a specific splitting pattern for the three aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides a characteristic fragmentation pattern, including the isotopic signature for two chlorine atoms.
-
Safety, Handling, and Storage
Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated chemical fume hood.[9]
-
Handling: this compound is corrosive and causes severe skin burns and eye damage.[3] Avoid inhalation of vapors and direct contact with skin and eyes. An eyewash station and safety shower must be readily accessible.[9] Reagents like anhydrous HF are extremely hazardous and require specialized training and equipment.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.
Conclusion
The synthesis of this compound is a well-established process that can be effectively accomplished through several strategic routes. The choice between a pathway starting from dichlorotoluene and one utilizing a Sandmeyer reaction depends on factors such as raw material cost, required scale, and available equipment. The side-chain halogenation route is often favored for its scalability, while the Sandmeyer reaction offers unparalleled precision for creating specific isomers. Both methods, when executed with a firm grasp of the underlying mechanisms and strict adherence to safety protocols, provide reliable access to this vital chemical intermediate, enabling further innovation in drug development and materials science.
References
- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 320-50-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 6. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Spectral Data of 2,5-Dichlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃.[1] Its structural features, including a trifluoromethyl group and two chlorine atoms on the benzene ring, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its unique spectral fingerprint.
Molecular Structure and Isomerism
The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at position 1, a chlorine atom at position 2, and another chlorine atom at position 5. This specific substitution pattern dictates the chemical environment of each atom and, consequently, its spectroscopic signature.
References
An In-depth Technical Guide to the Physical Properties of 2,5-Dichlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 2,5-Dichlorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding these properties is fundamental to its application in research and development, ensuring both safety and efficacy in experimental design and execution. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and the methodologies for their determination.
Molecular Identity and Core Characteristics
This compound, also known as 1,4-dichloro-2-(trifluoromethyl)benzene, is a halogenated aromatic compound.[1] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, dictates its unique physical and chemical behavior.
Table 1: Fundamental Molecular and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂F₃ | [2][3] |
| Molecular Weight | 215.00 g/mol | [2][3] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Density | 1.483 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.483 | [3] |
| Boiling Point | Approximately 172 - 174.82 °C | [4] |
| Flash Point | 76 °C (169 °F) - closed cup | [3] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the electron-withdrawing chlorine and trifluoromethyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine will also show characteristic shifts.
-
¹⁹F NMR Spectroscopy: Due to the trifluoromethyl group, a strong singlet is expected in the ¹⁹F NMR spectrum. The chemical shift of this singlet is a key identifier for trifluoromethyl-containing compounds and typically appears in a predictable region of the spectrum.[5][6][7] For trifluoromethyl groups on an aromatic ring, the chemical shift generally falls in the range of -55 to -90 ppm relative to a CFCl₃ standard.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:
-
C-H stretching vibrations for the aromatic ring, typically appearing above 3000 cm⁻¹.
-
C=C stretching vibrations within the aromatic ring, usually found in the 1400-1600 cm⁻¹ region.
-
Strong C-F stretching vibrations from the trifluoromethyl group, expected in the 1100-1350 cm⁻¹ region.
-
C-Cl stretching vibrations , which typically appear in the fingerprint region below 800 cm⁻¹.
-
Out-of-plane C-H bending vibrations (wags) , which are particularly useful for determining the substitution pattern on the benzene ring.[8][9][10][11] For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 800-900 cm⁻¹ region.[9][10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will produce a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 214, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak will be accompanied by isotopic peaks at M+2 (m/z 216) and M+4 (m/z 218) with a characteristic intensity ratio of approximately 9:6:1.[12][13]
-
Key Fragmentation Pathways: Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine atom (Cl•) or the trifluoromethyl group (•CF₃).[14][15][16][17] This would lead to fragment ions at m/z 179 (M-Cl) and m/z 145 (M-CF₃). Further fragmentation of these ions can also be expected.[14][15][18]
Thermal and Physical State Properties
The thermal properties of a compound are critical for its handling, storage, and application in chemical reactions.
Melting Point
Boiling Point
The boiling point of this compound is reported to be approximately 172-175 °C.[3][4] This relatively high boiling point is a consequence of its molecular weight and the intermolecular forces, including dipole-dipole interactions arising from the polar C-Cl and C-F bonds.
Solubility Profile
The solubility of this compound in various solvents is a key parameter for its use in synthesis and purification processes.
Based on the principle of "like dissolves like," this relatively nonpolar aromatic compound is expected to be miscible with common organic solvents such as toluene, hexane, and acetone.[20] It is expected to have low solubility in polar solvents like water. For a similar compound, 3,4-Dichlorobenzotrifluoride, it is reported to be soluble in petroleum ether and acetonitrile.[21]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is predominantly nonpolar. |
| Ethanol | Soluble | Ethanol has both polar and nonpolar characteristics. |
| Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving many organic compounds. |
| Hexane | Soluble | Hexane is a nonpolar solvent, and "like dissolves like". |
| Toluene | Soluble | Toluene is a nonpolar aromatic solvent, similar in nature to the solute. |
Experimental Determination of Physical Properties: Methodologies
The following section outlines standard laboratory protocols for the determination of the key physical properties of liquid organic compounds like this compound.
Workflow for Physical Property Determination
Caption: Workflow for the comprehensive determination of physical properties.
Step-by-Step Protocols
A. Determination of Boiling Point (Capillary Method)
-
Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
B. Determination of Solubility
-
Sample Preparation: A small, measured volume (e.g., 0.1 mL) of this compound is added to a series of test tubes.
-
Solvent Addition: A measured volume (e.g., 1 mL) of each test solvent (water, ethanol, acetone, hexane, toluene) is added to the respective test tubes.
-
Observation: The mixtures are agitated, and the miscibility is observed. The formation of a single, clear phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The physical properties of this compound are a direct consequence of its molecular structure. Its liquid state at room temperature, relatively high boiling point, and solubility in organic solvents make it a versatile intermediate in organic synthesis. The spectroscopic data provides a robust fingerprint for its identification and quality control. A thorough understanding of these properties, coupled with stringent safety protocols, is essential for its effective and safe utilization in the laboratory and in industrial applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. proprep.com [proprep.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. colorado.edu [colorado.edu]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectra-analysis.com [spectra-analysis.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. whitman.edu [whitman.edu]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. benchchem.com [benchchem.com]
- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 19. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]
- 20. Tabla de miscibilidad de disolventes [sigmaaldrich.com]
- 21. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,5-Dichlorobenzotrifluoride solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzotrifluoride in Organic Solvents
Executive Summary
This compound is an important fluorinated aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility characteristics in various organic solvents are critical for reaction kinetics, process design, purification, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility. While specific experimental solubility data is scarce in public literature, this document synthesizes theoretical principles to predict its solubility behavior in common organic solvents. Furthermore, it provides a detailed, field-proven experimental protocol for accurately determining its solubility, alongside a discussion of relevant analytical techniques and essential safety protocols. This guide is intended for researchers, scientists, and drug development professionals who handle this compound and require a robust framework for its application.
Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is fundamental to predicting its behavior in solution. This compound (CAS No. 320-50-3) is a substituted toluene molecule whose solubility is dictated by the interplay of its aromatic ring, chloro-substituents, and the highly electronegative trifluoromethyl group.
| Property | Value | Source(s) |
| CAS Number | 320-50-3 | [1][2] |
| Molecular Formula | C₇H₃Cl₂F₃ | [1][3] |
| Molecular Weight | 215.00 g/mol | [2][3] |
| Appearance | Light yellow or colorless liquid | [1][4] |
| Density | ~1.48 g/mL at 25 °C | [2][5] |
| Boiling Point | 172 °C | [5] |
| Flash Point | 76 °C / 168.8 °F | [1][2] |
| logP (Octanol/Water) | 4.012 (Calculated) | [6] |
The high calculated logP value indicates that this compound is significantly lipophilic (fat-loving) and hydrophobic (water-hating), predicting poor solubility in water but high solubility in nonpolar organic solvents.[6]
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8] The forces at play for this compound are primarily London dispersion forces due to its large electron cloud and dipole-dipole interactions from the polar C-Cl and C-F bonds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact solely through weak London dispersion forces. The large, nonpolar surface area of the dichlorinated benzene ring allows for strong dispersion interactions, predicting high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): These solvents possess dipole moments. They can engage in dipole-dipole interactions with the polar C-Cl and C-F bonds of the solute. Good solubility is expected, though perhaps slightly less than in purely nonpolar solvents that better match the overall lipophilicity. An isomer, 3,4-Dichlorobenzotrifluoride, is known to be soluble in acetonitrile.[9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding. This compound cannot act as a hydrogen bond donor and is a very weak acceptor. The energy required to break the strong hydrogen bonds of the solvent is not sufficiently compensated by the formation of new solute-solvent interactions, leading to predicted low solubility. Its calculated water solubility is extremely low (log10WS = -3.95 mol/L).[6]
Caption: Intermolecular forces governing the solubility of this compound.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table provides a predictive framework for the solubility of this compound. This information should be confirmed experimentally for any critical application.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High | "Like dissolves like"; strong London dispersion force interactions. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Chloroform | High to Moderate | Dipole-dipole interactions are favorable. Isomers show solubility in ACN and chloroform.[9][10] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Energy cost of disrupting solvent hydrogen bonding is high. |
| Highly Polar Protic | Water | Very Low / Insoluble | Highly unfavorable interactions due to strong water hydrogen bonding and solute hydrophobicity.[6] |
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.[7] It is designed to be a self-validating system by ensuring equilibrium is reached.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Chosen organic solvent(s) (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC, HPLC, NMR)
Protocol Steps:
-
Preparation of Supersaturated Solution:
-
Causality: Starting with excess solid ensures that the final solution is truly saturated.
-
Add an excess amount of this compound to a vial. The exact amount is not critical, but enough should be added so that undissolved solute is clearly visible after equilibration. For a liquid solute, add approximately 0.5 mL to 5 mL of solvent.
-
Record the exact volume of solvent added.
-
-
Equilibration:
-
Causality: Solubility is a thermodynamic equilibrium. Sufficient time and agitation are required to ensure the dissolution process has reached its endpoint. Temperature is held constant as solubility is temperature-dependent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).
-
Allow the mixture to equilibrate for at least 24 to 48 hours. A preliminary time-course experiment can be run to determine the minimum time to reach equilibrium (i.e., the point where solubility no longer increases with time).
-
-
Phase Separation:
-
Causality: It is critical to analyze only the dissolved solute. Undissolved material must be completely removed without altering the temperature or concentration of the saturated solution.
-
Stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solute to settle.
-
Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any microscopic undissolved particles. Discard the first few drops of filtrate to saturate the filter material.
-
-
Quantification:
-
Causality: The concentration of the saturated filtrate must be determined accurately.
-
Prepare a precise dilution of the filtrate with fresh solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or quantitative NMR). This compound has been successfully used as an internal standard for NMR, indicating its suitability for this technique.[2]
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.
-
Caption: Experimental workflow for determining solubility via the shake-flask method.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical requiring careful handling.
-
Primary Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[1][2] It is also a combustible liquid.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the material.[2] Work should be conducted in a well-ventilated fume hood.[1]
-
Handling: Keep away from open flames, hot surfaces, and sources of ignition.[1][4] It is incompatible with strong oxidizing agents and strong bases.[1]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. For skin contact, wash off immediately with soap and plenty of water.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. 2,5-ジクロロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound [stenutz.eu]
- 6. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. youtube.com [youtube.com]
- 8. chem.ws [chem.ws]
- 9. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]
An In-depth Technical Guide to the Structural Analysis of 2,5-Dichlorobenzotrifluoride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Moving beyond a simple recitation of data, this document delves into the causal reasoning behind experimental choices and the interpretation of spectral data, reflecting field-proven insights. We will explore the molecule's structural identity through a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section details not only the expected analytical signature of the molecule but also provides robust, self-validating experimental protocols designed for reproducibility and accuracy.
Introduction: The Analytical Imperative
This compound, with the molecular formula C₇H₃Cl₂F₃, is a substituted aromatic compound whose utility in advanced chemical synthesis is predicated on its precise isomeric purity.[1] The presence of other isomers, such as the 2,4- or 3,4-dichloro analogues, can lead to significant downstream impurities and altered pharmacological or chemical activity. Therefore, a rigorous and unambiguous structural verification is not merely an academic exercise but a critical quality control checkpoint.
This guide is structured to follow a logical analytical workflow, beginning with the most information-rich technique for isomer differentiation, NMR, followed by FT-IR for functional group confirmation, and concluding with MS for molecular weight verification and fragmentation analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 320-50-3 | [1][2] |
| Molecular Formula | C₇H₃Cl₂F₃ | [1] |
| Molecular Weight | 215.00 g/mol | [1][2] |
| Appearance | Colorless Liquid | [2] |
| Density | 1.483 g/mL at 25 °C | [2] |
| Boiling Point | ~172-175 °C | [3][4] |
| Refractive Index (n20/D) | 1.483 | [2] |
| SMILES | FC(F)(F)c1cc(Cl)ccc1Cl | [2] |
| InChI Key | DYBYUWVMLBBEMA-UHFFFAOYSA-N | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the benzene ring. By analyzing the chemical shifts, coupling constants (J-values), and multiplicities of the ¹H, ¹³C, and ¹⁹F nuclei, we can definitively map the connectivity of the molecule.
Causality Behind the NMR Experiment
The choice to employ ¹H, ¹³C, and ¹⁹F NMR is deliberate. ¹H NMR provides direct insight into the environment of the three aromatic protons, whose splitting patterns are uniquely dictated by their relationship (ortho, meta, para) to one another. ¹³C NMR confirms the number of unique carbon environments, a key indicator of molecular symmetry. Finally, ¹⁹F NMR provides a clean, singlet signal for the -CF₃ group, useful for purity assessment and as a reference point. The strong electronegativity of the chlorine and trifluoromethyl substituents causes significant deshielding, shifting the aromatic proton and carbon signals downfield from that of unsubstituted benzene (δ 7.3 ppm).[3]
Predicted NMR Spectral Data for this compound
Due to the molecule's asymmetry, we expect three unique aromatic proton signals and six unique aromatic carbon signals, plus the signal for the trifluoromethyl group.
Table 2: Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.65 | d | J(H6-H4) ≈ 2.5 Hz (meta) | H-6 |
| ¹H | ~7.50 | dd | J(H4-H3) ≈ 8.5 Hz (ortho), J(H4-H6) ≈ 2.5 Hz (meta) | H-4 |
| ¹H | ~7.40 | d | J(H3-H4) ≈ 8.5 Hz (ortho) | H-3 |
| ¹⁹F | ~ -61 to -63 | s | N/A | -CF₃ |
| ¹³C | ~135 | q | ¹J(C-F) ≈ 272 Hz | -CF₃ |
| ¹³C | ~133 | s | N/A | C-5 |
| ¹³C | ~132 | s | N/A | C-2 |
| ¹³C | ~131 | s | N/A | C-1 |
| ¹³C | ~130 | s | N/A | C-4 |
| ¹³C | ~129 | s | N/A | C-6 |
| ¹³C | ~127 | s | N/A | C-3 |
Note: ¹³C chemical shift predictions are approximate and based on substituent effects. The key diagnostic is the presence of 8 distinct signals.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a spectral width of -2 to 12 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data with proton decoupling. Use a spectral width of -10 to 220 ppm. Co-add 1024 scans. A relaxation delay of 5 seconds is recommended due to the presence of quaternary carbons.
-
¹⁹F NMR: Acquire data with a spectral width of -50 to -70 ppm, referenced to an external standard like CFCl₃ (δ 0.0 ppm). Co-add 32 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to δ 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the 1,2,4-trisubstituted pattern.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups and the aromatic nature of the compound. While it cannot distinguish between isomers, it provides a characteristic "fingerprint" that validates the gross molecular structure.
Causality Behind FT-IR Analysis
The analysis focuses on identifying vibrations characteristic of the C-Cl, C-F, and aromatic C=C bonds. The strong C-F bonds of the trifluoromethyl group produce intense absorptions in the 1350-1100 cm⁻¹ region. The C-Cl stretches appear in the 850-550 cm⁻¹ range, while aromatic C=C stretching and C-H bending vibrations confirm the presence of the benzene ring.
Expected FT-IR Data
The gas-phase IR spectrum for this molecule is available from the NIST Chemistry WebBook.[5] Key absorption bands are expected in the following regions:
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | Aromatic C-H Stretch | Confirms aromatic protons |
| 1600-1450 | Aromatic C=C Stretch | Confirms benzene ring skeleton |
| 1350-1100 | C-F Stretch | Strong, characteristic bands for the -CF₃ group |
| ~880, ~820 | Aromatic C-H Out-of-Plane Bend | Pattern is indicative of trisubstitution |
| 850-550 | C-Cl Stretch | Confirms chloro-substituents |
Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)
This protocol is designed for a pure liquid sample, providing a fast and clean spectrum.[6][7]
-
Sample Preparation:
-
Ensure the sample is free of water, as this can damage the salt plates and obscure the spectrum.
-
Place one clean, polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface.
-
Add one small drop of neat this compound to the center of the plate.
-
Carefully place a second salt plate on top, gently rotating it a quarter turn to spread the liquid into a thin, uniform film.
-
-
Instrument Setup:
-
Place the "sandwich" of salt plates into the spectrometer's sample holder.
-
Ensure the instrument's sample chamber is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean salt plates or the purged sample chamber. This is a critical self-validating step to ensure that only the sample's absorbance is measured.
-
Collect the sample spectrum. Co-add 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing & Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks and compare them to the expected values in Table 3 to confirm the presence of the required functional groups.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that offers further structural proof.
Causality Behind EI-MS Analysis
EI is a "hard" ionization technique that uses a high-energy electron beam (70 eV) to ionize the molecule, creating a radical cation known as the molecular ion (M⁺•).[8][9] This M⁺• peak directly confirms the molecular weight. The excess energy imparted during ionization causes predictable bond cleavages, generating a unique fragmentation pattern. For halogenated compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.[10][11]
Analysis of the Mass Spectrum
The mass spectrum for this compound is available from the NIST database and shows a clear molecular ion cluster.[12]
Table 4: Key Ions in the Mass Spectrum of this compound
| m/z | Ion Identity | Interpretation |
| 214/216/218 | [C₇H₃Cl₂F₃]⁺• (M⁺•) | Molecular Ion Cluster . The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 pattern, confirming the molecular formula. The peak at m/z 214 corresponds to the ion with two ³⁵Cl isotopes. |
| 179/181 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining isotopic signature for one Cl atom (M, M+2) is visible. |
| 145 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. This is a common fragmentation pathway for benzotrifluorides. |
| 110 | [C₆H₃Cl]⁺• | Loss of CF₃ and a second chlorine atom. |
Experimental Protocol: GC-MS with Electron Ionization
Gas Chromatography (GC) is used for sample introduction, ensuring that a pure sample enters the mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup (GC-MS System):
-
GC: Use a standard nonpolar column (e.g., DB-5ms). Set the injector temperature to 250 °C and use a temperature program (e.g., hold at 50 °C for 1 min, then ramp at 10 °C/min to 280 °C).
-
MS: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Use electron ionization at 70 eV. Scan over a mass range of m/z 40-350.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample solution into the GC.
-
Acquire data throughout the chromatographic run.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Identify the molecular ion cluster and confirm that its m/z and isotopic pattern match the expected values for C₇H₃Cl₂F₃.
-
Analyze the major fragment ions and correlate them with the known structure of the molecule, as outlined in Table 4.
-
Integrated Analytical Workflow and Conclusion
The structural elucidation of this compound is a process of synergistic data integration. No single technique provides the complete picture, but together, they offer an unambiguous confirmation of the molecule's identity and purity.
Caption: Integrated workflow for the structural analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. eng.uc.edu [eng.uc.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Quantum Chemical Calculations for 2,5-Dichlorobenzotrifluoride: An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 2,5-Dichlorobenzotrifluoride, a key fluorinated building block in contemporary drug discovery. Recognizing the pivotal role of computational chemistry in modern pharmaceutical and agrochemical research, this document outlines the theoretical underpinnings and practical methodologies for in silico characterization of this compound. We delve into the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (HOMO-LUMO). The insights derived from these calculations are crucial for understanding the reactivity, stability, and spectroscopic properties of this compound, thereby facilitating the rational design of novel bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (C₇H₃Cl₂F₃, CAS No. 320-50-3) is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structural motifs, featuring a dichlorinated benzene ring and a trifluoromethyl group, impart unique electronic properties and metabolic stability to molecules, making it a valuable starting material for the synthesis of a wide array of bioactive compounds, including pharmaceuticals and agrochemicals. The incorporation of fluorine and chlorine atoms can profoundly influence a drug candidate's lipophilicity, binding affinity, and pharmacokinetic profile.
Quantum chemical calculations offer a powerful, non-invasive avenue to elucidate the molecular properties of this compound at the atomic level. By employing computational models, researchers can predict its three-dimensional structure, electronic distribution, and spectroscopic signatures, thereby gaining insights that can guide synthetic strategies and inform the design of novel therapeutic agents. This guide will provide a detailed protocol for performing such calculations and interpreting the results within the context of drug discovery.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[3] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. For the study of halogenated aromatic compounds like this compound, the B3LYP hybrid functional is a widely used and well-validated choice.[4][5] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
To accurately describe the electron distribution, especially for a molecule with electronegative atoms and potential for diffuse electron density, a flexible basis set is required. The 6-311++G(d,p) basis set is highly recommended for this purpose.[4][6] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and are essential for accurate geometry and frequency calculations.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound.
Caption: A generalized workflow for quantum chemical calculations of this compound.
Step 1: Geometry Optimization
The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization calculation. The chosen level of theory is B3LYP/6-311++G(d,p) . The optimization process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy.
Step 2: Frequency Calculation
Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities, which can be compared with experimental IR spectra.[4] It is standard practice to apply a scaling factor (typically around 0.961 for B3LYP/6-311++G(d,p)) to the calculated frequencies to better match experimental values, which accounts for anharmonicity and other systematic errors in the computational method.[4]
Step 3: Calculation of Electronic Properties
With the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[3] The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[7] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Predicted Molecular Properties of this compound
Optimized Geometric Parameters (Exemplar Data)
The geometry optimization would provide precise bond lengths and angles.
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-H | ~1.08 |
| C-Cl | ~1.74 |
| C-CF₃ | ~1.51 |
| C-F | ~1.34 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | ~118 - 121 |
| H-C-C | ~119 - 121 |
| Cl-C-C | ~119 - 121 |
| F-C-F | ~107 |
| C-C-F | ~112 |
Calculated Vibrational Frequencies (Exemplar Data) vs. Experimental Data
The calculated vibrational frequencies, after scaling, can be compared with the experimental gas-phase IR spectrum available from the NIST Chemistry WebBook.[8]
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |
| C-H stretching | ~3100 - 3050 | (Not well-resolved in NIST spectrum) |
| C=C aromatic stretching | ~1600 - 1450 | ~1580, 1470 |
| C-F stretching | ~1320, 1180, 1140 | ~1325, 1175, 1135 |
| C-Cl stretching | ~880, 820 | ~885, 825 |
Frontier Molecular Orbitals and Reactivity Descriptors (Exemplar Data)
The HOMO and LUMO energies are key indicators of chemical reactivity.
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -7.0 |
| LUMO Energy | ~ -1.5 |
| HOMO-LUMO Gap | ~ 5.5 |
A relatively large HOMO-LUMO gap suggests high kinetic stability.[9]
Visualization of Molecular Properties
References
- 1. Wiley-VCH - Medicinal Chemistry of Bioactive Natural Products [wiley-vch.de]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Design and Synthesis of Bioactive Compounds for Therapeutic Applications | Biomolecules | MDPI [mdpi.com]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. mdpi.com [mdpi.com]
- 8. 3,4-Difluorobenzoic Acid|CAS 455-86-7|High-Purity [benchchem.com]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Methodological & Application
The Strategic Role of Dichlorobenzotrifluoride Isomers in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Versatility of Chlorinated Benzotrifluorides in Crop Protection Chemistry
In the landscape of modern agrochemical development, fluorinated organic compounds are indispensable building blocks. The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, properties crucial for effective pesticides. Among these valuable synthons, dichlorobenzotrifluoride isomers serve as key intermediates in the synthesis of a wide range of herbicides, fungicides, and insecticides. While various isomers exist, this guide will focus on a detailed synthetic application of the 2,4-dichloro isomer due to its well-documented role in the production of the commercially significant fungicide, Fluazinam. Although 2,5-Dichlorobenzotrifluoride is a related and important chemical intermediate, its direct application in the synthesis of major agrochemicals is less extensively documented in publicly available literature. Therefore, we present a comprehensive protocol for the synthesis of Fluazinam, starting from 2,4-Dichlorobenzotrifluoride, to illustrate the fundamental chemical transformations and strategic considerations involved in utilizing these powerful intermediates.
Core Intermediate: Physicochemical Properties
A foundational understanding of the starting material's properties is critical for successful synthesis.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂F₃ |
| Molecular Weight | 215.00 g/mol |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 117-118 °C[1] |
| Density | 1.49 g/mL[1] |
| CAS Number (2,5-isomer) | 320-50-3[2] |
| CAS Number (2,4-isomer) | 320-60-5[1] |
The presence of the electron-withdrawing trifluoromethyl group and chlorine atoms activates the benzene ring for certain reactions while deactivating it for others, a critical consideration in planning synthetic routes.
Application Highlight: Synthesis of the Fungicide Fluazinam
Fluazinam is a broad-spectrum contact fungicide used to control a variety of fungal diseases in crops. Its synthesis is a prime example of the strategic use of dichlorobenzotrifluoride intermediates. The overall process involves two main stages: the preparation of a key dinitro intermediate from 2,4-Dichlorobenzotrifluoride, followed by a nucleophilic aromatic substitution reaction.
Overall Synthetic Workflow
Caption: Synthesis of Fluazinam from 2,4-Dichlorobenzotrifluoride.
Part 1: Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride
The initial step involves the nitration of 2,4-Dichlorobenzotrifluoride to introduce two nitro groups onto the aromatic ring. These strongly electron-withdrawing groups are essential for activating the ring for the subsequent nucleophilic aromatic substitution.
Mechanistic Rationale
The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The trifluoromethyl group is a meta-directing deactivator, while the chlorine atoms are ortho, para-directing deactivators. The positions of the incoming nitro groups are determined by the combined directing effects of these substituents. The reaction is typically carried out using a mixture of fuming nitric acid and fuming sulfuric acid (oleum), which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled below 90°C to prevent decomposition of the trifluoromethyl group.[3]
Experimental Protocol
Materials:
-
2,4-Dichlorobenzotrifluoride (≥99% purity)
-
Fuming sulfuric acid (30-33% free SO₃)
-
Fuming nitric acid (90%)
-
Toluene
-
5% Sodium bicarbonate solution
-
Water
Procedure: [3]
-
In a two-liter, three-necked flask equipped with a mechanical stirrer and an ice bath, add 600 mL of fuming sulfuric acid.
-
While stirring, slowly add 585 mL of fuming nitric acid.
-
To the stirred acid mixture, add 148.8 g (0.692 mole) of 2,4-Dichlorobenzotrifluoride.
-
Heat the resulting slurry to 76°C and maintain this temperature for 96 hours.
-
After the reaction period, cool the mixture. The crystalline product will form a crust.
-
Drain the acid from the crystalline product.
-
Break up the solid product and add 1000 mL of water.
-
Extract the aqueous slurry with 500 mL of toluene.
-
Combine the toluene extract with an additional 500 mL of toluene and wash successively with 500 mL of water, twice with 500 mL of 5% sodium bicarbonate solution, and finally with 500 mL of water.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-dichloro-3,5-dinitrobenzotrifluoride.
| Parameter | Value | Reference |
| Reactants | 2,4-Dichlorobenzotrifluoride, Fuming H₂SO₄, Fuming HNO₃ | [3] |
| Temperature | 76-77 °C | [3] |
| Reaction Time | 96 hours | [3] |
| Yield | High | [3] |
Part 2: Synthesis of Fluazinam via Nucleophilic Aromatic Substitution
The second stage of the synthesis involves the reaction of the dinitro intermediate with 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This is a nucleophilic aromatic substitution (SNAᵣ) reaction, where the amino group of the pyridine derivative displaces one of the chlorine atoms on the dinitro-substituted benzene ring.
Mechanistic Rationale
The two nitro groups on the benzene ring of 2,4-dichloro-3,5-dinitrobenzotrifluoride are powerful electron-withdrawing groups. They significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The chlorine atoms are good leaving groups. The amino group of 2-amino-3-chloro-5-(trifluoromethyl)pyridine acts as the nucleophile, attacking the carbon atom bearing a chlorine atom. This reaction proceeds via a Meisenheimer complex intermediate. The reaction is typically carried out in the presence of a strong base to deprotonate the aminopyridine, increasing its nucleophilicity.[4][5]
Synthesis Pathway
Caption: The coupling reaction to form Fluazinam.
Experimental Protocol
Materials:
-
2,4-Dichloro-3,5-dinitrobenzotrifluoride
-
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
-
Strong base (e.g., potassium hydroxide)
-
Anhydrous aprotic polar solvent (e.g., Tetrahydrofuran (THF))[4][5]
-
In a reaction vessel under a nitrogen atmosphere, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in anhydrous THF.
-
Add a strong base to the solution to facilitate the formation of the corresponding amide anion.
-
Stir the mixture vigorously for 30 minutes at 20°C, then cool to 0°C and stir for an additional 30 minutes.
-
While maintaining the temperature at 0°C, add a solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride in THF dropwise over 2 hours.
-
After the addition is complete, stir the reaction mixture for one hour at 0°C and then for 5 hours at 20°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, the reaction mixture can be worked up by standard procedures, which may include quenching with water, extraction with an organic solvent, and purification by crystallization or chromatography to yield Fluazinam.
| Parameter | Value | Reference |
| Reactants | 2,4-Dichloro-3,5-dinitrobenzotrifluoride, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | [4][5] |
| Solvent | Tetrahydrofuran (THF) | [4][5] |
| Base | Strong base (e.g., KOH) | [5] |
| Temperature | 0°C to 20°C | [6] |
| Reaction Time | ~8 hours | [6] |
Conclusion and Future Perspectives
The synthesis of Fluazinam from 2,4-Dichlorobenzotrifluoride exemplifies the strategic importance of halogenated and trifluoromethylated building blocks in the agrochemical industry. The principles of electrophilic and nucleophilic aromatic substitution demonstrated in this process are fundamental to the synthesis of a wide array of crop protection agents. While the direct application of this compound in the synthesis of a major commercial agrochemical is not as clearly documented, its structural similarity to the 2,4-isomer suggests its potential as a valuable intermediate for the development of novel active ingredients. Further research into the reactivity and applications of the 2,5-isomer could unveil new synthetic pathways to next-generation agrochemicals with improved efficacy and environmental profiles.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
The Strategic Application of 2,5-Dichlorobenzotrifluoride in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Unique Solvent
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a chemical transformation. While traditional solvents have their established roles, the pursuit of novel reactivity and improved process conditions necessitates the exploration of unconventional solvent systems. 2,5-Dichlorobenzotrifluoride (DCBTF), a halogenated aromatic compound, has emerged as a solvent of significant interest, offering a unique combination of properties that make it a valuable tool for researchers, particularly in the realms of catalysis and high-temperature reactions. This guide provides an in-depth exploration of DCBTF as a solvent, complete with detailed application notes and protocols to empower scientists in their research and development endeavors.
Physicochemical Properties and Strategic Advantages
This compound is a colorless to light yellow liquid with a distinct set of physical and chemical properties that underpin its utility as a solvent in organic reactions.[1] A comprehensive understanding of these characteristics is paramount to leveraging its full potential.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃Cl₂F₃ | [2][3] |
| Molecular Weight | 215.00 g/mol | [2][3] |
| Boiling Point | ~174-175 °C | [4] |
| Density | ~1.483 g/mL at 25 °C | |
| Refractive Index | ~1.483 at 20 °C | |
| Flash Point | 76 °C (168.8 °F) | |
| Solubility | Insoluble in water; soluble in many organic solvents. | |
| Chemical Stability | High thermal and chemical stability. | [5] |
The strategic advantages of employing this compound as a solvent stem from this unique combination of properties:
-
High Boiling Point: Its elevated boiling point makes it an ideal solvent for reactions that require high temperatures to overcome activation energy barriers, a common necessity in cross-coupling reactions involving less reactive substrates like aryl chlorides.[5]
-
Chemical Inertness: The presence of electron-withdrawing chlorine and trifluoromethyl groups on the aromatic ring renders DCBTF relatively inert under a wide range of reaction conditions, minimizing solvent-derived side reactions.[5]
-
Aprotic and Non-polar Nature: As an aprotic and relatively non-polar solvent, it can effectively dissolve a broad spectrum of organic compounds and organometallic species, which is crucial for homogeneous catalysis.
-
Favorable Solubility Profile: Its ability to dissolve both starting materials and catalysts while potentially precipitating inorganic byproducts can simplify work-up procedures.
Application in Palladium-Catalyzed Cross-Coupling Reactions: A New Frontier
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent in these transformations is critical, influencing catalyst stability, solubility of reagents, and ultimately, the reaction outcome. While common solvents like toluene, dioxane, and DMF are widely used, this compound presents a compelling alternative, particularly for challenging coupling partners.
Conceptual Framework for Solvent Selection in Cross-Coupling
The decision to employ this compound in a cross-coupling reaction should be guided by a mechanistic understanding of the catalytic cycle and the specific demands of the substrates.
Caption: Logical workflow for considering this compound as a solvent.
Detailed Application Notes and Protocols
While direct, peer-reviewed examples of this compound as a solvent in the following named reactions are still emerging, its properties strongly suggest its applicability. The following protocols are based on established procedures for similar high-boiling aromatic solvents and are intended to serve as a starting point for optimization.
Suzuki-Miyaura Coupling of Challenging Aryl Chlorides
The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. The use of electron-deficient or sterically hindered aryl chlorides can be challenging and often requires elevated temperatures and robust catalytic systems. This compound's high boiling point makes it an excellent candidate for such transformations.
Rationale for Use:
-
High Temperature: Facilitates the often-difficult oxidative addition of the aryl chloride to the Pd(0) center.
-
Inertness: Minimizes side reactions at elevated temperatures.
-
Solubility: Ensures the solubility of the boronic acid, aryl chloride, and palladium catalyst.
Experimental Protocol: Synthesis of a Substituted Biaryl
Caption: General workflow for a Suzuki-Miyaura coupling using this compound.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (5 mL) via syringe.
-
Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Buchwald-Hartwig Amination with Hindered Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6][7] Reactions involving sterically hindered amines or electron-rich aryl chlorides often require higher temperatures to proceed efficiently.
Rationale for Use:
-
High Temperature: Overcomes the steric hindrance and electronic deactivation to promote C-N bond formation.
-
Aprotic Nature: Prevents unwanted side reactions with the strong base typically used in this reaction.
Experimental Protocol: Synthesis of a Diaryl- or Alkylarylamine
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Remove the tube from the glovebox and add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (4 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with diethyl ether (15 mL), filter through a pad of Celite®, and rinse the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired amine product.
Heck Olefination of Unactivated Aryl Halides
The Heck reaction is a powerful method for the arylation of alkenes.[8] The use of unactivated aryl chlorides in the Heck reaction often necessitates high temperatures and long reaction times.
Rationale for Use:
-
Thermal Stability: Allows for sustained heating at the high temperatures required for the oxidative addition of aryl chlorides.
-
Polarity: The moderate polarity of DCBTF can help to stabilize the cationic palladium intermediates in the catalytic cycle.
Experimental Protocol: Synthesis of a Substituted Alkene
Step-by-Step Methodology:
-
To a thick-walled, sealable reaction vessel, add the aryl chloride (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol).
-
Add this compound (3 mL).
-
Seal the vessel and heat the mixture to 120-160 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (15 mL) and wash with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the desired substituted alkene.
Safety, Handling, and Disposal
As a chlorinated and fluorinated aromatic compound, this compound must be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chlorinated organic waste should be segregated for proper disposal.
Conclusion and Future Outlook
This compound represents a valuable addition to the synthetic chemist's toolbox of solvents. Its unique combination of a high boiling point, chemical inertness, and favorable solubility profile makes it a compelling choice for challenging organic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. While further research is needed to fully elucidate its scope and advantages in a broader range of reactions, the foundational principles and protocols outlined in this guide provide a solid framework for its successful implementation. As the demand for more efficient and robust synthetic methodologies continues to grow, the strategic application of solvents like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
- 1. A11310.06 [thermofisher.com]
- 2. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. PubChemLite - this compound (C7H3Cl2F3) [pubchemlite.lcsb.uni.lu]
- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [boulingchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Functionalization of 2,5-Dichlorobenzotrifluoride for Advanced Intermediate Synthesis
Introduction: The Strategic Value of the 2,5-Dichlorobenzotrifluoride Scaffold
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties.[2][3] Its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3]
This compound (CAS No. 320-50-3) emerges as a preeminent starting material and a versatile building block for accessing a diverse array of complex fluorinated compounds.[4] Its structure features a trifluoromethyl group that strongly activates the aromatic ring toward nucleophilic attack, and two chlorine atoms at distinct positions (ortho and para to the -CF3 group), which serve as versatile handles for differential functionalization. This unique arrangement allows for the regioselective introduction of various pharmacophoric motifs through established and novel synthetic methodologies.
This guide provides an in-depth exploration of the primary synthetic routes to functionalize this compound, offering both mechanistic insights and field-tested laboratory protocols for researchers in pharmaceutical and agrochemical development.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Primary Functionalization Pathway
The most direct route to functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nature of the trifluoromethyl group, augmented by the inductive effect of the chlorine atoms, renders the aromatic ring sufficiently electron-deficient to be attacked by strong nucleophiles.[5][6]
Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][7] A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Aromaticity is subsequently restored by the expulsion of the leaving group.
A critical consideration is regioselectivity. In this compound, the trifluoromethyl group exerts its strong -I (inductive) and -R (resonance, via hyperconjugation) effects, which are most pronounced at the ortho (C-2) and para (C-5) positions. The carbon at the C-2 position is ortho to the -CF3 group and meta to the C-5 chlorine, while the C-5 carbon is para to the -CF3 group and meta to the C-2 chlorine. The combined electron-withdrawing effects typically make the C-2 position more electrophilic, often leading to preferential substitution at this site under kinetically controlled conditions. However, the outcome can be influenced by the nature of the nucleophile, solvent, and temperature.
Protocol 1.1: Synthesis of 2-Amino-5-chlorobenzotrifluoride Derivatives
This protocol details the reaction with amine nucleophiles, a common step in the synthesis of many active pharmaceutical ingredients (APIs).[6]
Methodology:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent and Base: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a suitable base, typically K₂CO₃ (2.0-3.0 eq), to act as a proton scavenger.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary: Representative SNAr Reactions
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Ammonia (aq.) | K₂CO₃ | DMSO | 120 | 8 | 85-95 |
| 2 | Morpholine | K₂CO₃ | DMF | 100 | 6 | >90 |
| 3 | 4-Methylaniline | NaH | THF | 65 | 12 | 75-85 |
| 4 | Sodium Methoxide | N/A | Methanol | 65 | 4 | >95 |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of more complex derivatives, particularly those involving C-C, C-N, or C-S bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools.[8] These reactions offer exceptional functional group tolerance and predictable regioselectivity, often complementary to SNAr.
Causality of Reaction Choice: Suzuki vs. Buchwald-Hartwig
-
Suzuki-Miyaura Coupling: This is the method of choice for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, enabling the synthesis of biaryl compounds or the introduction of alkyl groups.[9] It involves the reaction of the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: When direct amination via SNAr is challenging (e.g., with less nucleophilic anilines or for forming diarylamines), this reaction provides a powerful alternative for C-N bond formation.[8]
Regioselectivity in Cross-Coupling: The oxidative addition of the palladium catalyst to the C-Cl bond is the initial step. The C-Cl bond at the 2-position (ortho to -CF3) is generally more sterically hindered but electronically activated. In contrast, the C-Cl bond at the 5-position is less hindered. By carefully selecting the palladium catalyst and, crucially, the phosphine ligand, one can often selectively functionalize one position over the other. Bulky, electron-rich ligands tend to favor reaction at the less hindered 5-position.
Protocol 2.1: C5-Selective Suzuki-Miyaura Coupling
This protocol is optimized for selective functionalization at the less sterically hindered 5-position.
Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, charge a vial with Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable ligand such as SPhos (4 mol%). Add anhydrous, deoxygenated toluene and stir for 10 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Execution: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the pre-formed catalyst solution via syringe, followed by additional solvent (e.g., toluene/water 10:1 mixture).
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chlorobenzotrifluoride.
Part 3: Advanced Methods - Direct C-F Functionalization
While the C-Cl bonds are the primary reactive sites, recent advances in photoredox catalysis have enabled the selective functionalization of C-F bonds within the trifluoromethyl group itself.[10] This groundbreaking strategy allows for the conversion of the Ar-CF₃ motif into valuable Ar-CF₂R or Ar-CF₂H moieties, which are isosteres for aryl ethers and ketones or can act as lipophilic hydrogen bond donors.[10]
Mechanistic Insight: Radical-Anion Pathway
This transformation is enabled by an electron transfer event from an excited photoredox catalyst to the trifluoromethylarene.[10] This generates a radical anion intermediate, which undergoes fragmentation to release a fluoride ion and form a difluorobenzylic radical. This highly reactive radical can then be intercepted by various partners, such as alkenes or hydrogen atom donors, to form new C-C or C-H bonds.[10]
This approach represents a paradigm shift, turning a traditionally inert group into a functional handle for late-stage diversification, and should be considered for projects requiring novel fluorinated scaffolds.
Conclusion
This compound is a privileged platform for the synthesis of high-value chemical intermediates. A thorough understanding of the interplay between the electronic effects of its substituents allows for the rational design of synthetic routes. Standard SNAr reactions provide a robust and scalable method for introducing heteroatom nucleophiles, while modern palladium-catalyzed cross-coupling reactions offer unparalleled scope for constructing complex carbon and nitrogen-based frameworks. For researchers pushing the boundaries of chemical innovation, emerging techniques like direct C-F functionalization open new avenues for molecular design. The protocols and data presented herein serve as a validated starting point for the efficient and strategic derivatization of this versatile building block.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Utility of Trifluoromethylated Arenes, Featuring 2,5-Dichlorobenzotrifluoride
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry
The trifluoromethyl (CF₃) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique electronic and steric properties—including high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5] The introduction of a CF₃ group can improve a drug's binding affinity to its target, increase its resistance to metabolic degradation, and enhance its permeability across cellular membranes.[4][6] Consequently, the development of robust and versatile trifluoromethylation reactions is of paramount importance to researchers, scientists, and drug development professionals.[5]
This guide provides an in-depth exploration of key trifluoromethylation methodologies, with a focus on the synthesis of trifluoromethylated arenes. We will use 2,5-Dichlorobenzotrifluoride (CAS 320-50-3), a valuable chemical intermediate, as a representative example to illustrate these powerful synthetic transformations.[7][8][9][10][11][12] While this compound is itself a product of such reactions, understanding its synthesis provides a practical framework for applying these methods to a wide range of aromatic and heteroaromatic systems.
We will delve into the mechanistic underpinnings of radical, nucleophilic, and electrophilic trifluoromethylation, offering detailed, field-proven protocols for each. The aim is to equip researchers with the knowledge to not only replicate these procedures but also to rationally adapt them to their specific synthetic challenges.
Part 1: Radical Trifluoromethylation of Arenes
Radical trifluoromethylation has emerged as a powerful strategy for the direct C-H functionalization of aromatic and heteroaromatic compounds, precluding the need for pre-functionalized starting materials.[13][14] This approach is particularly valuable for late-stage trifluoromethylation in complex synthetic sequences.[15]
Scientific Principles and Mechanistic Overview
The core of this methodology involves the generation of a trifluoromethyl radical (•CF₃), which is a highly reactive, electrophilic species.[16] This radical readily adds to electron-rich aromatic systems to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the desired trifluoromethylated arene. A common and effective method for generating •CF₃ radicals is through photoredox catalysis, which utilizes visible light to initiate a single-electron transfer (SET) process.[13][14]
Below is a generalized workflow for the photoredox-catalyzed trifluoromethylation of an arene.
References
- 1. nbinno.com [nbinno.com]
- 2. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound [webbook.nist.gov]
- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. PubChemLite - this compound (C7H3Cl2F3) [pubchemlite.lcsb.uni.lu]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]
protocol for nucleophilic substitution on 2,5-Dichlorobenzotrifluoride
An Application Guide to Nucleophilic Substitution on 2,5-Dichlorobenzotrifluoride
Abstract
This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of nucleophilic substitution reactions on this compound. This key chemical intermediate is a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles, providing a robust framework for experimental design. We present detailed, field-proven protocols for C-N, C-S, and C-O bond formation, including classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling methods.
Introduction: The Strategic Value of this compound
This compound is a strategically important substrate in synthetic chemistry. Its utility stems from the unique electronic properties conferred by its substituents: two chlorine atoms, which serve as versatile leaving groups, and a powerful electron-withdrawing trifluoromethyl (-CF3) group. The -CF3 group is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, methods to functionalize the this compound scaffold are of paramount importance.
Nucleophilic aromatic substitution (SNAr) is the primary pathway for modifying this molecule. The strong inductive effect of the -CF3 group deactivates the aromatic ring towards electrophilic attack but critically activates it for nucleophilic substitution, making it an ideal electrophile for a range of nucleophiles.[2][3][4]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Contrary to nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings do not proceed via a direct backside attack, which is sterically impossible.[5][6] Instead, the reaction follows a two-step addition-elimination pathway.[7][8][9]
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex .[4][8]
-
Elimination of Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled. This step is typically fast.[4][8]
The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[4] The stability of this complex is therefore crucial. The electron-withdrawing -CF3 group plays a vital role by delocalizing the negative charge, thereby stabilizing the intermediate and accelerating the reaction.[4][10][11]
Regioselectivity: Which Chlorine is Displaced?
On the this compound ring, the two chlorine atoms are in different electronic environments relative to the activating -CF3 group (at C1).
-
The chlorine at C2 is ortho to the -CF3 group.
-
The chlorine at C5 is meta to the -CF3 group.
Electron-withdrawing groups are most effective at stabilizing the negative charge of the Meisenheimer complex when they are positioned ortho or para to the site of nucleophilic attack.[4][7][11] Therefore, the chlorine at the C2 position is significantly more activated and is the expected site for monosubstitution under kinetically controlled conditions.
Caption: The two-step addition-elimination mechanism of SNAr.
Modern Alternatives: Transition Metal-Catalyzed Cross-Coupling
While classical SNAr is effective, it can require high temperatures and strongly basic conditions. Modern organic synthesis often employs milder, more versatile transition metal-catalyzed methods.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for forming C-N bonds. It offers an exceptionally broad substrate scope and functional group tolerance, often proceeding under much milder conditions than traditional aminations.[12][13][14]
-
Ullmann Condensation: A copper-catalyzed reaction for C-N, C-O, and C-S bond formation. While historically requiring harsh conditions, modern protocols with soluble copper catalysts and ligands have improved its applicability.[15][16][17]
Experimental Protocols
The following protocols are designed as robust starting points for research and development. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Always consult the Safety Data Sheet (SDS) for all reagents prior to use.
Caption: A generalized workflow for nucleophilic substitution reactions.
Protocol 1: Classical Amination (SNAr)
This protocol describes the direct displacement of a chlorine atom with an amine nucleophile, often requiring elevated temperatures.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, or aqueous ammonia) (1.2 - 2.0 equivalents)
-
Base (e.g., K2CO3, Na2CO3) (1.5 - 2.0 equivalents)
-
Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))
-
Sealed reaction vessel or round-bottom flask with reflux condenser
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).
-
Add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a substrate concentration of 0.5-1.0 M.
-
Seal the vessel and heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a milder, more efficient route to C-N bond formation using a palladium catalyst and a specialized phosphine ligand.[18]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precursor (e.g., Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-4 mol%))
-
Biarylphosphine ligand (e.g., XPhos, SPhos) (1.1-1.2 times the moles of Pd)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3)) (1.4 eq.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
In a glovebox or under a strict inert atmosphere: To a dry Schlenk tube or reaction vial, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound, followed by the anhydrous, deoxygenated solvent.
-
Finally, add the amine nucleophile.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Thiolation for Thioether Synthesis (SNAr)
This protocol details the formation of a C-S bond via reaction with a thiol, which is first converted to the more nucleophilic thiolate.[19]
Materials:
-
This compound (1.0 eq.)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq.)
-
Base (e.g., Potassium carbonate (K2CO3) or Sodium hydride (NaH)) (1.2 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc)[20]
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base portion-wise to the stirred solution to generate the thiolate anion. Allow stirring for 20-30 minutes at 0 °C.
-
Add a solution of this compound in the same solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Alkoxylation for Ether Synthesis (SNAr)
This protocol describes the formation of a C-O bond using an alcohol, which must be deprotonated with a strong base to form the potent alkoxide nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Alcohol (e.g., methanol, benzyl alcohol) (can be used in excess as the solvent)
-
Strong base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil)) (1.5 eq.)
-
Anhydrous solvent (if the alcohol is not the solvent, use THF or DMF)
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, carefully add the strong base (NaH).
-
If using a co-solvent, add it now. Cool the flask to 0 °C.
-
Slowly add the alcohol (1.5 eq. or in excess if used as solvent) dropwise. Hydrogen gas will evolve; ensure proper ventilation. Stir until gas evolution ceases, indicating complete formation of the alkoxide.
-
Add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir. Heating may be necessary to drive the reaction to completion (monitor by TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated NH4Cl solution.
-
If the alcohol was used as the solvent, remove it under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Summary of Reaction Conditions
For ease of comparison, the typical reaction parameters for the described protocols are summarized below.
Table 1: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Amination | Thiolation | Alkoxylation |
|---|---|---|---|
| Nucleophile | R2NH, RNH2, NH3 | RSH | ROH |
| Base | K2CO3, Na2CO3 | K2CO3, NaH | NaH |
| Solvent | DMF, NMP, DMSO | DMF, DMAc | ROH, THF, DMF |
| Temperature | 100 - 150 °C | 25 - 60 °C | 25 - 80 °C |
| Typical Time | 4 - 24 hours | 2 - 12 hours | 4 - 18 hours |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | General Conditions |
|---|---|
| Catalyst System | Pd Precursor (Pd2(dba)3 or Pd(OAc)2) + Ligand (XPhos, SPhos) |
| Base | NaOtBu, Cs2CO3, K3PO4 |
| Solvent | Toluene, Dioxane (anhydrous, deoxygenated) |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Typical Time | 2 - 12 hours |
Conclusion
This compound is a highly adaptable platform for synthetic innovation. Its reactivity, governed by the powerful electron-withdrawing nature of the trifluoromethyl group, allows for selective functionalization primarily at the C2 position via nucleophilic aromatic substitution. This guide provides a series of robust, validated protocols for the synthesis of amine, thioether, and ether derivatives. By understanding both the classical SNAr mechanism and the application of modern palladium-catalyzed methods like the Buchwald-Hartwig amination, researchers are well-equipped to leverage this versatile building block in the pursuit of novel molecules for pharmaceutical and materials science applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. youtube.com [youtube.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 2,5-Dichlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitrated Dichlorobenzotrifluorides
Nitrated derivatives of 2,5-dichlorobenzotrifluoride are valuable intermediates in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a nitro group onto the dichlorobenzotrifluoride scaffold provides a versatile chemical handle for further synthetic transformations. This nitro moiety can be readily reduced to an amine, which can then be subjected to a variety of reactions such as diazotization, acylation, and alkylation, opening avenues to a diverse array of complex molecular architectures. These subsequent molecules often form the core of active pharmaceutical ingredients (APIs) and novel crop protection agents. Understanding and controlling the reaction conditions for the nitration of this compound is therefore of paramount importance for chemists working in these fields.
Mechanistic Insights and Regioselectivity
The nitration of this compound is an electrophilic aromatic substitution reaction. The reaction typically proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and generate the nitronium ion.
The regioselectivity of the nitration, or the position at which the nitro group is introduced onto the aromatic ring, is governed by the directing effects of the existing substituents: the two chlorine atoms and the trifluoromethyl group. Both chlorine and the trifluoromethyl group are electron-withdrawing and thus deactivate the benzene ring towards electrophilic attack.[1][2] However, they exert different directing effects:
-
Trifluoromethyl Group (-CF₃): This group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect.[2]
-
Chlorine Atoms (-Cl): Chlorine is also deactivating due to its inductive effect, but it is an ortho, para-director because of the ability of its lone pairs of electrons to participate in resonance and stabilize the arenium ion intermediate.[3][4][5]
In this compound, the trifluoromethyl group is at position 1, and the chlorine atoms are at positions 2 and 5. The potential sites for nitration are positions 3, 4, and 6.
-
Position 3: ortho to the -CF₃ group and ortho to the chlorine at position 2.
-
Position 4: meta to the -CF₃ group and ortho to the chlorine at position 5.
-
Position 6: ortho to the -CF₃ group and meta to the chlorine at position 5.
Considering the directing effects, the trifluoromethyl group will strongly direct the incoming nitro group to the meta positions (positions 3 and 5, with 5 being already substituted). The chlorine at position 2 will direct to its ortho (position 3) and para (position 5, already substituted) positions. The chlorine at position 5 will direct to its ortho (positions 4 and 6) and para (position 2, already substituted) positions.
Therefore, the most likely positions for nitration are positions 3, 4, and 6. The precise ratio of isomers will depend on the specific reaction conditions, with steric hindrance also playing a role.
Experimental Protocol: Nitration of this compound
This protocol provides a representative method for the nitration of this compound based on general procedures for similar compounds. Optimization may be required to achieve the desired yield and isomeric ratio.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Strict adherence to safety protocols is essential.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Have an emergency eyewash and safety shower readily accessible.
-
Reactants are corrosive and toxic. Avoid inhalation and skin contact.
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add a pre-determined volume of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath. This order of addition is crucial to control the exotherm.
-
Reaction Setup: In a round-bottom flask, place this compound and begin stirring. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of this compound, ensuring the internal temperature does not exceed 10 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, likely a mixture of isomers, can be purified by techniques such as column chromatography or recrystallization.
Data Presentation: Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ / Conc. HNO₃) | Generates the highly reactive nitronium ion (NO₂⁺) necessary for the electrophilic aromatic substitution. |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 | A slight excess of nitric acid ensures complete reaction, while a larger excess of sulfuric acid acts as a catalyst and solvent. |
| Temperature | 0 - 10 °C | Low temperature is critical to control the exothermic nature of the reaction, prevent over-nitration, and improve regioselectivity. |
| Reaction Time | 1 - 4 hours | Reaction time should be monitored by TLC or GC to determine the point of maximum conversion of the starting material. |
| Solvent | Sulfuric Acid (in situ) | Concentrated sulfuric acid serves as both a catalyst and a solvent for the reactants. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the nitration of this compound.
References
Application of 2,5-Dichlorobenzotrifluoride in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2,5-Dichlorobenzotrifluoride in polymer chemistry. While its direct use as a monomer in commercial polymer synthesis is not widely documented, its unique combination of chloro and trifluoromethyl functional groups makes it a valuable intermediate for the synthesis of specialized fluorinated monomers and a useful high-performance solvent and additive. This document explores its role as a building block in the synthesis of advanced polymers and provides a detailed, representative protocol for the synthesis of fluorinated poly(arylene ether)s, a class of polymers that could hypothetically be derived from this compound derivatives. The principles of nucleophilic aromatic substitution polymerization are discussed in detail, providing a foundational understanding for researchers interested in developing novel fluorinated polymers.
Introduction: The Role of Fluorine in High-Performance Polymers
Fluoropolymers are a class of high-performance plastics characterized by their exceptional properties, including high thermal stability, outstanding chemical resistance, low surface energy, and excellent electrical insulation.[1][2] These properties are a direct result of the high bond energy of the carbon-fluorine (C-F) bond.[3] The introduction of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group present in this compound, into a polymer backbone can significantly enhance its performance characteristics.[4]
This compound (DCBTF) is a versatile chemical compound with the molecular formula C₇H₃Cl₂F₃.[5][6] Its aromatic structure is substituted with two chlorine atoms and a trifluoromethyl group, making it a subject of interest in the synthesis of specialty chemicals, including those used in the polymer, pharmaceutical, and agrochemical industries.[7] While its primary documented application in polymer science is as an internal standard for NMR analysis of fluoropolymers, its reactive chlorine atoms suggest its potential as a precursor to monomers for high-performance polymers.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂F₃ | [5][6] |
| Molecular Weight | 215.00 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Density | 1.483 g/mL at 25 °C | |
| Refractive Index | n20/D 1.483 | |
| Boiling Point | ~174.8 °C | |
| Flash Point | 76 °C (closed cup) | |
| CAS Number | 320-50-3 | [5] |
Synthetic Applications in Polymer Chemistry
The primary route through which this compound can be envisioned to participate in polymer synthesis is through nucleophilic aromatic substitution (SNAᵣ) reactions. The chlorine atoms on the aromatic ring, activated by the electron-withdrawing trifluoromethyl group, are susceptible to displacement by strong nucleophiles. This reactivity forms the basis for the synthesis of poly(arylene ether)s, a major class of high-performance thermoplastics.
This compound as a Monomer Precursor
This compound can serve as a starting material for the synthesis of more complex, difunctional monomers. For example, the chlorine atoms can be substituted with hydroxyl or amino groups to create novel bisphenols or diamines. These resulting monomers, containing the trifluoromethylphenyl moiety, can then be polymerized with other comonomers to introduce the desirable properties of the -CF₃ group into the polymer backbone.
Caption: Synthetic pathway from this compound to high-performance polymers.
Representative Protocol: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution
Rationale and Causality
The synthesis of poly(arylene ether)s via nucleophilic aromatic substitution relies on the reaction between an activated aromatic dihalide (or a self-polymerizing AB-type monomer with both a nucleophilic and an electrophilic site) and a bisphenoxide. The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of a weak base to generate the bisphenoxide in situ. The electron-withdrawing group (in this case, a nitro group, but conceptually similar to the trifluoromethyl group) is crucial for activating the leaving group (a nitro group, analogous to the chlorine atoms in DCBTF) towards nucleophilic attack.
Materials and Equipment
-
Monomer: 4-Hydroxy-4'-nitro-3'-(trifluoromethyl)biphenyl (representative AB-type monomer)
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Azeotroping Agent: Toluene, anhydrous
-
Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and argon inlet.
-
Purification: Methanol, deionized water, N,N-dimethylacetamide (DMAc)
-
Drying: Vacuum oven
Experimental Procedure
-
Reactor Setup: A 25 mL three-necked flask is charged with the AB-type monomer (e.g., 1.822 g, 6.434 mmol), anhydrous potassium carbonate (1.334 g, 9.652 mmol), 8 mL of anhydrous NMP, and 5 mL of anhydrous toluene.[8]
-
Dehydration: The reaction mixture is heated to 135 °C for 4 hours to reflux the toluene. The toluene-water azeotrope is collected in the Dean-Stark trap to ensure the formation of the phenoxide and complete dehydration of the system.[8] Fresh, dry toluene can be periodically added and removed to facilitate this process.
-
Polymerization: After complete dehydration, the toluene is removed, and the reaction temperature is raised to 190 °C. The polymerization is allowed to proceed for 14 hours under a continuous argon purge.[8]
-
Polymer Precipitation and Purification: The viscous polymer solution is cooled to room temperature and then slowly poured into a vigorously stirred mixture of methanol and water (1:1 v/v) to precipitate the polymer.[8]
-
Washing and Drying: The precipitated polymer is collected by filtration and washed repeatedly with hot water and methanol to remove residual solvent and salts.[8]
-
Reprecipitation (Optional): For higher purity, the polymer can be redissolved in a suitable solvent like DMAc, filtered, and then reprecipitated into methanol.
-
Final Drying: The purified polymer is dried in a vacuum oven at 100 °C for 24 hours to a constant weight.[8]
Caption: Workflow for the synthesis of fluorinated poly(arylene ether)s.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Structural Analysis: Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of characteristic functional groups, such as the ether linkage (C-O-C stretch around 1240 cm⁻¹) and the C-F bonds (strong absorptions in the 1100-1300 cm⁻¹ region). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural information.[8]
-
Molecular Weight Determination: Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Thermal Properties: Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (T₉). Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the polymer by measuring the temperature at which weight loss occurs.
Conclusion and Future Perspectives
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel fluorinated polymers. While its direct polymerization may be challenging, its utility as a precursor for specialized monomers is evident. The principles of nucleophilic aromatic substitution polymerization, as detailed in the representative protocol, provide a robust framework for the development of high-performance poly(arylene ether)s and other related polymers incorporating the trifluoromethylphenyl moiety. Future research in this area could focus on the efficient conversion of this compound into novel difunctional monomers and their subsequent polymerization to create materials with tailored thermal, mechanical, and dielectric properties for advanced applications in the aerospace, electronics, and automotive industries.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 4. Preparation of the Biphenyl-containing Polyarylethers with Highly Fluorinated Contents [cjcu.jlu.edu.cn]
- 5. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 8. Poly(arylene ether)s via Nitro Displacement Reaction: Synthesis of Poly(biphenylene oxide)s Containing Trifluoromethyl … [ouci.dntb.gov.ua]
Application Notes & Protocols: 2,5-Dichlorobenzotrifluoride as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential
In the landscape of fine chemical synthesis, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a cornerstone of modern drug discovery and materials science. 2,5-Dichlorobenzotrifluoride (DCBTF) emerges as a highly valuable and versatile building block, distinguished by its unique electronic and steric properties. The molecule features a benzene ring substituted with two chlorine atoms and a powerful electron-withdrawing trifluoromethyl group. This specific arrangement activates the molecule for a range of transformations, making it an ideal starting point for constructing complex molecular architectures.
This guide provides an in-depth exploration of DCBTF's reactivity, offering mechanistic insights and field-proven protocols for its application in key synthetic reactions. The focus is on leveraging the inherent properties of DCBTF to achieve selective and efficient transformations, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & Safety Guidelines
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 320-50-3 | [1][2] |
| Molecular Formula | C₇H₃Cl₂F₃ | [2] |
| Molecular Weight | 215.00 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.483 g/mL at 25 °C | [1] |
| Boiling Point | 176-178 °C | N/A |
| Flash Point | 76 °C (168.8 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.483 | [1] |
Safety & Handling: this compound is classified as a corrosive material that causes severe skin burns and eye damage.[3] It is also a combustible liquid.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily dictated by the interplay between the two chlorine atoms and the potent electron-withdrawing CF₃ group. This substitution pattern creates distinct reactivity at the C-2 and C-5 positions.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism.[4] The reaction is facilitated by the presence of strong electron-withdrawing groups that stabilize the anionic intermediate (Meisenheimer complex).[4]
In DCBTF, the CF₃ group strongly activates the ring towards nucleophilic attack. The chlorine atom at the C-2 position is ortho to the CF₃ group, while the chlorine at C-5 is meta. This positional difference is critical for regioselectivity. The C-2 position is significantly more activated because the negative charge in the Meisenheimer intermediate can be delocalized onto the trifluoromethyl group through resonance, providing substantial stabilization. The C-5 position lacks this direct stabilization.
Consequently, nucleophilic attack will occur preferentially at the C-2 position, displacing the chloride leaving group. This inherent regioselectivity is a powerful tool for selectively functionalizing the molecule.
General Reaction Scheme for SₙAr:

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation.[5] DCBTF serves as an excellent electrophilic partner in these transformations, with both chlorine atoms available for coupling. This allows for sequential or double coupling, providing access to a wide array of derivatives.
The general laboratory workflow for these reactions involves careful setup under an inert atmosphere to protect the catalyst from oxygen, followed by thermal reaction, work-up, and purification.
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species.[6] With DCBTF, mono- or diarylated products can be synthesized by controlling the stoichiometry of the boronic acid. The differential reactivity of the two chlorine atoms can also be exploited for selective mono-coupling under carefully controlled conditions.
This reaction is a premier method for constructing C-N bonds, coupling aryl halides with amines.[7][8] The development of specialized, bulky phosphine ligands (e.g., XPhos, SPhos) has been critical to the reaction's success, enabling the coupling of a wide range of substrates under relatively mild conditions.[5][8] DCBTF can be coupled with primary or secondary amines to produce aniline derivatives, which are prevalent in pharmaceuticals.
The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes.[9] This reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[9] These products are valuable intermediates for synthesizing more complex molecules and conjugated materials.[10]
Detailed Application Protocols
The following protocols are designed to be representative and should be adapted based on the specific substrate and desired scale. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
Reaction: Synthesis of 2-Methoxy-5-chloro-benzotrifluoride
This protocol demonstrates the selective substitution of the C-2 chlorine using a common oxygen nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium methoxide.
-
Add anhydrous DMF via syringe and stir to dissolve the base.
-
Add this compound dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-methoxy-5-chlorobenzotrifluoride.
-
Protocol 2: Mono-Arylation via Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-Phenyl-5-chloro-benzotrifluoride
This protocol is optimized for mono-coupling by using a slight excess of the boronic acid.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or reaction vial with magnetic stirrer
-
-
Procedure:
-
To a Schlenk flask, add Pd(dppf)Cl₂, potassium carbonate, and phenylboronic acid.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound via syringe.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to isolate the mono-arylated product.
-
Table 2: Representative Cross-Coupling Reaction Conditions
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu (1.4) | Toluene | 100 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (1%) | Et₃N (2.0) | THF | 65 |
Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination
Reaction: Synthesis of N-(2-Trifluoromethyl-4-chlorophenyl)morpholine
This protocol uses a modern catalyst system for efficient amination.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Glovebox or Schlenk line for setup
-
-
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a reaction vial.
-
Add toluene, followed by this compound and morpholine.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 100 °C and stir for 18-24 hours.
-
After cooling to room temperature, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to obtain the desired aryl amine.
-
Conclusion
This compound stands out as a privileged scaffold in synthetic chemistry. Its well-defined regiochemical reactivity in SₙAr reactions, combined with its versatility in palladium-catalyzed cross-couplings, provides chemists with a reliable and powerful tool. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important building block.
References
- 1. This compound 98 320-50-3 [sigmaaldrich.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions in 2,5-Dichlorobenzotrifluoride
Introduction: Unlocking the Synthetic Potential of 2,5-Dichlorobenzotrifluoride
This compound is a versatile fluorinated aromatic compound that serves as a crucial intermediate and solvent in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group on a benzene ring, imparts distinct physicochemical properties such as high thermal stability, a high boiling point, and the ability to dissolve a broad range of organic compounds.[1] These characteristics make it an excellent choice for reactions requiring elevated temperatures and for the synthesis of complex fluorinated molecules.[1]
This comprehensive guide provides detailed experimental setups and protocols for key reactions involving this compound, with a focus on nitration and palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific rationale for procedural choices.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 320-50-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₃Cl₂F₃ | --INVALID-LINK-- |
| Molecular Weight | 215.00 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Density | 1.483 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.483 | --INVALID-LINK-- |
| Flash Point | 76 °C (168.8 °F) - closed cup | --INVALID-LINK-- |
| Boiling Point | Not explicitly stated | |
| Signal Word | Danger | --INVALID-LINK-- |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) | --INVALID-LINK-- |
Safety Precautions: this compound is a corrosive material and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be conducted with strict adherence to institutional safety guidelines.
Application 1: Electrophilic Aromatic Substitution - Nitration
Protocol: Synthesis of 2,5-Dichloro-3-nitrobenzotrifluoride (Proposed)
This protocol is adapted from the known nitration of 2,4-dichlorobenzotrifluoride and is expected to yield the corresponding 3-nitro and/or 6-nitro isomers. The regioselectivity will be influenced by the directing effects of the substituents.
Reaction Scheme:
Caption: Proposed nitration of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 215.00 | 21.5 g | 0.1 |
| Fuming Nitric Acid (90%) | 63.01 | ~10 mL | ~0.2 |
| Fuming Sulfuric Acid (20% SO₃) | 98.08 | ~50 mL | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In the 250 mL three-necked flask, carefully add the fuming sulfuric acid. Cool the flask in an ice bath. Slowly add the fuming nitric acid via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of this compound. The addition rate should be controlled to keep the reaction temperature between 10-20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, slowly heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. The product will precipitate as a solid or oil.
-
Isolation and Purification: Isolate the crude product by vacuum filtration if it is a solid, or by extraction with a suitable organic solvent (e.g., dichloromethane) if it is an oil. Wash the isolated product with water until the washings are neutral. The crude product can be further purified by recrystallization or column chromatography.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the this compound ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in pharmaceutical and materials science research.[2]
Protocol 2a: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method for the mono-arylation of this compound. The regioselectivity of the reaction will depend on the relative reactivity of the two chlorine atoms. The chlorine at the 2-position, being ortho to the electron-withdrawing trifluoromethyl group, is expected to be more activated towards oxidative addition to the palladium catalyst.
Reaction Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 215.00 | 1.075 g | 5.0 |
| Phenylboronic Acid | 121.93 | 0.731 g | 6.0 |
| Pd(PPh₃)₄ | 1155.56 | 0.289 g | 0.25 |
| K₂CO₃ | 138.21 | 1.38 g | 10.0 |
| Toluene | - | 20 mL | - |
| Water | - | 5 mL | - |
Equipment:
-
50 mL Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle with temperature controller
Step-by-Step Procedure:
-
Setup: To the Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed toluene and water to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2b: Buchwald-Hartwig Amination of this compound with Morpholine
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines.[2] Similar to the Suzuki coupling, the regioselectivity will favor substitution at the more activated C2 position.
Logical Relationship Diagram:
Caption: Key components of the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 215.00 | 1.075 g | 5.0 |
| Morpholine | 87.12 | 0.523 g (0.52 mL) | 6.0 |
| Pd₂(dba)₃ | 915.72 | 0.046 g | 0.05 |
| XPhos | 476.65 | 0.057 g | 0.12 |
| Sodium tert-butoxide | 96.10 | 0.673 g | 7.0 |
| Toluene (anhydrous) | - | 20 mL | - |
Equipment:
-
50 mL Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Glovebox (recommended for handling catalyst and base)
-
Heating mantle with temperature controller
Step-by-Step Procedure:
-
Catalyst Preparation (in a glovebox): To the Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound and anhydrous toluene via syringe.
-
Amine Addition: Add morpholine to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. The protocols detailed in this guide for nitration and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to explore its synthetic utility. The unique electronic and steric environment of this molecule offers opportunities for the development of novel pharmaceuticals and agrochemicals. As with all chemical research, careful optimization of reaction conditions and rigorous safety practices are essential for successful and safe experimentation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,5-Dichlorobenzotrifluoride
Welcome to the technical support center for 2,5-Dichlorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield and overcome common challenges in reactions involving this versatile chemical intermediate. This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials due to its unique electronic and steric properties conferred by the trifluoromethyl and chloro substituents.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this compound, ensuring your experiments are both successful and efficient.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, reactivity, and general use of this compound.
Q1: What are the primary applications of this compound in chemical synthesis?
This compound is principally used as an intermediate in the creation of more complex molecules. Its trifluoromethyl group offers enhanced stability and specific reactivity, making it a valuable component in the production of:
-
Agrochemicals: Herbicides and pesticides.
-
Pharmaceuticals: As a scaffold for various therapeutic agents.
-
Polymer Additives: To impart specific properties to advanced materials.
-
Specialty Chemicals: In the synthesis of fluorinated compounds.
It also serves as a high-boiling point solvent for certain organic reactions.
Q2: What are the expected reactivity patterns for the two chlorine atoms on the benzene ring?
The reactivity of the two chlorine atoms in this compound is not identical. The position of the chlorine atom relative to the electron-withdrawing trifluoromethyl group dictates
Technical Support Center: Byproduct Formation in 2,5-Dichlorobenzotrifluoride Reactions
Welcome to the technical support center for reactions involving 2,5-Dichlorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges related to byproduct formation in a direct question-and-answer format, providing not just troubleshooting steps but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound (1,4-Dichloro-2-(trifluoromethyl)benzene) is a valuable building block in organic synthesis, primarily utilized in the preparation of agrochemicals and pharmaceuticals.[1][2] Its chemical reactivity is dictated by the electron-withdrawing trifluoromethyl group and the two chlorine substituents on the aromatic ring. The most common reactions include:
-
Electrophilic Aromatic Substitution (EAS): Primarily nitration, to introduce a nitro group onto the aromatic ring, which can then be further functionalized.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms by various nucleophiles.
-
Reduction: Typically, the reduction of a subsequently introduced nitro group to an amine.
Each of these transformations presents a unique set of challenges regarding byproduct formation, which we will address in detail.
Troubleshooting Guide: Nitration Reactions
Nitration of this compound is a critical step for introducing a versatile functional group for further derivatization. However, controlling the regioselectivity and preventing side reactions is paramount.
Q2: I am getting a mixture of nitro isomers during the nitration of this compound. How can I improve the regioselectivity?
Core Issue: The directing effects of the substituents on the this compound ring can lead to the formation of multiple regioisomers. The trifluoromethyl group is a meta-director, while the chlorine atoms are ortho-, para-directors. This leads to a complex substitution pattern.[3]
Expected Isomers: The primary expected product from the nitration of this compound is 2,5-dichloro-4-nitrobenzotrifluoride . However, other isomers such as 2,5-dichloro-3-nitrobenzotrifluoride and 2,5-dichloro-6-nitrobenzotrifluoride can also be formed.
Troubleshooting Protocol:
-
Choice of Nitrating Agent and Acid Catalyst:
-
Standard Conditions (H₂SO₄/HNO₃): This is the most common nitrating mixture. The concentration of sulfuric acid is crucial. Using fuming sulfuric acid (oleum) can increase the concentration of the nitronium ion (NO₂⁺) and influence the isomer ratio.
-
Alternative Nitrating Systems: For highly specific regioselectivity, consider milder or more sterically demanding nitrating agents. For instance, tetrabutylammonium nitrate-trifluoroacetic anhydride (TBAN-TFAA) has been shown to provide excellent regioselectivity in certain systems.[4]
-
-
Temperature Control:
-
Nitration is an exothermic reaction. Maintaining a low and consistent temperature (typically 0-10 °C) is critical to minimize the formation of undesired isomers and prevent dinitration. Runaway temperatures can also lead to decomposition of the trifluoromethyl group. A patent for the dinitration of 2,4-dichlorobenzotrifluoride notes that temperatures above 90°C can cause decomposition.[5][6]
-
-
Reaction Time and Monitoring:
-
Prolonged reaction times can lead to the formation of dinitrated byproducts. It is essential to monitor the reaction progress closely using techniques like TLC, GC, or HPLC to stop the reaction upon completion.
-
Data on Isomer Ratios (Hypothetical):
| Nitrating System | Temperature (°C) | Major Isomer Yield (%) | Minor Isomer(s) (%) |
| H₂SO₄/HNO₃ | 0-5 | ~85 | ~15 |
| Oleum/HNO₃ | 0-5 | ~75 | ~25 (increased ortho/meta) |
| TBAN/TFAA | 0 | >95 | <5 |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the this compound ring, activated by the electron-withdrawing trifluoromethyl and nitro groups (if present), are susceptible to nucleophilic attack.
Q3: I am observing low yields and multiple byproducts when reacting 2,5-dichloro-4-nitrobenzotrifluoride with amines. What is going wrong?
Core Issue: While the nitro group strongly activates the chlorine atoms for SNAr, side reactions such as displacement of the "wrong" chlorine, di-substitution, or reaction with the solvent can occur.
Common Byproducts:
-
Isomeric Monosubstitution Products: If the two chlorine atoms are electronically distinct (e.g., in a nitro-substituted derivative), the nucleophile may attack both positions, leading to a mixture of products.
-
Disubstitution Product: The product of the first substitution may be reactive enough to undergo a second substitution.
-
Hydrolysis Products: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amination reactions.
Q4: My reaction of this compound with sodium methoxide is sluggish and gives a complex mixture. How can I improve it?
Core Issue: While alkoxides are strong nucleophiles, their reactivity can be hampered by poor solubility and side reactions, especially if the aromatic ring is not sufficiently activated.
Troubleshooting Protocol:
-
Solvent Choice:
-
Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the alkoxide.
-
Ensure the solvent is anhydrous, as water will lead to hydrolysis byproducts.
-
-
Temperature:
-
Gently heating the reaction (e.g., 50-80 °C) can increase the reaction rate. However, monitor for potential decomposition.
-
-
Phase-Transfer Catalysis:
-
For reactions in less polar solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the alkoxide to the organic phase, improving the reaction rate and yield. A patent for the synthesis of 2,5-dichloronitrobenzene from p-dichlorobenzene mentions the use of a phase-transfer catalyst to improve the reaction rate.[7]
-
Troubleshooting Guide: Reduction of Nitro Group
The reduction of a nitro group on the this compound scaffold to an amine is a common transformation. However, the presence of chlorine atoms introduces the risk of hydrodechlorination.
Q5: I am observing significant hydrodechlorination during the catalytic hydrogenation of 2,5-dichloro-4-nitrobenzotrifluoride. How can I selectively reduce the nitro group?
Core Issue: Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is highly effective at reducing nitro groups but can also cleave carbon-halogen bonds.[6][8][9]
Byproducts:
-
Monodechlorinated Product: e.g., 2-chloro-5-amino-benzotrifluoride or 5-chloro-2-amino-benzotrifluoride.
-
Didechlorinated Product: e.g., 4-amino-benzotrifluoride.
Troubleshooting Strategies for Selective Nitro Reduction:
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | PtO₂ or Raney Nickel | H₂ (1-4 atm), RT | Generally more selective than Pd/C for preserving C-Cl bonds.[10] | May require catalyst screening. |
| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., ammonium formate, formic acid, isopropanol) | RT to mild heating | Often milder and more selective than using H₂ gas.[11][12][13][14] | Donor selection is crucial. |
| Metal/Acid Reduction | Fe/NH₄Cl, SnCl₂/HCl | Reflux | Cost-effective and often highly selective for nitro group reduction. | Stoichiometric amounts of metal are required, leading to more waste. |
| Sulfide Reduction | Na₂S or NaHS | Aqueous/alcoholic solution | Can be selective, especially for partial reduction of dinitro compounds. | Can introduce sulfur impurities. |
Experimental Protocol: Selective Reduction using Catalytic Transfer Hydrogenation
-
To a solution of 2,5-dichloro-4-nitrobenzotrifluoride (1.0 eq) in methanol or ethanol, add ammonium formate (5-10 eq).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
Logical Relationship Diagram for Selective Reduction:
Caption: Strategies to mitigate hydrodechlorination.
By understanding the underlying principles of these common reactions and implementing the detailed troubleshooting protocols, researchers can significantly minimize byproduct formation and improve the efficiency and reproducibility of their synthetic routes involving this compound.
References
- 1. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. columbia.edu [columbia.edu]
- 4. Highly Regioselective Nitration Reactions Provide a Versatile Method of Functionalizing Benzocycloheptapyridine Tricyclic Ring Systems: Application toward Preparation of Nanomolar Inhibitors of Farnesyl Protein Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. digital.csic.es [digital.csic.es]
- 10. 2,4-Dichloro-5-nitrobenzotrifluoride CAS#: 400-70-4 [m.chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. From byproducts to NLO-active dyes: catalyst-free transfer hydrogenation in the modular synthesis of merocyanines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from 2,5-Dichlorobenzotrifluoride Solvent
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,5-Dichlorobenzotrifluoride as a solvent in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges of purifying products from this high-boiling point, halogenated aromatic solvent. Our focus is on providing practical, experience-driven insights to ensure the successful isolation of your target compounds with high purity.
Introduction to this compound in Synthesis
This compound (DCBTF) is a versatile solvent increasingly employed in organic synthesis due to its high thermal stability, inertness to a wide range of reagents, and ability to dissolve a variety of organic compounds.[1] Its high boiling point is particularly advantageous for reactions requiring elevated temperatures. However, these same properties can present significant challenges during product purification. This guide is structured to address these challenges head-on, providing actionable solutions to common problems encountered in the laboratory.
Key Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₃Cl₂F₃ |
| Molecular Weight | 215.00 g/mol |
| Boiling Point | 178-180 °C |
| Density | 1.483 g/mL at 25 °C |
| Appearance | Colorless liquid[2] |
| Solubility | Insoluble in water; miscible with many organic solvents. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of your product from this compound, categorized by the purification technique.
Issue 1: Difficulty Removing Residual this compound
Question: I've performed my reaction in this compound and am struggling to remove the last traces of the solvent from my purified product, even after rotary evaporation. What are my options?
Answer:
Complete removal of a high-boiling point solvent like this compound can be challenging due to its low volatility. Here’s a systematic approach to tackle this issue:
1. High-Vacuum Evaporation:
-
The "Why": Standard rotary evaporators may not achieve a low enough pressure to efficiently remove a solvent with a boiling point of 178-180 °C.
-
The "How": Utilize a high-vacuum pump (e.g., a diffusion pump or a turbomolecular pump) in conjunction with your rotary evaporator. This significantly lowers the boiling point of the solvent, facilitating its removal at a lower temperature and preventing thermal degradation of your product. Gently heating the flask with a water bath can further enhance the evaporation rate.
2. Azeotropic Distillation:
-
The "Why": Forming an azeotrope with a lower-boiling point solvent can effectively "carry over" the high-boiling solvent during distillation.
-
The "How": After initial concentration, dissolve your product in a suitable lower-boiling point solvent that is known to form azeotropes with aromatic compounds, such as toluene or heptane. Then, perform another rotary evaporation. This process can be repeated several times to chase out the residual this compound.
3. Lyophilization (Freeze-Drying):
-
The "Why": If your product is a solid and stable to sublimation, lyophilization can be an excellent method for removing residual solvent without heat.
-
The "How": Dissolve your product in a solvent that is easily sublimable, such as dioxane or tert-butanol. Freeze the solution and then apply a high vacuum. The frozen solvent will sublime, leaving behind your purified, solvent-free product.
4. Precipitation/Trituration:
-
The "Why": This technique relies on the differential solubility of your product and the solvent in a third solvent (an anti-solvent).
-
The "How": Dissolve your crude product (containing residual this compound) in a minimal amount of a good solvent. Then, slowly add an anti-solvent in which your product is insoluble but this compound is soluble (e.g., hexanes, pentane). Your product should precipitate out, leaving the solvent in the solution. The precipitate can then be collected by filtration.
Issue 2: Product "Oiling Out" During Recrystallization
Question: I'm attempting to recrystallize my product directly from a mixture containing this compound, but it's separating as an oil instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization and often occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solute is too soluble in the hot solvent. Given the high boiling point of this compound, this is a frequent challenge.
Causality and Solutions:
-
High Solute Solubility: Your product may be too soluble in hot this compound, leading to a supersaturated solution that separates as a liquid upon cooling.
-
Solution: Employ a two-solvent recrystallization system. Dissolve your crude product in a minimum amount of hot this compound. Then, slowly add a hot anti-solvent (a solvent in which your product has low solubility but is miscible with this compound) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystal nucleation and growth.
-
Solution: Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with glass wool or a similar material. Once at room temperature, you can then proceed to cooler temperatures (e.g., a refrigerator or ice bath).
-
-
Seeding: The absence of nucleation sites can hinder crystallization.
-
Solution: If you have a small amount of pure product, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.
-
Issue 3: Poor Separation in Flash Chromatography
Question: I'm running a flash column to purify my product from a reaction mixture containing this compound. My product and impurities are eluting together or showing significant tailing. How can I improve the separation?
Answer:
Poor separation in flash chromatography when using a high-boiling point solvent in the crude mixture is often due to the solvent's influence on the stationary phase and its interaction with the eluent.
Troubleshooting Steps:
1. Pre-Purification to Remove the Bulk Solvent:
-
The "Why": this compound can act as a strong solvent on the column, carrying your compounds with it and preventing proper adsorption to the stationary phase.
-
The "How": Before loading onto the column, perform a liquid-liquid extraction to move your product into a more volatile, less polar solvent. For example, dilute the reaction mixture with a large volume of water and extract your product into a solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with water or brine to remove as much of the this compound as possible. Then, concentrate the new organic solution before loading it onto the column.
2. Dry Loading:
-
The "Why": Loading the crude product directly in the high-boiling solvent can lead to a broad, poorly resolved band at the top of the column. Dry loading ensures that the compound is introduced to the column in a concentrated band.
-
The "How": After an initial workup to remove the bulk of the this compound, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone). Add an inert solid support like silica gel or Celite® to this solution and then remove the volatile solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.
3. Optimize the Mobile Phase:
-
The "Why": The polarity of your eluent system is critical for good separation. The presence of residual this compound may necessitate adjustments to your mobile phase.
-
The "How": Use Thin Layer Chromatography (TLC) to screen different solvent systems. If your product is streaking or has a very high Rf value, you may need to use a less polar eluent system than initially anticipated.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when using this compound as a solvent?
A1: The impurities will primarily depend on your specific reaction. However, some general possibilities include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Byproducts of the Reaction: These are specific to your synthetic route. For example, in nitration reactions, you might expect to see regioisomers of your desired product.[3]
-
Isomers of the Solvent: Commercial this compound may contain small amounts of other dichlorobenzotrifluoride isomers. These are generally inert but could co-elute with your product in some cases.
-
Degradation Products: If your reaction is run at a very high temperature for an extended period, thermal degradation of your product or starting materials could occur.
Q2: Is it possible to perform a liquid-liquid extraction directly from a this compound solution?
A2: Yes, but with some considerations. This compound is denser than water (1.483 g/mL), so it will be the bottom layer in an extraction with an aqueous phase.
-
Procedure: Dilute your reaction mixture with the this compound solvent. Add an immiscible aqueous solution (e.g., water, brine, or a basic/acidic solution for pH adjustment) to a separatory funnel. Shake vigorously, venting frequently, and then allow the layers to separate. Drain the lower organic layer. Repeat the extraction of the aqueous layer with fresh this compound if necessary to recover all of your product.
-
Important Note: To subsequently remove the this compound, you will likely need to perform a solvent swap by, for example, extracting the product from the this compound solution into a more volatile organic solvent.
Q3: Are there any safety concerns I should be aware of when working with this compound at high temperatures?
A3: Yes, absolutely.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All work with this compound, especially at elevated temperatures, should be conducted in a well-ventilated fume hood.
-
Thermal Burns: Be cautious of hot glassware and heating mantles.
-
Pressure Buildup: When heating a closed system, ensure it is properly vented to prevent pressure buildup.
Visualization of Purification Workflows
The following diagrams illustrate the decision-making process for purifying a product from a this compound reaction mixture.
References
stability of 2,5-Dichlorobenzotrifluoride under acidic conditions
Introduction
Welcome to the technical support guide for 2,5-Dichlorobenzotrifluoride (CAS 320-50-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated intermediate in their work. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior under various experimental conditions is critical for reaction optimization, yield maximization, and impurity profiling.[1]
This guide provides in-depth, experience-driven insights into the stability of this compound, with a specific focus on acidic environments. We will address common questions, troubleshoot potential issues, and provide standardized protocols to help you validate its stability within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the trifluoromethyl (-CF3) group on an aromatic ring?
The trifluoromethyl (-CF3) group is generally considered a robust and stable functional group, largely due to the strength of the carbon-fluorine bonds.[2] It is a powerful electron-withdrawing group, which deactivates the benzene ring to electrophilic aromatic substitution.[3][4][5] This electronic effect contributes to its overall stability in many chemical environments. However, while stable, the -CF3 group is not completely inert and can undergo decomposition or reaction under specific, typically harsh, conditions such as with certain transition metal catalysts, strong bases, or superacids.[6]
Q2: How do acidic conditions, particularly strong acids, affect the stability of this compound?
Under standard acidic conditions used in many organic syntheses (e.g., dilute HCl, H₂SO₄, or acetic acid), this compound is generally stable. The C-F bonds are highly resistant to cleavage.
However, under very strong Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted arenes are known to react.[6] The reaction mechanism is believed to involve protonation of the fluorine atoms, which can lead to the loss of HF and the formation of a reactive difluorobenzyl-type carbocation intermediate.[6] This highly electrophilic species can then participate in subsequent reactions, such as Friedel-Crafts-type alkylations or cyclizations, if a suitable nucleophile is present.[6] It is important to note that weaker acids like 98% H₂SO₄ or trifluoroacetic acid (TFA) are reported to not promote such reactions with trifluorotoluene.[6]
Q3: What are the potential degradation pathways for this compound in a worst-case acidic scenario?
Based on studies of similar compounds in superacids, the primary degradation pathway involves the protolytic defluorination of the -CF3 group.[6]
-
Protonation: A fluorine atom of the -CF3 group is protonated by the superacid.
-
HF Elimination & Carbocation Formation: The protonated fluorine leaves as hydrogen fluoride (HF), generating a highly reactive α,α-difluoro carbocation stabilized by the benzene ring.
-
Further Reactions: This carbocation can then be trapped by nucleophiles (e.g., another aromatic molecule) or undergo further rearrangements or eliminations, leading to a cascade of products.
Below is a conceptual diagram illustrating this potential activation pathway.
Caption: Potential degradation pathway in superacids.
Q4: Are the chlorine atoms on the ring susceptible to reaction under acidic conditions?
Aryl chlorides are generally very stable and unreactive towards cleavage under acidic conditions, especially on an electron-deficient ring like that of this compound. The strong electron-withdrawing nature of the -CF3 group further deactivates the ring, making nucleophilic substitution of the chlorine atoms highly unlikely. Electrophilic aromatic substitution, which could potentially displace a chlorine atom, is also disfavored due to the deactivated ring.[4] Therefore, degradation involving the C-Cl bonds is not a primary concern under typical or even strongly acidic conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause & Scientific Rationale | Recommended Action |
| Unexpected Byproducts Detected (e.g., by GC-MS, LC-MS) | 1. Acid-Catalyzed Degradation: If using superacids (e.g., triflic acid) or very high temperatures with strong acids, the -CF3 group may be undergoing partial hydrolysis or reacting to form carbocation-derived products.[6] 2. Impurities in Starting Material: The commercial this compound may contain isomers (e.g., 2,4- or 3,4-isomers) or related impurities that react differently under your conditions. | 1. Re-evaluate Acid Strength: If possible, switch to a weaker acid (e.g., use conc. H₂SO₄ instead of oleum or triflic acid). Lower the reaction temperature and monitor for byproduct formation over time. 2. Confirm Purity: Analyze your starting material by GC or NMR to confirm its purity and isomeric identity. 3. Stability Study: Perform a control experiment using the protocol outlined in the "Experimental Protocols" section below to confirm if the molecule is stable under your exact reaction conditions, absent other reagents. |
| Low Reaction Yield | 1. Degradation of Starting Material: A portion of your this compound may be degrading under the acidic conditions, reducing the amount available to react. 2. Deactivation of the Ring: The strong electron-withdrawing effect of the -CF3 and -Cl groups deactivates the ring, potentially slowing down desired electrophilic substitution reactions and requiring harsher conditions, which in turn might promote degradation.[4][5] | 1. Monitor Reactant Concentration: Use an internal standard and track the concentration of this compound over the course of the reaction using GC or HPLC. This will directly show if it is being consumed by a side reaction. 2. Optimize Reaction Conditions: Carefully balance temperature, reaction time, and catalyst loading. A modest increase in temperature may improve the rate of the desired reaction more than the rate of degradation. |
| Inconsistent Results Between Batches | 1. Variable Water Content in Acid: The presence of water can alter the effective strength (Hammett acidity) of a strong acid. Anhydrous conditions may favor degradation pathways that are suppressed by trace water. 2. Variable Quality of Starting Material: Different batches of this compound may have different impurity profiles. | 1. Standardize Reagents: Use acid from the same bottle/supplier or titrate to determine its exact concentration. For sensitive reactions, consider using freshly opened bottles or anhydrous grades of acid. 2. Qualify New Batches: Run a small-scale test reaction or analytical check on every new batch of starting material before use in a large-scale synthesis. |
Experimental Protocols
As a self-validating system, it is crucial to test the stability of this compound under your specific experimental conditions. This protocol provides a robust framework for such an evaluation.
Protocol 1: Assessing Stability of this compound in Acidic Media
This protocol uses High-Performance Liquid Chromatography (HPLC) with an internal standard to quantitatively monitor the concentration of this compound over time.
1. Materials and Reagents:
-
This compound (reagent grade, >98% purity)
-
Selected Acid (e.g., H₂SO₄, HCl, TFA, CF₃SO₃H)
-
Inert Co-solvent (if required, e.g., Acetonitrile, Sulfolane)
-
Internal Standard (IS): A stable, non-reactive compound with a distinct retention time. Biphenyl or 1,3,5-trichlorobenzene are often suitable choices.
-
Quenching Solution: Saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction Solvent: Ethyl acetate or Dichloromethane.
-
HPLC-grade solvents (Acetonitrile, Water).
2. Experimental Workflow Diagram:
Caption: Workflow for stability testing protocol.
3. Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen co-solvent.
-
Prepare a stock solution of the Internal Standard (e.g., 10 mg/mL) in the same co-solvent.
-
Develop an HPLC or GC method that provides good separation between the solvent, this compound, the internal standard, and any potential degradation products.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the acid and any co-solvent to mimic your reaction conditions.
-
Allow the mixture to thermally equilibrate to the target temperature (e.g., 25°C, 50°C, 100°C).
-
-
Initiation and Sampling (T=0):
-
Add a known volume of the this compound stock and the Internal Standard stock to the vessel.
-
Immediately withdraw the first aliquot (this is your T=0 sample).
-
-
Quenching and Extraction:
-
Transfer the aliquot into a vial containing an excess of cold saturated NaHCO₃ solution to neutralize the acid.
-
Add a precise volume of extraction solvent (e.g., 1 mL).
-
Vortex vigorously for 1 minute, then allow the layers to separate.
-
Transfer the organic layer to an analysis vial.
-
-
Time-Course Monitoring:
-
Repeat steps 3 (sampling only) and 4 at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze all samples by HPLC or GC.
-
Calculate the response factor (RF) of this compound relative to the internal standard using the T=0 sample.
-
For each subsequent time point, calculate the concentration of this compound using the formula: Conc_t = (Area_DCBTF / Area_IS) * (1 / RF) * Conc_IS
-
Plot the concentration of this compound versus time. A stable compound will show a flat line, while degradation will result in a downward slope.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Safe Handling and Storage of 2,5-Dichlorobenzotrifluoride
Prepared by the Senior Application Scientist Team
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3). As a corrosive and combustible liquid, stringent adherence to safety measures is paramount to ensure personnel safety and experimental integrity.
Section 1: Core Safety Data Summary
A quick-reference table summarizing the critical safety and physical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₃Cl₂F₃ | [1] |
| Molecular Weight | 215.00 g/mol | [2] |
| CAS Number | 320-50-3 | |
| Appearance | Light yellow liquid | |
| Density | ~1.48 g/mL at 25 °C | |
| Flash Point | 76 °C / 168.8 °F (Closed Cup) | |
| Signal Word | Danger | |
| Primary Hazards | Combustible liquid; Causes severe skin burns and eye damage. | |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1; Flammable Liquids, Category 4. | |
| Storage Class | 8A - Combustible corrosive hazardous materials. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during experiments, providing not just a solution, but the scientific reasoning behind the recommended actions.
Question: I can smell a faint chemical odor near the fume hood where I am working with this compound. What is the immediate protocol?
Answer: An odor indicates the presence of vapors, signifying a potential breach in containment or inadequate ventilation.
-
Immediate Action: Stop your work and move away from the immediate area to fresh air. Alert colleagues working nearby.
-
Causality & Troubleshooting Steps:
-
Assess Ventilation: The primary cause is often insufficient airflow in the chemical fume hood. Check the fume hood's certification date and airflow monitor. Do not proceed if the hood is not functioning correctly. The use of this product should be in a closed system or with appropriate exhaust ventilation.
-
Check for Spills: Carefully inspect the work area for any spills, even minor drips, on the sash, airfoil, or equipment. Vapors can emanate from small, unnoticed spills.
-
Evaluate Handling Technique: Ensure all transfers are conducted deep within the fume hood (at least 6 inches from the sash) to prevent vapor escape. Avoid rapid movements that can disrupt airflow.
-
Review Personal Protective Equipment (PPE): While not a solution for vapor control, this is a critical moment to ensure your PPE is intact and correctly worn. If you suspect your clothing is contaminated, remove it immediately and wash the affected skin area.[3]
-
Question: I accidentally splashed a small amount of the chemical onto my nitrile-gloved hand. What should I do?
Answer: Treat any contact with extreme seriousness, as the chemical causes severe skin burns. The glove is now compromised and must be treated as hazardous.
-
Immediate Action: Immediately remove the contaminated glove by peeling it off away from your skin, ensuring the outer surface does not touch your bare hand. Dispose of the glove in the designated hazardous waste container.
-
Causality & Protocol:
-
Decontamination is Key: Nitrile gloves offer splash protection but are not designed for prolonged immersion or heavy contact. The chemical will eventually permeate the glove.
-
Wash Thoroughly: Immediately wash your hands with soap and plenty of water for at least 15 minutes. This duration is critical to ensure complete removal of any chemical that may have seeped through the glove.
-
Seek Medical Attention: Even if no immediate irritation is felt, you must seek immediate medical attention due to the chemical's classification as a Category 1B skin corrosive. Inform the medical personnel of the chemical you were exposed to.
-
Review Glove Selection: For future work, consider double-gloving or using gloves with higher chemical resistance. The choice of PPE should always match the potential for exposure.[4]
-
Question: The cap on my bottle of this compound seems tight, and the bottle appears slightly pressurized, especially on a warm day. Is this a concern?
Answer: Yes, this is a concern. While slight pressure changes due to temperature are normal for volatile liquids, any noticeable bulging indicates a potential hazard.
-
Immediate Action: Place the container in secondary containment and move it to a cool, well-ventilated area, away from ignition sources.[5] Do not attempt to open it while it is warm or pressurized.
-
Causality & Protocol:
-
Vapor Pressure: this compound is a combustible liquid with a flash point of 76°C. As temperatures rise, its vapor pressure increases, which can build up inside a tightly sealed container.
-
Potential Contamination: Pressurization can also be caused by a slow reaction with contaminants (e.g., moisture, bases) that may generate gas. This chemical is incompatible with strong bases and oxidizing agents.[3]
-
Safe Handling: Allow the container to cool to room temperature or below. Once cooled, slowly and carefully vent the cap behind a blast shield inside a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves. If you are not comfortable with this procedure, contact your institution's Environmental Health & Safety (EHS) office.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical storage requirements for this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[6] It should be kept in a designated corrosives area, away from heat, sparks, and open flames.[3] Crucially, it must be segregated from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[3]
Q2: What specific Personal Protective Equipment (PPE) is required for handling this chemical?
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a splash potential.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent any possibility of skin exposure. Reusable clothing should be decontaminated before reuse.
-
Respiratory Protection: All work should be done in a chemical fume hood. If exposure limits are exceeded or if you are cleaning a large spill, use a NIOSH/MSHA-approved respirator with an organic vapor filter (Type A, Brown, conforming to EN14387).[3]
Q3: How should I handle a small spill (e.g., <50 mL) outside of a fume hood?
First, ensure there are no ignition sources nearby. Evacuate non-essential personnel. While wearing full PPE (including respiratory protection), contain the spill by covering it with an inert, non-combustible absorbent material like sand, silica gel, or a universal binder.[3] Do not use combustible materials like sawdust. Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.
Q4: What are the immediate first-aid measures for eye or skin contact?
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
Q5: How must I dispose of waste this compound and contaminated materials?
Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste. This compound and any materials contaminated with it (e.g., gloves, absorbent, paper towels) must be disposed of as hazardous waste. Consult local, regional, and national hazardous waste regulations and contact your institution's EHS office for specific procedures.[7]
Section 4: Safe Handling Workflow
The following diagram outlines the critical stages and decision points for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. 2,5-DIFLUOROBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Quenching Procedures for 2,5-Dichlorobenzotrifluoride Reactions
Introduction
Welcome to the technical support guide for handling reactions involving 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3). This molecule is a key building block in pharmaceutical and agrochemical development, prized for its unique electronic and steric properties. However, its reactions, particularly those involving highly reactive organometallic reagents, require meticulous planning and execution of the quenching and workup procedures. Improper quenching can lead to hazardous exothermic events, reduced product yield, and the formation of complex byproduct mixtures.
This guide provides field-proven insights and detailed protocols in a question-and-answer format to help you navigate the challenges of quenching these reactions safely and effectively. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring both the integrity of your experiment and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards when quenching reactions with this compound?
A1: The primary hazards are not from the this compound itself, but from the highly reactive reagents commonly used with it, such as organolithiums (e.g., n-BuLi, t-BuLi) and Grignard reagents.[1] The main risks include:
-
Extreme Exotherms: Organometallic reagents react violently with protic quenchers like water.[2] This can cause the solvent to boil, leading to a dangerous pressure increase and potential loss of containment.
-
Pyrophoricity: Many organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[3][4] This risk is highest if the reaction is not maintained under an inert atmosphere during the quench.
-
Gas Evolution: Quenching reactive metal hydrides or organometallics often produces flammable hydrogen or hydrocarbon gases.[5] This can create a fire or explosion hazard if not properly vented.
-
Corrosivity: The starting material and potential byproducts can be corrosive.[6] Additionally, quenching with strong acids or bases introduces corrosive hazards that must be handled with appropriate personal protective equipment (PPE).[7]
Q2: How do I select the appropriate quenching agent for my specific reaction?
A2: The choice of quenching agent depends critically on the reactivity of the species you need to neutralize and the stability of your desired product. A sequential, "step-down" approach in reactivity is often the safest method.[8][9]
-
For Highly Reactive Reagents (e.g., t-BuLi, s-BuLi):
-
Initial Quench: Begin with a less reactive alcohol like isopropanol or tert-butanol, added slowly at low temperature (e.g., -78 °C to 0 °C).[8][10]
-
Secondary Quench: Follow with a more reactive alcohol like methanol or ethanol.[8]
-
Final Quench: Finish with water or an aqueous solution to ensure all reactive materials are destroyed.[8]
-
-
For Moderately Reactive Reagents (e.g., n-BuLi, Grignard reagents):
-
Product is Stable: A direct, slow addition of saturated aqueous ammonium chloride (NH₄Cl) is a standard and effective method.[11][12] It is weakly acidic and helps to break up emulsions during workup.
-
Product is Acid-Sensitive: Quench with cold water or ice, followed by a neutral or slightly basic wash.
-
Product is Base-Sensitive: Quench with a dilute acid like 1 M HCl or acetic acid in an appropriate solvent.[13][14]
-
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions:
Q3: At what temperature should I perform the quench?
A3: Always start the quench at a low temperature. For reactions involving organolithiums or Grignard reagents, it is crucial to cool the reaction vessel to 0 °C or below (e.g., -78 °C for highly reactive species) before adding the quenching agent.[10]
The rationale is to control the rate of the highly exothermic quenching reaction.[3] Adding a quencher at room temperature can lead to a runaway reaction. The quenching agent should be added slowly and dropwise, allowing the internal temperature to be monitored and controlled.[1] Never add the reaction mixture to the quenching agent, as this can create a localized excess of the reactive species, leading to an uncontrolled exotherm.
Troubleshooting Guide
Issue: My quench is violently exothermic and solvent is boiling.
-
Probable Cause: The quenching agent was added too quickly, or the initial reaction temperature was too high. The reagent being quenched is extremely reactive (e.g., residual t-BuLi).[2]
-
Immediate Action:
-
Stop the addition of the quenching agent immediately.
-
Ensure the reaction flask is securely clamped and the fume hood sash is lowered.
-
If possible, add more cooling capacity to the external bath (e.g., add dry ice to an acetone bath).
-
-
Preventative Solution: Always cool the reaction to 0 °C or lower before quenching. Add the quenching agent dropwise with vigorous stirring to dissipate heat effectively.[16] For large-scale or highly reactive systems, consider diluting the quenching agent in the same solvent as the reaction to create a less concentrated stream.
Issue: An insoluble solid (emulsion) formed during workup, making extraction impossible.
-
Probable Cause: Formation of magnesium or lithium hydroxides/salts. This is especially common when quenching Grignard reactions with water.[17]
-
Solution:
-
Acidify: Slowly add a dilute aqueous acid, such as 1 M HCl, to the separatory funnel.[18] This will protonate the metal hydroxides, forming water-soluble salts (e.g., MgCl₂).
-
Use Saturated NH₄Cl: Quenching with saturated aqueous ammonium chloride solution instead of water can often prevent the formation of these emulsions from the start.[11]
-
Filtration: In some cases, the solids can be removed by filtering the entire biphasic mixture through a pad of Celite®.
-
Issue: My product yield is low, and I see byproducts in the NMR/LCMS.
-
Probable Cause: The product may be unstable to the quenching conditions.
-
Acid/Base Sensitivity: If your product contains acid- or base-labile functional groups, quenching with strong acids or bases can cause decomposition.
-
Reaction with Quencher: The quenching agent itself might react with the product. For example, quenching an intermediate anion with an alcohol could potentially lead to transesterification or other side reactions if not performed at a sufficiently low temperature.
-
-
Solution:
-
Buffer the Quench: Use a buffered aqueous solution, like a phosphate buffer at pH 7, for quenching.
-
Non-Aqueous Workup: If the product is highly water-sensitive, a non-aqueous quench may be necessary. This involves adding the quencher (e.g., acetic acid) dissolved in an anhydrous solvent like THF at low temperature.[13]
-
Protecting Groups: If a functional group is inherently unstable, consider using a protecting group strategy during the synthesis.
-
Protocols & Methodologies
Protocol 1: Standard Quenching of an Organolithium Reaction (e.g., Lithiation)
This protocol outlines a safe, stepwise procedure for quenching a reaction involving a highly reactive organolithium reagent like n-butyllithium.
Materials:
-
Reaction mixture at -78 °C under an inert atmosphere (N₂ or Ar).
-
Isopropanol (reagent grade).
-
Methanol (reagent grade).
-
Deionized water.
-
Saturated aqueous ammonium chloride (NH₄Cl).
Procedure:
-
Initial Cooling: Ensure the reaction flask is immersed in a dry ice/acetone bath and maintained at or below -70 °C.
-
Primary Quench (Isopropanol): Using a syringe, slowly add isopropanol dropwise to the vigorously stirred reaction mixture. Monitor the internal temperature; do not allow it to rise more than 10-15 °C. Continue adding isopropanol until the exotherm ceases.[8][10]
-
Secondary Quench (Methanol): Once the initial exotherm has subsided, slowly add methanol. This will quench any remaining, less reactive organometallic species.
-
Final Quench (Water/Aqueous Solution): Remove the cooling bath and allow the flask to warm to 0 °C in an ice-water bath. Slowly add deionized water or saturated aqueous NH₄Cl to quench any remaining reactive materials and dissolve inorganic salts.[16]
-
Workup: Proceed with standard aqueous workup, including extraction with an appropriate organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating in vacuo.[16]
Data Summary Table: Quenching Agent Selection
| Reagent Class | Quenching Agent | Temperature | Rationale & Key Considerations |
| Highly Reactive Organolithiums (t-BuLi, s-BuLi) | 1. Isopropanol2. Methanol3. Water | -78 °C → 0 °C | Stepwise reduction in reactivity is critical to control the massive exotherm.[4][8] Never add water or aqueous solutions directly. |
| Alkyllithiums & Aryllithiums (n-BuLi, PhLi) | Saturated aq. NH₄Cl | 0 °C | Mildly acidic; effectively quenches the organometallic and helps prevent emulsion formation with lithium salts.[11] |
| Grignard Reagents (RMgX) | 1 M aq. HCl or Saturated aq. NH₄Cl | 0 °C | Acid helps to dissolve the magnesium salts (Mg(OH)X) that precipitate upon quenching with water.[14][18] |
| SNAr Reactions (with base like K₂CO₃, KOH) | Water or Dilute Acid | Room Temp | Primarily serves to stop the reaction and dissolve inorganic bases/salts before extraction.[15] |
Visualizations
Decision Workflow for Quenching Agent Selection
This diagram provides a logical decision-making process for selecting the appropriate quenching strategy based on the reaction's primary reagent.
Caption: Decision tree for selecting a quenching protocol.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. epfl.ch [epfl.ch]
- 9. reddit.com [reddit.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. CN111072451B - Hydrolysis process of Grignard reaction metal organic product - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 15. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Performance in Reactions Involving 2,5-Dichlorobenzotrifluoride
Welcome to the technical support center for optimizing catalytic reactions with 2,5-Dichlorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical compound. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals due to its unique trifluoromethyl group which enhances stability and reactivity.[1] This resource provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its catalytic transformations.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection and Handling
Q1: What are the primary challenges when selecting a catalyst for reactions with this compound?
A1: The primary challenges stem from the electronic nature of the substrate. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, while the chlorine atoms are deactivating yet ortho-, para-directing for electrophilic aromatic substitution.[2] This electronic profile can render the aromatic ring less reactive, necessitating careful catalyst selection to achieve desired conversions and selectivities. Key considerations include:
-
Catalyst Activity: Overcoming the deactivating effect of the substituents often requires a highly active catalyst.
-
Selectivity: Directing the reaction to a specific chlorine or C-H bond can be challenging. The choice of catalyst and ligands is crucial for controlling regioselectivity.
-
C-F Bond Activation: While typically robust, the C-F bonds in the -CF3 group can sometimes be susceptible to cleavage under harsh conditions or with specific catalysts, leading to unwanted byproducts.[3][4][5]
Q2: I'm observing low to no conversion in my palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: 2,5-Dichlorobenzotrifluoride Waste Management
This guide provides comprehensive waste disposal guidelines, troubleshooting protocols, and frequently asked questions for 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3). It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant management of this chemical waste.
Section 1: Quick Reference Data
For immediate reference, the key properties and hazards of this compound are summarized below. This data is critical for making informed decisions on handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂F₃ | [1][2] |
| Molecular Weight | 215.00 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.48 g/mL at 25 °C | [4][5] |
| Flash Point | 76 °C / 168.8 °F (Combustible) | [3][5] |
| Boiling Point | 172 °C | [6] |
| Primary Hazards | GHS05: Corrosive. Causes severe skin burns and eye damage. | [5] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [5] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [3][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be concerned with when handling waste this compound?
A: The primary hazard is its corrosive nature; it causes severe skin burns and eye damage.[5] It is also a combustible liquid, meaning it can ignite if exposed to an ignition source.[3][5] Upon combustion, it can produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride.[3][8] Therefore, all waste containers must be kept away from heat, sparks, and open flames.[3][8]
Q2: How must I classify waste containing this compound?
A: As a chemical containing chlorine and fluorine atoms, this compound is classified as a halogenated organic compound .[9][10] Waste containing this chemical must be disposed of as halogenated hazardous waste . It is crucial to never mix halogenated waste with non-halogenated solvent waste.[10] Doing so will require the entire mixture to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[10] Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are legally responsible for correctly classifying their hazardous waste.[3][7]
Q3: Can I dispose of minuscule, residual amounts of this compound down the sanitary sewer?
A: Absolutely not. It is prohibited to dispose of solvents, regardless of miscibility or flammability, down the drain.[10] Halogenated compounds can interfere with wastewater treatment processes and lead to environmental contamination. All waste, including the first rinse of any container that held the chemical, must be collected for proper hazardous waste disposal.[11]
Q4: What are the immediate steps if I have a small spill of this chemical during a waste consolidation procedure?
A: For a minor spill (e.g., <100 mL) in a well-ventilated area like a fume hood:
-
Ensure all sources of ignition are removed from the area.[3][7]
-
Wearing appropriate Personal Protective Equipment (PPE), contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[3][7]
-
Carefully collect the absorbent material and contaminated debris into a designated, properly labeled container for halogenated solid waste.
-
Decontaminate the spill area as outlined in Protocol 3.3. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[12]
Q5: What specific PPE is required when handling and preparing this compound for disposal?
A: Due to its corrosive nature, comprehensive PPE is mandatory. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[5][13]
-
Skin Protection: A flame-resistant lab coat and chemically impervious gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.[4]
-
Respiratory Protection: Handling should occur in a certified chemical fume hood.[3] If there's a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge (Type A or equivalent) is necessary.[3][5]
Section 3: Troubleshooting & Experimental Protocols
Protocol 3.1: Segregation and Collection of this compound Waste
Causality: Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions, ensures regulatory compliance, and minimizes disposal costs. Mixing halogenated compounds with other waste streams, particularly non-halogenated solvents, contaminates the entire volume and escalates disposal requirements and expenses.[10]
Methodology:
-
Container Selection: Obtain a designated hazardous waste container from your EHS department. The container must be made of a chemically resistant material (e.g., glass or high-density polyethylene) and have a screw-top cap to prevent vapor release.
-
Labeling: Immediately affix a completed EHS hazardous waste label to the container.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (no abbreviations).[11]
-
List all other constituents and their approximate percentages if it is a mixed waste.
-
The relevant hazard characteristics (e.g., "Corrosive," "Combustible").
-
-
Collection:
-
Place the waste container in a designated satellite accumulation area, typically within the fume hood where the waste is generated.
-
Use secondary containment (e.g., a chemical-resistant tray or bucket) to capture any potential leaks.[11]
-
Keep the container cap securely fastened at all times, except when adding waste.[11]
-
-
Filling and Storage:
-
Disposal Request: Once the container is full, submit a waste pickup request through your institution's EHS portal.
Protocol 3.2: Managing a Minor Spill (<100 mL) in a Fume Hood
Causality: A swift and correct response to a minor spill prevents personnel exposure and limits the spread of contamination. Using inert absorbent material neutralizes the immediate liquid hazard, while proper cleanup ensures no hazardous residue remains.
Methodology:
-
Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the area. Ensure the fume hood sash is lowered as much as is practical.
-
Remove Ignition Sources: Immediately turn off any nearby hot plates, stirrers, or other potential sources of ignition.[3]
-
Don PPE: If not already wearing it, don the full PPE suite as described in FAQ #5.
-
Containment: Gently cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent pad.[3][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once the liquid is fully absorbed, carefully scoop the material using a spark-proof tool (e.g., plastic dustpan) into a sealable, labeled hazardous waste bag or container.
-
Decontamination: Clean the spill surface as described in Protocol 3.3.
-
Package Waste: Seal the container holding the spill debris. Label it clearly as "Solid Waste containing this compound" and dispose of it through your EHS department.
Protocol 3.3: Decontamination of Glassware and Surfaces
Causality: To prevent cross-contamination of future experiments and ensure safety, all equipment that has come into contact with this compound must be thoroughly decontaminated. The "triple rinse" method is a standard procedure to render a container "empty" by regulatory definitions, though the rinsate itself is hazardous waste.[11]
Methodology:
-
Initial Rinse (Waste Collection):
-
Perform this step in a fume hood while wearing full PPE.
-
Rinse the contaminated glassware or surface with a small amount of a suitable organic solvent in which this compound is soluble (e.g., acetone or hexane).
-
Crucially, this first rinsate must be collected and disposed of as halogenated hazardous waste. [11] Drain the rinsate into your designated liquid halogenated waste container.
-
-
Subsequent Rinses: For highly toxic materials, the next two rinses should also be collected as hazardous waste.[11] For this compound, follow your institution's specific guidelines, but collecting the first rinse is the minimum requirement.
-
Detergent Wash: Wash the glassware with laboratory detergent and hot water.[14] Scrub thoroughly with a brush.
-
Final Rinse: Rinse the item with deionized water.
-
Drying: Allow the glassware to air dry completely in the fume hood or a designated drying oven.
Section 4: Waste Characterization & Segregation Workflow
The following diagram illustrates the critical decision-making process for correctly segregating waste streams containing this compound. Following this logic is essential for safety and compliance.
Caption: Decision workflow for segregating this compound waste.
Section 5: References
-
Fisher Scientific. (2024, March 27). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 320-50-3). Retrieved from --INVALID-LINK--
-
ChemBK. (2024, April 10). This compound. Retrieved from --INVALID-LINK--
-
Stenutz, R. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5552549A - Process for the dechlorination of chlorinated aromatic compounds. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 2,4-Dichlorobenzotrifluoride SDS, 320-60-5 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). RO 13579. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, September 13). Chemical Safety Data Sheet MSDS / SDS - 2,5-DIBROMOBENZOTRIFLUORIDE. Retrieved from --INVALID-LINK--
-
University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, August 14). Safety Data Sheet: 2,4-Dichlorobenzotrifluoride. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, September 22). Safety Data Sheet: 2,4-Dichlorobenzotrifluoride. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2004). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from --INVALID-LINK--
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from --INVALID-LINK--
-
University of Southern California. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from --INVALID-LINK--
-
Synquest Labs. (2018, October 4). Safety Data Sheet: 2,6-Dichlorobenzotrifluoride. Retrieved from --INVALID-LINK--
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from --INVALID-LINK--
-
Washington State Department of Ecology. (2020, January). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from --INVALID-LINK--
-
Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from --INVALID-LINK--
References
- 1. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 2,5-二氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound [stenutz.eu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. uakron.edu [uakron.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 13. echemi.com [echemi.com]
- 14. epa.gov [epa.gov]
Validation & Comparative
A Tale of Two Isomers: A Researcher's Guide to 2,5-Dichlorobenzotrifluoride vs. 3,4-Dichlorobenzotrifluoride in Synthesis
In the landscape of fine chemical synthesis, particularly in the development of life-saving pharmaceuticals and crop-protecting agrochemicals, the choice of starting materials is paramount. Isomeric purity, reactivity, and the directing effects of substituents can dictate the success or failure of a synthetic campaign. Among the vast arsenal of building blocks available to the modern chemist, chlorinated benzotrifluorides stand out for their unique combination of stability and reactivity.
This guide provides an in-depth comparison of two such critical intermediates: 2,5-Dichlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride. While sharing the same molecular formula, the seemingly minor difference in the placement of a single chlorine atom dramatically alters their electronic properties, steric environment, and, consequently, their synthetic utility. For researchers, scientists, and drug development professionals, understanding these nuances is key to strategic and efficient molecular design.
At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these isomers is essential for their handling, reaction setup, and purification. While both are colorless liquids with identical molecular weights, their boiling and melting points show notable differences, which can be leveraged in process chemistry.
| Property | This compound | 3,4-Dichlorobenzotrifluoride |
| CAS Number | 320-50-3[1] | 328-84-7[2] |
| Molecular Formula | C₇H₃Cl₂F₃[3] | C₇H₃Cl₂F₃[2] |
| Molecular Weight | 215.00 g/mol [3] | 215.00 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid[2] |
| Boiling Point | ~179 °C (literature varies) | 173-174 °C |
| Melting Point | Not specified | -13 to -12 °C |
| Density | 1.483 g/mL at 25 °C[1] | 1.478 g/mL at 25 °C |
| Refractive Index | n20/D 1.483[1] | n20/D 1.475 |
The Path to Existence: A Look at Industrial Synthesis
The industrial production routes for these isomers are distinct, tailored to achieve the specific substitution patterns required. These pathways are crucial as they determine the purity and potential isomeric contaminants of the starting material.
For 3,4-Dichlorobenzotrifluoride , a common and efficient method starts with 3,4-dichlorotoluene. This process involves a free-radical side-chain chlorination to form 3,4-dichlorobenzotrichloride, followed by a halogen exchange (Halex) reaction with anhydrous hydrogen fluoride (HF). An alternative route is the direct electrophilic chlorination of 4-chlorobenzotrifluoride.
The synthesis of This compound typically starts from p-dichlorobenzene, which undergoes nitration to form 2,5-dichloronitrobenzene. Subsequent steps would involve reduction of the nitro group, diazotization, and then introduction of the trifluoromethyl group, often via a Sandmeyer-type reaction, although specific industrial routes are less commonly published.
Caption: Primary industrial synthesis routes for the two isomers.
Reactivity Decoded: Electronic and Steric Effects
The synthetic utility of these isomers is dictated by the electronic nature of the trifluoromethyl (-CF₃) and chloro (-Cl) substituents. The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine, deactivating the aromatic ring towards electrophilic aromatic substitution (EAS) and activating it for nucleophilic aromatic substitution (SNAr). The chlorine atoms are also deactivating via induction but are ortho-, para-directing for EAS due to resonance.
In 3,4-Dichlorobenzotrifluoride:
-
The C-Cl bond at the 3-position is ortho to the strongly activating -CF₃ group.
-
The C-Cl bond at the 4-position is para to the -CF₃ group.
-
Both chlorine atoms significantly activate the ring for SNAr, but the chlorine at the 4-position is particularly susceptible to displacement by nucleophiles due to resonance stabilization of the Meisenheimer intermediate.
In this compound:
-
The C-Cl bond at the 2-position is ortho to the -CF₃ group.
-
The C-Cl bond at the 5-position is meta to the -CF₃ group.
-
The chlorine at the 2-position is highly activated towards SNAr, while the chlorine at the 5-position is significantly less reactive to nucleophilic attack as it lacks the ortho/para relationship to the activating -CF₃ group.
Caption: Comparison of activated positions for SNAr reactions.
Applications in Agrochemical and Pharmaceutical Synthesis
The distinct reactivity profiles of these isomers make them suitable for synthesizing different classes of target molecules. 3,4-Dichlorobenzotrifluoride is a cornerstone intermediate for several high-volume agrochemicals, whereas this compound is used in more specialized applications.
Key Applications:
| Isomer | Target Molecule(s) | Industry | Synthetic Transformation |
| 3,4-Dichlorobenzotrifluoride | Fipronil, Oxyfluorfen, Acifluorfen, Fomesafen | Agrochemical (Insecticides, Herbicides) | Nucleophilic Aromatic Substitution (SNAr) |
| This compound | Specialty fluorinated compounds, various intermediates | Agrochemical, Pharmaceutical | Nucleophilic/Electrophilic Aromatic Substitution |
Case Study: 3,4-Dichlorobenzotrifluoride in Herbicide Synthesis
A prominent application of 3,4-Dichlorobenzotrifluoride is in the synthesis of diphenyl ether herbicides like Oxyfluorfen. The key step is a nucleophilic aromatic substitution where a phenoxide displaces the chlorine atom at the 4-position, which is activated by the para-trifluoromethyl group.
Case Study: this compound in Intermediate Synthesis
This compound serves as a precursor for various substituted phenols. For example, the chlorine at the 2-position, being ortho to the activating -CF₃ group, can be selectively hydrolyzed under basic conditions to yield 2-chloro-5-(trifluoromethyl)phenol, a valuable intermediate for further functionalization in drug discovery programs.
Field-Proven Methodologies: Experimental Protocols
The following protocols are illustrative examples based on patent literature and established chemical principles. They should be adapted and optimized for specific laboratory conditions. All procedures must be conducted by trained personnel in a properly equipped fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Diphenyl Ether Precursor from 3,4-Dichlorobenzotrifluoride
This protocol outlines the synthesis of 2-Chloro-4-(trifluoromethyl)phenyl 3-ethoxy-4-nitrophenyl ether, a key intermediate for the herbicide Oxyfluorfen, via nucleophilic aromatic substitution.
Caption: Experimental workflow for Oxyfluorfen intermediate synthesis.
Methodology:
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-ethoxy-4-nitrophenol (1.0 eq), a suitable solvent such as dimethyl sulfoxide (DMSO), and a base like anhydrous potassium carbonate (2.0 eq).
-
Reagent Addition: Add 3,4-Dichlorobenzotrifluoride (1.1 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100-120°C and maintain for 4-8 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure diphenyl ether product.
Protocol 2: Selective Hydrolysis of this compound
This protocol describes the selective nucleophilic aromatic substitution of the C2-chloro group on this compound to synthesize 2-chloro-5-(trifluoromethyl)phenol.
Methodology:
-
Reactor Setup: In a high-pressure reactor (autoclave) equipped with a stirrer, charge this compound (1.0 eq) and an aqueous solution of sodium hydroxide (2.5 eq).
-
Reaction: Seal the reactor and heat the mixture to 150-160°C. The pressure will rise due to the temperature. Maintain this temperature with vigorous stirring for 12-18 hours.
-
Work-up: Cool the reactor to room temperature. Carefully vent any residual pressure and open the reactor. Transfer the reaction mixture to a beaker.
-
Acidification: Cool the aqueous mixture in an ice bath and slowly acidify to a pH of ~2 by adding concentrated hydrochloric acid. This will precipitate the phenolic product.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a solvent like heptane or purified via vacuum distillation.
Conclusion: Making the Right Choice
The choice between this compound and 3,4-Dichlorobenzotrifluoride is not arbitrary but a strategic decision based on the desired final molecular architecture.
Choose 3,4-Dichlorobenzotrifluoride when:
-
Your target requires substitution at the 4-position of the benzotrifluoride ring.
-
You are synthesizing established agrochemicals like Fipronil or diphenyl ether herbicides.
-
High reactivity towards nucleophilic aromatic substitution is desired for high-yield processes.
Choose this compound when:
-
Your synthetic route requires functionalization at the 2-position of the benzotrifluoride ring.
-
You need to build molecules with a 2-chloro-5-(trifluoromethyl)phenyl or a 4-chloro-2-(trifluoromethyl)phenyl scaffold.
-
Selective substitution is required, leaving the less reactive chlorine at the 5-position intact for subsequent transformations.
Ultimately, both isomers are powerful tools in the synthetic chemist's toolbox. By understanding their distinct synthesis, electronic properties, and reactivity, researchers can unlock more efficient and innovative pathways to the next generation of pharmaceuticals and agrochemicals.
References
A Comparative Guide to Trifluoromethylating Agents for Organic Synthesis
The strategic introduction of a trifluoromethyl (–CF₃) group is a pivotal tactic in modern medicinal chemistry and materials science. This small functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] For researchers, scientists, and drug development professionals, selecting the optimal trifluoromethylating agent is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of the primary classes of trifluoromethylating agents, supported by experimental data, detailed protocols, and mechanistic insights to empower chemists in their synthetic endeavors.
The Landscape of Trifluoromethylation: A Mechanistic Overview
Trifluoromethylating agents are broadly categorized based on the nature of the trifluoromethyl species they deliver: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), and radical ("CF₃•").[3][4][5] The choice of reagent is fundamentally dictated by the electronic properties of the substrate.
-
Electrophilic Reagents: These are ideal for electron-rich substrates such as arenes, heteroarenes, enolates, and thiols.[6]
-
Nucleophilic Reagents: These are the reagents of choice for electron-deficient substrates like aldehydes, ketones, and imines.[4]
-
Radical Reagents: This class offers broad applicability, particularly for the functionalization of heterocycles and unactivated C-H bonds under mild conditions.[5][7]
Caption: Classification of common trifluoromethylation reagents.
Electrophilic Trifluoromethylating Agents: A Head-to-Head Comparison
Electrophilic trifluoromethylation has been revolutionized by the development of shelf-stable and highly reactive reagents. The most prominent among these are the hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents).[8][9]
Performance Data
The following table provides a comparative overview of the performance of leading electrophilic trifluoromethylating agents on common substrates.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni's Reagent I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[3][10] | Can be more expensive than other options. |
| Sulfonium Salts | Umemoto's Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[8][10] | Can require harsher conditions; some derivatives are less stable. |
| Sulfoximines | Shibata's Reagents | β-ketoesters | Shelf-stable and commercially available.[8][10] | Less extensively studied compared to Togni and Umemoto reagents. |
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Yield (%) | Reference |
| Togni's Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 | [10] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 | [10] |
| Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [10] |
Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.
Mechanistic Insight: Togni's Reagents
Togni's reagents can react through multiple pathways depending on the reaction conditions and the nature of the substrate.[11] With nucleophiles, a Lewis acid can activate the reagent, facilitating an Sₙ2-type attack. In the presence of a one-electron reductant (like a copper(I) salt), a single-electron transfer (SET) can occur to generate a trifluoromethyl radical.[11]
Caption: Dual reactivity pathways of Togni's reagents.
Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent
This protocol describes the direct C-H trifluoromethylation of indole.
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[10]
Nucleophilic Trifluoromethylating Agents: The Ruppert-Prakash Reagent and Beyond
Nucleophilic trifluoromethylation is a cornerstone for the synthesis of trifluoromethylated alcohols and amines from carbonyls and imines.[12] The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most prominent member of this class.[13]
Performance Data
Table 2: Comparison of Nucleophilic Reagents for the Trifluoromethylation of Benzaldehyde
| Reagent | Activator | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) | Tetrabutylammonium fluoride (TBAF) | High | [2] |
| Fluoroform-derived Reagent | Potassium tert-butoxide | Good to High |
Mechanistic Insight: Fluoride-Initiated Trifluoromethylation
The Ruppert-Prakash reagent requires a nucleophilic activator, typically a fluoride source, to generate a reactive trifluoromethyl anion equivalent.[14][15] The fluoride attacks the silicon atom, forming a hypervalent silicate intermediate which then delivers the "CF₃⁻" to the electrophilic substrate. The resulting alkoxide is trapped by the TMS group.[12]
Caption: Catalytic cycle for nucleophilic trifluoromethylation with TMSCF₃.
Experimental Protocol: Trifluoromethylation of an Aldehyde with the Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol. Purify the final product by column chromatography.[10][14]
Radical Trifluoromethylating Agents: The Power of the Langlois Reagent
Radical trifluoromethylation has become a powerful strategy for the functionalization of arenes and heteroarenes, often under mild photoredox conditions.[5] Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a key player in this field due to its stability, low cost, and versatility.[16][17]
Performance Data
Table 3: Trifluoromethylation of 4-tert-butylpyridine
| Reagent | Conditions | Yield (%) | Reference |
| Langlois Reagent | tBuOOH, CH₂Cl₂/H₂O | 75 | [10] |
| Togni's Reagent I | (photoredox catalysis) | Low to no yield | [10] |
| Umemoto's Reagent | (photoredox catalysis) | Low to no yield | [10] |
Mechanistic Insight: Generation of the Trifluoromethyl Radical
The Langlois reagent generates a trifluoromethyl radical (•CF₃) via a single-electron transfer (SET) process, typically initiated by an oxidant or through photoredox catalysis.[18][19] The resulting •CF₃ is electrophilic in nature and readily adds to electron-rich systems.[7]
Caption: General mechanism for radical trifluoromethylation with the Langlois reagent.
Experimental Protocol: C-H Trifluoromethylation of an Arene with the Langlois Reagent
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[10]
Conclusion: A Strategic Choice
The selection of a trifluoromethylating agent is not a matter of identifying a single "best" reagent, but rather a strategic decision based on the electronic nature of the substrate and the desired transformation.
-
For the trifluoromethylation of electron-deficient carbonyls and imines, the nucleophilic Ruppert-Prakash reagent remains the gold standard.
-
For the functionalization of electron-rich systems like arenes, heterocycles, and enolates, the electrophilic Togni's and Umemoto's reagents offer unparalleled efficacy.
-
For challenging C-H trifluoromethylation, particularly of heterocycles, the radical pathway accessed with the Langlois reagent provides a robust and often superior solution.
By understanding the distinct mechanisms, reactivity profiles, and leveraging the provided experimental data and protocols, researchers can confidently select the optimal reagent to advance their research and development endeavors.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Mechanism of sodium trifluoromethylsulfite as a free radical trifluoromethylation reagent - Wechem [m.wechemglobal.com]
- 19. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 2,5-Dichlorobenzotrifluoride
For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. 2,5-Dichlorobenzotrifluoride (C₇H₃Cl₂F₃), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2] Ensuring its purity is critical, as even trace amounts of isomeric or process-related impurities can have significant impacts on reaction yields, downstream product quality, and biological activity.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, comparing the robust and widely-used Gas Chromatography (GC) with the versatile High-Performance Liquid Chromatography (HPLC). Furthermore, we will touch upon advanced techniques like Mass Spectrometry (MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for impurity identification and absolute purity determination. The objective is to equip you with the technical understanding to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to rigorous impurity profiling.
Section 1: Gas Chromatography (GC) - The Workhorse for Volatile Compounds
Gas Chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds like this compound.[3] Its high resolving power and sensitivity make it the most referenced method for routine purity assessment of this and similar halogenated organic compounds.[4][5] The fundamental principle involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
Expertise & Experience: The Rationale Behind the GC-FID Method
The choice of a GC method with a Flame Ionization Detector (FID) is deliberate for routine purity analysis.
-
Stationary Phase Selection: We begin with a non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., OV-1 or DB-1).[6] This choice is rooted in the principle of "like dissolves like"; a non-polar column primarily separates compounds based on their boiling points and volatility. For this compound and its likely impurities (e.g., other dichlorobenzotrifluoride isomers or residual starting materials), this provides an excellent primary separation mechanism.
-
Detector Choice (FID): The Flame Ionization Detector is a universal detector for organic compounds. It offers high sensitivity, a wide linear range, and robust performance, making it ideal for quantifying the main component and any carbon-containing impurities. Its response is directly proportional to the number of carbon atoms, allowing for reliable area percent calculations without needing a reference standard for every single impurity.
-
Temperature Programming: A temperature ramp is employed to ensure that both more volatile impurities (eluting early) and less volatile impurities (eluting later) are resolved into sharp, distinct peaks within a reasonable analysis time.[6]
Experimental Protocol: GC-FID Purity Assay
This protocol provides a self-validating starting point for the purity assessment of this compound.
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like hexane or methanol to achieve a final concentration of ~1 mg/mL.[7]
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-1, OV-1, or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (This can be optimized to avoid column overload while maintaining sensitivity for trace impurities).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
-
Data Analysis: The purity is calculated using the area percent method. The peak area of this compound is expressed as a percentage of the total integrated peak area in the chromatogram.[5]
Section 2: High-Performance Liquid Chromatography (HPLC) - An Orthogonal and Versatile Alternative
While GC is excellent for volatile compounds, HPLC offers a powerful, orthogonal (i.e., based on a different separation principle) approach that is particularly useful for analyzing non-volatile, thermally unstable, or highly polar impurities that may not be amenable to GC analysis.[7][8] In Reverse-Phase HPLC (RP-HPLC), separation is based on the analyte's partitioning between a polar mobile phase and a non-polar stationary phase.
Expertise & Experience: Strategic Choices in HPLC Method Development
The development of an HPLC method provides a complementary view of the sample's purity profile.
-
Orthogonality: The primary reason to use HPLC in addition to GC is its different selectivity. Separation in RP-HPLC is driven by polarity and hydrophobicity, whereas GC separation is primarily driven by volatility.[9] An impurity that co-elutes with the main peak in GC may be well-resolved by HPLC, and vice-versa.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as an excellent starting point.[5] However, for separating closely related halogenated isomers, which can be notoriously difficult, a Pentafluorophenyl (PFP) stationary phase can offer superior selectivity.[10] The PFP phase provides multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole) that can effectively differentiate between isomers with subtle differences in their electronic and spatial arrangements.[10]
-
UV Detection: this compound contains an aromatic ring, which acts as a chromophore, making it readily detectable by a UV detector. The detection wavelength is chosen at an absorption maximum (e.g., ~230 nm) to ensure high sensitivity for both the main component and related impurities.[5]
Experimental Protocol: RP-HPLC-UV Purity Assay
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL.[5]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient Program: Start at 60% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram. A DAD detector can be invaluable for checking peak purity by comparing spectra across a single peak.
Section 3: Advanced Methods for Impurity Identification and Absolute Quantification
While chromatographic methods provide a purity value based on relative peak area, they do not identify unknown impurity peaks or provide a true measure of absolute purity. For this, more advanced techniques are required.
Gas Chromatography-Mass Spectrometry (GC-MS)
For definitive impurity identification, coupling a mass spectrometer to a gas chromatograph is the industry standard.[7] As peaks elute from the GC column, they are fragmented and analyzed by the MS, producing a unique mass spectrum that serves as a chemical fingerprint.
-
Trustworthiness: This technique provides a self-validating system for identification. The mass spectrum of an unknown impurity can be compared against extensive, authoritative libraries like the NIST Mass Spectral Library to achieve a high-confidence identification.[6] This is invaluable for understanding the impurity profile, identifying positional isomers, or detecting process-related contaminants.[7]
Quantitative Nuclear Magnetic Resonance (qNMR)
For determining absolute purity, qNMR stands as a primary analytical method. Unlike chromatography, which provides relative purity, qNMR can assign an accurate mass fraction value (e.g., % w/w) to the analyte without requiring a reference standard of the analyte itself.[5] The method relies on comparing the integral of a specific analyte resonance with the integral of a certified, high-purity internal standard of known concentration. This compound itself has been used as an internal standard in NMR studies, highlighting the suitability of this class of compounds for the technique. qNMR is exceptionally accurate and precise, making it the gold standard for certifying reference materials.
Section 4: Comparative Summary of Analytical Methods
The selection of an analytical method is a balance of technical requirements, available instrumentation, and the specific question being asked. The table below summarizes the key performance characteristics of the discussed techniques to guide your decision-making process.
| Parameter | Gas Chromatography-FID (GC-FID) | HPLC-UV | Quantitative NMR (qNMR) |
| Primary Application | Routine purity testing, separation of volatile impurities.[5] | Orthogonal purity testing, analysis of non-volatile or polar impurities.[7] | Absolute purity determination, certification of reference materials.[5] |
| Type of Result | Relative Purity (Area %) | Relative Purity (Area %) | Absolute Purity (% w/w) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% (relative) | 98 - 102% (relative) | 99 - 101% (absolute) |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate | High |
Conclusion
The purity assessment of this compound requires a well-defined analytical strategy. Gas Chromatography with FID detection serves as a robust, high-throughput method for routine quality control, primarily separating components based on volatility. HPLC-UV provides a critical orthogonal technique, offering different selectivity based on polarity and is essential for a more comprehensive impurity profile. For the unambiguous identification of unknown impurities, GC-MS is the definitive tool, leveraging extensive spectral libraries for structural elucidation. Finally, for applications demanding the highest accuracy, such as the certification of reference standards, qNMR provides an unparalleled method for determining absolute purity. By understanding the strengths and rationale behind each of these methods, researchers can confidently ensure the quality of their materials, leading to more reliable and successful scientific outcomes.
References
- 1. chembk.com [chembk.com]
- 2. This compound [webbook.nist.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A11310.06 [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS | Bulletin news in New Science Society International Scientific Journal [newarticle.ru]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2,5-Dichlorobenzotrifluoride as an Internal Standard in Quantitative NMR
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the precision of Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Quantitative NMR (qNMR) offers a direct, primary method for determining the concentration and purity of substances without the need for identical reference standards for each analyte.[1][2] The foundation of accurate qNMR is the internal standard (IS), a compound of known purity and concentration added to the sample. Its role is to provide a reference signal against which the analyte's signal can be compared, thereby correcting for variations in instrument performance and sample conditions.[3]
This guide provides an in-depth technical comparison of 2,5-Dichlorobenzotrifluoride as a qNMR internal standard. Moving beyond a simple protocol, we will explore the causality behind its selection, compare its performance against common alternatives with supporting data, and provide a self-validating workflow to ensure the integrity of your quantitative results.
The Anatomy of an Ideal qNMR Internal Standard
Before assessing a specific compound, it is crucial to understand the characteristics of an ideal internal standard. The choice of a standard is not arbitrary; it is the cornerstone of the entire experiment's accuracy and reliability.[4]
Core Requirements for a qNMR Internal Standard:
-
High Purity and Stability: The standard must have a well-characterized, high purity (typically ≥99%), and be chemically stable, non-volatile, and non-hygroscopic to allow for accurate weighing.[5][6]
-
Chemical Inertness: It must not react with the analyte, the solvent, or any other components in the sample matrix.[4][7]
-
Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[3]
-
Simplified NMR Spectrum: Ideally, the standard should exhibit one or a few sharp, well-resolved signals (preferably singlets) in a region of the spectrum that is free from analyte or impurity signals.[3][5] This prevents signal overlap, which is a major source of integration errors.[7]
-
Appropriate Molecular Weight: A higher molecular weight allows for more accurate weighing of the small quantities typically required for NMR analysis.[6]
Spotlight on this compound: A Critical Evaluation
This compound (DCBTF), with the molecular formula C₇H₃Cl₂F₃, is a liquid compound that presents a unique profile as a potential qNMR internal standard.[8]
Chemical Properties:
-
Molecular Weight: 215.00 g/mol
-
Form: Liquid
-
Density: 1.483 g/mL at 25 °C
Spectral Characteristics and Suitability
The utility of 2,5-DCBTF stems from its distinct signals in both ¹H and ¹⁹F NMR spectra.
-
¹H NMR Spectrum: The proton spectrum of 2,5-DCBTF displays signals in the aromatic region, typically downfield (further from TMS, 0 ppm).[9] It consists of a complex three-spin system (ABC system) due to the three non-equivalent aromatic protons. While this complexity is a drawback compared to standards that provide a simple singlet, the signals are located in a region that may be clear of many aliphatic or upfield analyte signals.
-
¹⁹F NMR Spectrum: The trifluoromethyl (-CF₃) group provides a strong, sharp singlet in the ¹⁹F NMR spectrum. This makes 2,5-DCBTF particularly valuable for ¹⁹F qNMR, a technique of growing importance in pharmaceutical analysis, especially for fluorinated drug compounds.[7] Its isomer, 2,4-Dichlorobenzotrifluoride, has a known ¹⁹F chemical shift of -61.2 ppm in DMSO-d₆, providing a useful reference point.[10][11]
Strengths as an Internal Standard:
-
Dual-Nucleus Capability: The presence of both protons and fluorine atoms allows it to be used as a standard in both ¹H and ¹⁹F qNMR, offering valuable flexibility.
-
Chemical Inertness: The trifluoromethyl group and chlorinated aromatic ring are generally unreactive, making it compatible with a wide range of analytes.
-
Distinct Chemical Shift Windows: The ¹H signals are in the aromatic region, and the ¹⁹F signal is distinct, reducing the likelihood of overlap with many common functional groups.
Potential Challenges and Mitigation:
-
Liquid Form: As a liquid, weighing a precise amount can be more challenging than with a stable, crystalline solid.[6] Causality: Volatility and viscosity can introduce errors. Mitigation: Use a positive displacement pipette or weigh the sample by difference using a gas-tight syringe and a microbalance to ensure accuracy to at least three significant digits.[6]
-
Complex ¹H Spectrum: The multiplet pattern in the ¹H spectrum can make integration less straightforward than a singlet. Causality: Overlapping peaks within the multiplet can complicate baseline correction and accurate integration. Mitigation: Ensure high-resolution data acquisition. If possible, integrate the entire multiplet as a single unit. Alternatively, if one proton signal is well-resolved from the others, it may be used, but this requires careful validation.
-
Purity: Commercial grades are typically around 98% pure. For high-accuracy qNMR, which is a primary ratio method, the exact purity of the internal standard must be known and certified.[12][13] Mitigation: Use a certified reference material (CRM) grade of the standard if available, or have its purity independently certified by a primary method like mass balance or coulometric titration.[1]
Comparative Analysis: 2,5-DCBTF vs. Alternative Standards
The suitability of an internal standard is always relative to the specific analyte and solvent system. The following table compares this compound with other commonly used ¹H qNMR internal standards.
| Feature | This compound | Maleic Acid | 1,4-Dinitrobenzene | DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) |
| Molecular Weight | 215.00 g/mol | 116.07 g/mol | 168.11 g/mol | 218.25 g/mol |
| Form | Liquid | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| ¹H Signal(s) | Multiplets (3H) | Singlet (2H) | Singlet (4H) | Singlet (9H) |
| Approx. Chemical Shift | Aromatic region (~7.5-8.0 ppm) | ~6.3 ppm (in DMSO-d₆)[7] | ~8.4 ppm (in DMSO-d₆) | ~0 ppm (by definition) |
| Common Solvents | CDCl₃, DMSO-d₆, Acetone-d₆ | D₂O, DMSO-d₆, MeOD | DMSO-d₆, Acetone-d₆ | D₂O, DMSO-d₆, MeOD |
| Key Advantage | Useful for both ¹H and ¹⁹F qNMR; inert. | Sharp, clean singlet; good for polar systems. | High molecular weight; sharp singlet in a clear region. | Water-soluble; sharp singlet at 0 ppm for easy identification. |
| Key Disadvantage | Liquid form; complex ¹H spectrum. | Can be hygroscopic; acidic protons may exchange.[4] | Can be light-sensitive; lower solubility in some solvents. | Can interact with certain analytes (e.g., proteins). |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, where adherence to the principles explained ensures the trustworthiness of the final quantitative result.
Preparation and Planning
The logical first step is to ensure compatibility and avoid spectral overlap.
Caption: Pre-analysis decision workflow for internal standard selection.
Sample Preparation: The Foundation of Accuracy
The accuracy of qNMR begins with the precise measurement of mass.[14]
-
Weighing the Analyte: Using a calibrated microbalance (readability: 0.001 mg or better), accurately weigh a suitable amount of the analyte (e.g., 5-10 mg) directly into a clean, dry NMR tube.[15] Record the mass precisely.
-
Weighing the Internal Standard (2,5-DCBTF):
-
Tare the NMR tube containing the analyte on the microbalance.
-
Using a gas-tight syringe, carefully add a target mass of this compound. Aim for a molar ratio between the analyte and standard that is close to 1:1 to ensure comparable signal-to-noise ratios.[3][16]
-
Record the final mass of the tube to determine the exact mass of the added internal standard by difference.
-
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 600 µL for a standard 5 mm tube) using a calibrated pipette.[3][13]
-
Homogenization: Securely cap the NMR tube and vortex or gently sonicate until both the analyte and the internal standard are completely dissolved.[3] A visually clear, homogeneous solution is critical.
NMR Data Acquisition: Ensuring Quantitative Fidelity
Instrument parameters must be optimized for quantification, not just for qualitative analysis.[7][14]
Caption: Key stages of quantitative NMR data acquisition and processing.
-
T₁ Relaxation Delay (D1): This is the most critical parameter for accuracy. The signal intensity is only directly proportional to the number of nuclei if the magnetization is allowed to fully return to equilibrium between pulses.[14][16]
-
Causality: A short D1 will lead to signal saturation, especially for nuclei with long relaxation times (T₁), causing their integrals to be underestimated.
-
Protocol: Perform an inversion-recovery experiment on your sample to measure the T₁ values for both the analyte and the 2,5-DCBTF signals you intend to use. Set the relaxation delay (D1) to be at least 5 times (and ideally 7 times) the longest T₁ value measured.
-
-
Pulse Angle: Use a calibrated 90° pulse to maximize the signal-to-noise ratio per scan.[16]
-
Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended) for the signals being integrated.
-
Spinning: Do not spin the sample. Spinning can introduce spinning sidebands that interfere with accurate integration. Modern spectrometers have high magnetic field homogeneity, making spinning unnecessary for most high-resolution work.[16]
Data Processing and Calculation
-
Processing: Apply Fourier transformation, followed by careful manual phase correction and baseline correction across the entire spectrum, paying special attention to the regions of the analyte and standard signals.
-
Integration: Define the integral regions for a well-resolved signal from the analyte and a signal (or the entire multiplet) from 2,5-DCBTF. Ensure there is no overlap with other signals.[7]
-
Calculation: The purity of the analyte is calculated using the following master equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular Weight
-
m: Mass
-
Purity_IS: Certified purity of the internal standard
-
Conclusion: An Expert's Perspective
This compound is a highly versatile and robust internal standard for quantitative NMR. Its primary strength lies in its applicability to both ¹H and ¹⁹F qNMR, a significant advantage in the analysis of modern fluorinated pharmaceuticals and agrochemicals. While its liquid form and complex proton spectrum require meticulous experimental technique, these challenges are readily overcome through a scientifically sound protocol emphasizing precise weighing and the correct determination of NMR acquisition parameters, particularly the relaxation delay.
When compared to common singlet-producing standards, 2,5-DCBTF may not always be the simplest choice for ¹H qNMR. However, for analytes with crowded aliphatic regions or for laboratories requiring a single, dual-purpose standard for both proton and fluorine quantification, it represents an excellent and reliable option. Its value is maximized when used as a certified reference material within a validated, self-consistent workflow as detailed in this guide.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound(320-50-3) 1H NMR spectrum [chemicalbook.com]
- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. qNMR - BIPM [bipm.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. eppltd.com [eppltd.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dichlorobenzotrifluoride Isomers
Introduction: The Analytical Challenge of Positional Isomerism
In the realms of pharmaceutical synthesis, agrochemical development, and materials science, dichlorobenzotrifluoride (C₇H₃Cl₂F₃) serves as a critical chemical intermediate.[1] The six possible positional isomers of this compound, while possessing the same molecular formula and weight (215.00 g/mol ), exhibit distinct physical, chemical, and biological properties.[2][3] Consequently, the ability to unambiguously differentiate these isomers is not merely an academic exercise but a crucial aspect of quality control, process optimization, and regulatory compliance.
This in-depth technical guide provides a comparative analysis of the dichlorobenzotrifluoride isomers using key spectroscopic techniques. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). Our focus will be on explaining the causal relationships between isomeric structure and spectral output, providing field-proven experimental protocols, and presenting data in a clear, comparative format to empower researchers in their analytical endeavors.
The Isomers: A Structural Overview
The core analytical challenge stems from the varied substitution patterns of two chlorine atoms on the benzotrifluoride ring. The six isomers are: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzotrifluoride. The distinct placement of the electronegative chlorine atoms and the bulky, electron-withdrawing trifluoromethyl group creates unique electronic environments for the remaining nuclei, which forms the basis for their spectroscopic differentiation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is unequivocally the most powerful technique for distinguishing between the dichlorobenzotrifluoride isomers. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the precise substitution pattern.
Causality: How Isomerism Governs NMR Spectra
The key to differentiation lies in molecular symmetry and the electronic effects of the substituents.
-
Symmetry and Chemical Equivalence: The number of unique signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei. Symmetrical isomers like 2,6- and 3,5-dichlorobenzotrifluoride will exhibit fewer signals in their ¹H and ¹³C NMR spectra compared to their less symmetrical counterparts.
-
Inductive and Resonance Effects: The electron-withdrawing nature of the chlorine atoms and the CF₃ group deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this shift is dependent on the relative position of the nuclei to these substituents.
-
Spin-Spin Coupling: The interaction between adjacent, non-equivalent nuclei leads to signal splitting. The resulting multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) provide definitive information about the connectivity and spatial relationship of atoms.
Comparative NMR Data
The following table summarizes the expected and reported NMR data for the dichlorobenzotrifluoride isomers. Note that data for all isomers is not consistently available across public databases; in such cases, predictions are based on established principles of NMR spectroscopy.
| Isomer | Structure | ¹H NMR (Expected Signals & Multiplicity) | ¹³C NMR (Expected Signals) | ¹⁹F NMR (Approx. δ, ppm) |
| 2,3- | ![]() | 2 signals (2 doublets) | 7 signals | ~ -61 to -63 |
| 2,4- | ![]() | 3 signals (singlet, 2 doublets) | 7 signals | -61.2[4] |
| 2,5- | ![]() | 3 signals (singlet, 2 doublets) | 7 signals | ~ -61 to -63 |
| 2,6- | ![]() | 2 signals (doublet, triplet) | 4 signals | ~ -61 to -63 |
| 3,4- | ![]() | 3 signals (singlet, 2 doublets) | 7 signals | Data available[2] |
| 3,5- | ![]() | 2 signals (2 singlets) | 5 signals | ~ -61 to -63 |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.[5][6] Actual values may vary with solvent and spectrometer frequency.
Experimental Protocol: NMR Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the dichlorobenzotrifluoride isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[7]
-
Add an appropriate internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is standard. For quantitative ¹⁹F NMR, a certified reference material like 3,5-bis(trifluoromethyl)benzoic acid can be used.[4]
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Spectrometer Setup & Acquisition:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire data using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
For ¹³C NMR: Use a proton-decoupled pulse program to obtain singlets for all carbons. A longer relaxation delay (2-5 seconds) and a greater number of scans will be necessary due to the low natural abundance of ¹³C and longer relaxation times.[8]
-
For ¹⁹F NMR: Acquire with a standard single-pulse experiment. Inverse-gated decoupling is often used for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the signals to determine the relative ratios of nuclei.
-
Workflow for NMR-Based Isomer Identification
Caption: Workflow for dichlorobenzotrifluoride isomer identification using NMR spectroscopy.
Part 2: Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While the spectra of all isomers will share common features, such as strong absorptions from C-F bonds of the CF₃ group and aromatic C-C stretching, the "fingerprint region" (typically below 1500 cm⁻¹) can provide clues for differentiation.
Causality: Symmetry's Influence on Vibrations
The key differentiating principle is the "rule of mutual exclusion." For molecules with a center of symmetry (centrosymmetric), vibrational modes that are Raman active are IR inactive, and vice versa. The 3,5-dichlorobenzotrifluoride isomer, for instance, has a higher degree of symmetry (C₂ᵥ point group) than the 3,4-isomer. This difference in symmetry leads to variations in the number and intensity of active bands in their respective IR and Raman spectra. Positional changes also affect the energies of C-Cl stretching and C-H bending modes, leading to subtle but measurable shifts in peak positions.[2][9]
Comparative Vibrational Data
| Technique | Key Spectral Regions & Assignments | Differentiating Factor |
| Infrared (IR) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch) ~1600-1450 cm⁻¹ (Aromatic C=C stretch) ~1350-1100 cm⁻¹ (Strong C-F stretch from CF₃) ~850-550 cm⁻¹ (C-Cl stretch, C-H out-of-plane bending) | The pattern of peaks in the 900-650 cm⁻¹ region, which is sensitive to the aromatic substitution pattern, is the most likely source of differentiation.[7][10] |
| Raman | Similar regions to IR, but with different selection rules and intensities. C-Cl stretches are often more prominent in Raman spectra. | Differences in the number of active bands and their relative intensities, particularly for highly symmetric vs. asymmetric isomers.[2][9] |
Experimental Protocol: FTIR/Raman Acquisition
-
Sample Preparation:
-
FTIR (ATR): As dichlorobenzotrifluoride isomers are typically liquids at room temperature, Attenuated Total Reflectance (ATR) is the simplest method.[7] Place a single drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
FTIR (Transmission): Place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[7]
-
Raman: Place the liquid sample in a glass vial or NMR tube and position it in the spectrometer's sample holder.
-
-
Spectrometer Setup & Acquisition:
-
FTIR: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean, empty ATR crystal or salt plates first. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Raman: Use a laser excitation source (e.g., 532 nm or 785 nm). Set the laser power and exposure time to maximize signal without causing sample fluorescence or degradation. Collect the scattered light over a relevant Stokes shift range.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While all dichlorobenzotrifluoride isomers have the same molecular weight, high-resolution MS can confirm the elemental composition. Differentiation relies on analyzing the fragmentation patterns produced by techniques like Electron Ionization (EI).[11]
Causality: Fragmentation Pathways
Upon ionization, the molecular ion ([M]⁺˙) is formed. This high-energy species fragments in ways that produce the most stable resulting ions. The positions of the chlorine atoms can influence the fragmentation pathways. For example, the loss of a chlorine radical (•Cl) is a common fragmentation step.[7] The stability of the resulting aryl cation may be subtly affected by the position of the remaining chloro and trifluoromethyl groups, potentially leading to minor but measurable differences in the relative abundances of fragment ions. However, distinguishing positional aromatic isomers by EI-MS can be notoriously difficult as their fragmentation patterns are often very similar.[12]
Expected Fragmentation Data
The mass spectra for all isomers are expected to be dominated by the following features:
-
Molecular Ion Cluster (M⁺˙): A characteristic cluster of peaks around m/z 214, 216, and 218. The isotopic pattern, with a ratio of approximately 9:6:1, is definitive for a molecule containing two chlorine atoms.[7]
-
[M-Cl]⁺ Fragment: A prominent peak corresponding to the loss of a chlorine atom (m/z 179, 181).
-
Other Fragments: Further fragmentation can lead to ions corresponding to the loss of CF₃, HF, or other small neutral molecules.
Differentiation requires careful comparison of the relative intensities of these and other minor fragment ions against a library of certified reference spectra.
Experimental Protocol: GC-MS Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing these volatile compounds.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-100 µg/mL) of the isomer in a volatile organic solvent like dichloromethane or hexane.
-
-
GC-MS System & Conditions:
-
GC: Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure good separation from any impurities. The isomers themselves may have slightly different retention times.
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Set the mass range to cover expected fragments (e.g., m/z 40-250).
-
-
Conclusion
Differentiating the six positional isomers of dichlorobenzotrifluoride is a tractable analytical problem when the correct spectroscopic tools are applied systematically.
-
NMR spectroscopy stands as the definitive technique. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of structural information, with the ¹³C NMR spectrum being particularly powerful for determining molecular symmetry.
-
Vibrational spectroscopy (IR and Raman) serves as a valuable confirmatory method. Differences in the fingerprint region, dictated by molecular symmetry and substitution patterns, can corroborate NMR findings.
-
Mass spectrometry , particularly GC-MS, is excellent for confirming molecular weight and the presence of two chlorine atoms via isotopic patterns. While isomer differentiation based on fragmentation is challenging, it can be achieved by meticulous comparison to reference standards.
By understanding the causal links between molecular structure and spectral output and by employing the robust protocols detailed in this guide, researchers can confidently identify and characterize these important chemical intermediates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,4-Dichlorobenzotrifluoride(320-60-5) Raman [m.chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
A Comparative Performance Analysis of 2,5-Dichlorobenzotrifluoride in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the array of halogenated aromatic compounds, 2,5-Dichlorobenzotrifluoride emerges as a versatile intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique substitution pattern—a trifluoromethyl group flanked by two chlorine atoms at the 2 and 5 positions—imparts distinct reactivity profiles that can be harnessed for a variety of synthetic transformations.
This guide provides a comprehensive comparison of the performance of this compound in four critical reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution (SNAr). By examining available experimental data and comparing its reactivity with its isomers, 2,4- and 3,4-Dichlorobenzotrifluoride, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Influence of Substitution on Reactivity
The reactivity of dichlorobenzotrifluoride isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the chlorine and trifluoromethyl substituents. The strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack and influences the regioselectivity of various reactions. The positions of the two chlorine atoms further modulate this reactivity, creating distinct electronic environments at each carbon-chlorine bond.
In this compound, the chlorine atoms are situated ortho and meta to the trifluoromethyl group. This arrangement leads to differential reactivity of the two C-Cl bonds, a crucial factor to consider in selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[2] The performance of this compound in these transformations is benchmarked against its isomers to provide a clearer understanding of its synthetic utility.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds.[3] While specific comparative data for the dichlorobenzotrifluoride isomers is limited, the principles of C-Cl bond activation by palladium catalysts provide a framework for predicting their relative reactivity. Generally, the oxidative addition of palladium to the C-Cl bond is the rate-determining step and is influenced by the electronic density at the carbon atom.
Expected Reactivity Trend:
Based on the electron-withdrawing nature of the trifluoromethyl group, the C-Cl bond ortho to it (at the 2-position) in this compound is expected to be more activated towards oxidative addition compared to the C-Cl bond at the 5-position. However, steric hindrance from the bulky trifluoromethyl group can also play a significant role.
Comparative Data (Illustrative):
While direct comparative studies are scarce, data from related dichlorinated heterocycles can offer insights. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines, regioselectivity is often observed, highlighting the differential reactivity of C-Cl bonds based on their electronic environment.[4]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 71 (mono-substitution) | [4] |
| Aryl Chlorides (general) | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6][7] The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[8][9] For electron-deficient aryl chlorides like dichlorobenzotrifluorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[9]
Expected Reactivity and Regioselectivity:
Similar to the Suzuki-Miyaura coupling, the C-Cl bond at the 2-position of this compound is expected to be more reactive due to the electronic pull of the adjacent trifluoromethyl group. This can potentially allow for selective mono-amination at this position under carefully controlled conditions. Achieving double amination would likely require more forcing conditions.
Comparative Data (Illustrative from related systems):
Studies on the Buchwald-Hartwig amination of 2,4-dichloropyridine have demonstrated high regioselectivity for substitution at the C-2 position, which is electronically activated by the ring nitrogen.[10] This serves as a good model for the expected behavior of this compound.
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 (MW) | >90 (mono-amination at C-2) | [10] |
| Aryl Chlorides | Primary Aliphatic Amines | GPhos-supported Pd catalyst | NaOTMS | Toluene | 100 | High | [11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the aryl halide (1.0 equiv.), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), ligand (if not using a precatalyst), and base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene).
-
Seal the vial and heat with stirring for the specified time (typically 2-24 hours) at a temperature ranging from 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylethynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[1][6]
Expected Performance:
The reactivity of this compound in Sonogashira coupling is anticipated to follow similar trends as seen in Suzuki and Buchwald-Hartwig reactions, with the C-Cl bond at the 2-position being more susceptible to oxidative addition. The choice of base and solvent is crucial to minimize side reactions such as the homocoupling of the terminal alkyne (Glaser coupling).[1]
Comparative Data (Illustrative from related systems):
The Sonogashira coupling of various aryl bromides and chlorides has been extensively studied, with reaction conditions optimized for different substrates. For challenging substrates, the use of more active catalyst systems or higher temperatures may be required.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | High (selective at Br) | [6] |
| Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | Good to Excellent | [6] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N or DIPA).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Heat the reaction mixture (typically 25-80 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
Nucleophilic aromatic substitution offers a transition-metal-free pathway for the functionalization of electron-deficient aryl halides.[13] The presence of the strongly electron-withdrawing trifluoromethyl group makes dichlorobenzotrifluoride isomers prime candidates for SNAr reactions.
Reactivity and Regioselectivity:
The rate of SNAr is dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack. In this compound, the trifluoromethyl group is ortho to the C-Cl bond at the 2-position and meta to the C-Cl bond at the 5-position. Consequently, nucleophilic attack is strongly favored at the 2-position.
Comparison with Isomers:
-
2,4-Dichlorobenzotrifluoride: The trifluoromethyl group is ortho to the C-Cl at the 2-position and para to the C-Cl at the 4-position. Both positions are activated, and the regioselectivity of the substitution will depend on the nucleophile and reaction conditions.
-
3,4-Dichlorobenzotrifluoride: The trifluoromethyl group is meta to the C-Cl at the 3-position and para to the C-Cl at the 4-position. Nucleophilic attack is expected to be favored at the 4-position.
Experimental Data (Illustrative):
The reaction of 3,4-dichloro-1-nitrobenzene (an analogue with a nitro group instead of trifluoromethyl) with sodium methoxide demonstrates the principles of SNAr on a dichlorinated aromatic ring.[14]
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Product | Reference |
| 3,4-Dichloro-1-nitrobenzene | Sodium methoxide | - | Methanol | Reflux | Substitution at the 4-position | [14] |
| Heteroaryl Halides | Thiols | K₂CO₃ | DMAc | rt - 100 | Good to Excellent | [12] |
Experimental Protocol: General Procedure for SNAr with an Alkoxide
-
To a round-bottom flask, add the dichlorobenzotrifluoride (1.0 equiv.) and a suitable solvent (e.g., methanol for methoxide substitution).
-
Add the alkoxide source (e.g., a solution of sodium methoxide in methanol, 1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and neutralize with a weak acid if necessary.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate to afford the crude product, which can be further purified by chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity, governed by the interplay of its chloro and trifluoromethyl substituents, allows for a range of synthetic manipulations. In palladium-catalyzed cross-coupling reactions, the differential reactivity of its two C-Cl bonds offers potential for selective functionalization. For nucleophilic aromatic substitution, the strong activation provided by the trifluoromethyl group directs nucleophilic attack preferentially to the 2-position.
While direct, comprehensive comparative data with its isomers remains somewhat limited in the literature, an understanding of the fundamental principles of reactivity allows for rational predictions of its performance. The choice between this compound and its isomers will ultimately depend on the desired substitution pattern of the final target molecule and the specific reaction conditions employed. This guide provides a foundational framework and practical protocols to aid researchers in harnessing the synthetic potential of this important fluorinated intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-二氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 14. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2,5-Dichlorobenzotrifluoride in Production
For researchers and professionals in drug development and agrochemical synthesis, the selection of building blocks is a critical decision that balances cost, efficiency, and the final product's desired properties. This guide provides an in-depth cost-benefit analysis of 2,5-Dichlorobenzotrifluoride, a versatile yet specific intermediate. We will explore its synthesis, compare it with its isomers, and provide the technical insights needed to make informed decisions in a production context.
Understanding this compound: A Profile
This compound (2,5-DCBTF) is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms and a trifluoromethyl (-CF3) group.[1][2][3][4][5] This unique combination of functional groups imparts valuable properties, making it a significant intermediate in the synthesis of specialty chemicals.[1]
The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, binding affinity, and bioavailability of pharmaceutical and agrochemical products.[6] The chlorine atoms provide additional reaction sites for further molecular elaboration.
Key Applications:
-
Intermediate in Agrochemicals and Pharmaceuticals: It is a crucial building block for creating more complex molecules.[1][7]
-
Solvent Applications: Its high boiling point, low volatility, and ability to dissolve a wide range of organic compounds make it an effective solvent for certain reactions.[1]
-
Electronics Industry: Used in the manufacturing of high-performance polymers that demand thermal stability and chemical resistance.[1]
The Cost Component: Synthesis and Production Considerations
The economic viability of using 2,5-DCBTF is intrinsically linked to its manufacturing process. While specific proprietary methods may vary, the general synthetic routes for dichlorobenzotrifluorides often start from chlorinated toluene precursors.[8]
A common industrial approach for related isomers involves a two-step process:
-
Side-Chain Chlorination: A dichlorotoluene is subjected to free-radical chlorination to form a dichlorobenzotrichloride intermediate.
-
Halogen Exchange (Fluorination): The intermediate is then reacted with anhydrous hydrogen fluoride (HF) to replace the chlorine atoms on the methyl group with fluorine, yielding the final dichlorobenzotrifluoride product.[9][10]
Factors Influencing Production Cost:
-
Raw Material Availability: The cost and availability of the specific dichlorotoluene starting material are primary drivers.
-
Reagent Costs: The use of hazardous and corrosive reagents like chlorine gas and anhydrous hydrogen fluoride necessitates specialized equipment and handling procedures, adding to the cost.[11]
-
Process Complexity & Yield: Multi-step syntheses can lead to lower overall yields and require more complex purification processes, increasing operational costs.
-
Safety and Environmental Compliance: 2,5-DCBTF is classified as a corrosive and combustible material, requiring stringent safety protocols for handling, storage, and waste disposal, which contributes to the overall cost.[11][12][13][14]
The Benefit Component: Performance in Synthesis
The primary benefit of using 2,5-DCBTF lies in the specific isomeric structure it provides to the target molecule. In pharmaceutical and agrochemical development, the precise placement of substituents on an aromatic ring is critical for biological activity.
The 2,5-dichloro substitution pattern, in conjunction with the trifluoromethyl group at position 1, offers a unique electronic and steric profile that may be essential for:
-
Achieving High Efficacy: The specific arrangement of atoms may be optimal for binding to a biological target.
-
Directing Further Reactions: The existing substituents guide the position of subsequent chemical modifications, allowing for the synthesis of complex molecules that would be difficult to produce otherwise.
-
Imparting Desirable Physicochemical Properties: The stability and reactivity conferred by its structure are key advantages in developing innovative products.[1]
Comparative Analysis: 2,5-DCBTF vs. Isomeric Alternatives
A crucial part of the cost-benefit analysis is to compare 2,5-DCBTF with its readily available isomers, primarily 2,4-Dichlorobenzotrifluoride (2,4-DCBTF) and 3,4-Dichlorobenzotrifluoride (3,4-DCBTF).[8] While they share the same molecular formula and weight, the different positions of the chlorine atoms significantly impact their physical properties and reactivity.[8]
Physicochemical Properties: A Tabular Comparison
| Property | This compound | 2,4-Dichlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride |
| CAS Number | 320-50-3[1][2] | 320-60-5[7][8] | 328-84-7[8] |
| Molecular Formula | C₇H₃Cl₂F₃[1][4] | C₇H₃Cl₂F₃[7][8] | C₇H₃Cl₂F₃[8] |
| Molecular Weight | 215.00 g/mol [1][4] | 215.00 g/mol [7][8] | 215.00 g/mol [9] |
| Appearance | Colorless to almost colorless clear liquid[1] | Colorless to almost colorless clear liquid[7][8] | Colorless liquid[9] |
| Boiling Point | ~174-175 °C | 117-118 °C[7][8] | 173-174 °C[9][10] |
| Density | ~1.483-1.49 g/mL at 25 °C[12][15] | ~1.484-1.49 g/mL at 25 °C[8] | ~1.478 g/mL at 25 °C[9][10] |
| Flash Point | 76 °C (169 °F)[12][15] | 72 °C[8] | 65 °C (149 °F)[10] |
Analysis of Differences: The most striking difference is the significantly lower boiling point of the 2,4-isomer.[8] This can be an advantage in purification processes that involve distillation, potentially reducing energy costs. Conversely, the higher boiling points of the 2,5- and 3,4-isomers make them suitable as solvents in high-temperature reactions.[1]
Application & Reactivity Comparison
The choice between isomers is ultimately dictated by the synthetic pathway and the desired final product.
-
This compound: Its substitution pattern is utilized in the synthesis of certain trifluoromethyl-substituted pyridines, which are key components in some agrochemicals.[16]
-
2,4-Dichlorobenzotrifluoride: This isomer is a common intermediate for producing herbicides, insecticides, and dyes.[7][17] It is also used as a raw material for synthesizing 2,4-dichloro-3,5-dinitrobenzotrifluoride, a precursor for more complex molecules.[17]
-
3,4-Dichlorobenzotrifluoride: This is a vital intermediate for a wide range of diphenyl ether herbicides, such as lactofen, fomesafen, and oxyfluorfen.[18]
The decision-making process for selecting an isomer is visualized below.
Caption: Decision framework for selecting a dichlorobenzotrifluoride isomer.
Experimental Protocol: A Representative Synthesis
To provide a practical context, here is a summarized experimental protocol for the synthesis of 3,4-Dichlorobenzotrifluoride from 3,4-Dichlorotoluene, a method analogous to what would be used for other isomers. This protocol is based on established industrial methods and must be adapted and validated by qualified personnel in a suitable facility.[10]
Objective: To synthesize 3,4-Dichlorobenzotrifluoride via side-chain chlorination followed by halogen exchange.
Part 1: Side-Chain Chlorination
-
Reactor Setup: Charge a suitable reactor with 3,4-dichlorotoluene and a radical initiator (e.g., AIBN or benzoyl peroxide).[10]
-
Initiation: Heat the mixture to approximately 115-120 °C.[10]
-
Chlorination: Introduce dry chlorine gas at a controlled rate. The reaction is exothermic and may require cooling to maintain the temperature between 120-125 °C.[6][10]
-
Monitoring: Monitor the reaction's progress using gas chromatography (GC) until the starting material is consumed, which may take over 20 hours.[18][19]
-
Work-up: Stop the chlorine flow. The resulting crude product is 3,4-dichlorobenzotrichloride.
Part 2: Halogen Exchange (Fluorination)
-
Reactor Setup: In a pressure reactor suitable for handling anhydrous hydrogen fluoride (HF), charge the crude 3,4-dichlorobenzotrichloride from Part 1.
-
Fluorination: Introduce anhydrous hydrogen fluoride (HF) into the reactor. The molar ratio of HF to the intermediate is critical and is typically around 3:1 to 3.5:1.[18]
-
Reaction: Heat the reactor to the required temperature and pressure to drive the halogen exchange. Hydrogen chloride (HCl) gas is generated as a byproduct.
-
Work-up: After the reaction is complete, recover the excess HF. Neutralize the crude product with an aqueous base (e.g., sodium hydroxide).
-
Purification: Purify the final product, 3,4-Dichlorobenzotrifluoride, via distillation to achieve high purity (>99%).[18][19]
The workflow for this synthesis is illustrated below.
Caption: General workflow for the synthesis of Dichlorobenzotrifluoride.
Conclusion: Making an Informed Decision
The cost-benefit analysis of using this compound is not a simple calculation but a strategic decision based on the specific goals of a synthesis program.
-
Cost: The production of 2,5-DCBTF involves hazardous materials and a multi-step process, making it a relatively costly intermediate. These costs are comparable to its isomers, though market prices will fluctuate based on the supply and demand for the specific starting materials.
-
Benefit: The primary benefit is the unique 2,5-substitution pattern that it provides. When a target molecule's biological activity or desired properties are critically dependent on this specific isomeric structure, the higher cost is justified. There is no simple substitute if the 2,5-isomer is required.
Recommendation: The use of this compound is recommended when the synthetic target absolutely requires its specific substitution pattern to achieve the desired performance, particularly in the development of high-value products like novel pharmaceuticals and specialized agrochemicals. For applications where other isomers are suitable (e.g., certain diphenyl ether herbicides), alternatives like 3,4-DCBTF or 2,4-DCBTF may offer a more cost-effective solution. The ultimate choice must be grounded in rigorous experimental validation of the final product's performance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. 2,5-二氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. This compound | 320-50-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. chembk.com [chembk.com]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 18. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Selecting Environmentally Benign Solvents: A Comparative Analysis of Fluorinated and Alternative Solvents
For the discerning researcher, scientist, and drug development professional, solvent selection is a critical decision that extends far beyond mere solubility and reactivity. The environmental footprint of a chosen solvent carries significant weight in today's landscape of sustainable science. This guide provides an in-depth, objective comparison of fluorinated solvents and their common alternatives, grounded in experimental data and established environmental impact metrics. Our goal is to empower you with the knowledge to make informed decisions that align with both scientific rigor and environmental responsibility.
The Environmental Imperative in Solvent Selection
The chemical and pharmaceutical industries are increasingly scrutinized for their environmental impact. Solvents, often used in large quantities, are a major contributor to this footprint.[1] Key environmental considerations revolve around a solvent's potential to contribute to global warming and ozone depletion, its persistence in the atmosphere, and its inherent toxicity. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) through its Significant New Alternatives Policy (SNAP) program, and the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulations, are actively phasing out harmful substances and promoting safer alternatives.[2][3] This guide will delve into the critical parameters that define a solvent's environmental profile, providing a framework for responsible selection.
Key Environmental Impact Parameters: A Comparative Overview
To objectively assess the environmental impact of solvents, we must consider several key metrics. This section defines these parameters and presents a comparative analysis of various fluorinated and alternative solvents.
Global Warming Potential (GWP): A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).[4] A lower GWP is environmentally preferable.
Ozone Depletion Potential (ODP): The relative amount of degradation to the ozone layer a chemical can cause, with trichlorofluoromethane (CFC-11) assigned a reference value of 1. Solvents with an ODP of zero are ideal.[2]
Atmospheric Lifetime: The average time a molecule resides in the atmosphere before being removed by chemical reaction or deposition. Shorter lifetimes are desirable as they reduce the long-term environmental burden.[4]
Toxicity: The inherent capacity of a substance to cause adverse health effects. This is often evaluated through occupational exposure limits (OELs) and other toxicological data.
Below is a table summarizing these key environmental and physical properties for a selection of fluorinated solvents and their common alternatives.
| Solvent Class | Solvent | GWP (100-year) | ODP | Atmospheric Lifetime | Boiling Point (°C) | Density (g/mL) | Viscosity (cP @ 25°C) | Surface Tension (dyn/cm) |
| Fluorinated Solvents | ||||||||
| Hydrofluoroether (HFE) | HFE-7100 (C4F9OCH3) | 297 | 0 | 4.1 years | 61 | 1.52 | 0.58 | 13.6 |
| HFE-7200 (C4F9OC2H5) | 59 | 0 | 0.8 years | 76 | 1.43 | 0.61 | 13.6 | |
| HFE-73DE | ~314 | 0 | - | ~41 | ~1.52 | ~0.4 | - | |
| Hydrofluorocarbon (HFC) | HFC-43-10mee | 1,640 | 0 | 15.9 years | 55 | 1.55 | 0.63 | 14.0 |
| HFC-365mfc | 794 | 0 | 8.6 years | 40 | 1.25 | 0.41 | 14.7 | |
| Alternative Solvents | ||||||||
| Alcohols | Isopropanol | 25 | 0 | ~2 days | 82.5 | 0.786 | 2.04 | 21.7 |
| Ethanol | <1 | 0 | ~5 days | 78.37 | 0.789 | 1.07 | 22.1 | |
| Ketones | Acetone | 0.5 | 0 | ~22 days | 56 | 0.786 | 0.31 | 23.0 |
| Methyl Ethyl Ketone (MEK) | - | 0 | ~4 days | 79.64 | 0.805 | 0.40 | 24.6 | |
| Esters | Ethyl Acetate | - | 0 | ~10 days | 77.1 | 0.902 | 0.42 | 23.9 |
| Isopropyl Acetate | - | 0 | ~4 days | 89 | 0.872 | 0.49 | 22.2 | |
| Hydrocarbons | Heptane | ~2 | 0 | ~2 days | 98.42 | 0.684 | 0.39 | 20.1 |
| Toluene | ~2 | 0 | ~2 days | 110.6 | 0.867 | 0.56 | 28.5 |
Performance in Practice: A Comparative Analysis
While environmental metrics are crucial, a solvent's performance in a specific application is paramount. Fluorinated solvents often exhibit unique properties such as high density, low surface tension, low viscosity, and non-flammability, which can be advantageous in certain contexts.[2][3]
Chemical Synthesis
In organic synthesis, the choice of solvent can significantly influence reaction rates, yields, and selectivity. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have demonstrated remarkable efficacy in promoting challenging reactions, such as C-H activations, that are often sluggish in conventional solvents.[5] Their high polarity and strong hydrogen-bond-donating ability can stabilize charged intermediates and activate substrates.[10]
Comparative Example: Palladium-Catalyzed C-H Arylation
A representative palladium-catalyzed C-H arylation reaction was performed in various solvents to compare their efficacy. The results are summarized below.
| Solvent | Dielectric Constant | Yield (%) |
| HFIP | 16.7 | 95 |
| TFE | 26.7 | 88 |
| Dioxane | 2.2 | 15 |
| Toluene | 2.4 | 10 |
| Acetonitrile | 37.5 | 45 |
This data clearly illustrates the superior performance of fluorinated alcohols in this specific transformation.[5]
Cleaning and Extraction
For precision cleaning and extraction processes, the low surface tension and high density of fluorinated solvents allow for excellent penetration into complex geometries and efficient removal of contaminants.[2] However, their solvency for certain non-polar compounds can be lower than that of some hydrocarbon or chlorinated solvents. In such cases, azeotropic blends or co-solvent systems are often employed.
Experimental Protocol: Evaluating Solvent Performance in Liquid Chromatography
To provide a practical framework for solvent selection, this section outlines a detailed, step-by-step methodology for evaluating solvent performance in a common analytical application: High-Performance Liquid Chromatography (HPLC).
Objective: To compare the chromatographic performance of a fluorinated solvent alternative with a traditional solvent system for the separation of a model analyte mixture.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Model analyte mixture (e.g., a mixture of three aromatic compounds with varying polarities)
-
Traditional mobile phase: Acetonitrile and Water
-
Alternative mobile phase: A hydrofluoroether (HFE) based solvent and a suitable co-solvent (e.g., isopropanol)
-
High-purity water
-
Mobile phase additives (e.g., formic acid)
Procedure:
-
Preparation of Mobile Phases:
-
Prepare a series of mobile phase compositions for both the traditional and alternative solvent systems (e.g., 90:10, 70:30, 50:50, 30:70, 10:90 organic:aqueous).
-
Add a consistent, low concentration of an additive like formic acid (e.g., 0.1%) to all mobile phases to control pH and improve peak shape.
-
Degas all mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte mixture in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard volume of the analyte mixture.
-
Run a gradient or isocratic elution method for each mobile phase composition.
-
Monitor the separation at a suitable UV wavelength.
-
-
Data Analysis and Comparison:
-
For each solvent system and composition, determine the following chromatographic parameters:
-
Resolution (Rs): A measure of the degree of separation between two adjacent peaks. Higher Rs values are better.
-
Tailing Factor (Tf): A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak.
-
Retention Time (tR): The time it takes for an analyte to elute from the column.
-
Peak Area/Height: Proportional to the concentration of the analyte.
-
-
Compare the performance of the alternative solvent system to the traditional system based on these parameters.
-
Workflow Diagram:
Caption: Experimental workflow for evaluating solvent performance in HPLC.
A Framework for Informed Solvent Selection
Choosing the optimal solvent requires a holistic approach that balances performance with environmental, health, and safety (EHS) considerations. The following decision-making framework, visualized as a flowchart, can guide this process.
Caption: Decision-making framework for sustainable solvent selection.
This framework emphasizes a multi-criteria approach, where both performance and EHS factors are systematically evaluated.[11][12][13] Several solvent selection guides, such as those developed by pharmaceutical companies and academic consortia, provide methodologies for ranking solvents based on a variety of EHS criteria.[14][15]
Conclusion: Embracing a Sustainable Future in Solvent Chemistry
The selection of a solvent is a decision with far-reaching consequences. While fluorinated solvents can offer unique performance advantages in specific applications, a thorough evaluation of their environmental impact is essential. Newer generations of fluorinated solvents, such as hydrofluoroethers (HFEs), often present a more favorable environmental profile compared to older hydrofluorocarbons (HFCs).[2][3]
Ultimately, the "greenest" solvent is the one that is not used. Therefore, process optimization to reduce solvent consumption should always be a primary goal. When a solvent is necessary, a comprehensive assessment of both performance and environmental impact, as outlined in this guide, will enable researchers and drug development professionals to make choices that are not only scientifically sound but also environmentally responsible.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lsschemicals.com [lsschemicals.com]
- 3. envirotechint.com [envirotechint.com]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. 1.4 Physical Properties-Density, Viscosity, and Surface Tension | Fluid Mechanics for Chemical Engineers | InformIT [informit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03424A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A solvent selection guide based on chemometrics and multicriteria decision analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of 2,5-Dichlorobenzotrifluoride for Laboratory Professionals
As researchers and scientists, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories and environment hinge on the meticulous management of the chemical reagents we use, from acquisition to disposal. This guide provides an in-depth, procedural overview for the proper disposal of 2,5-Dichlorobenzotrifluoride, a compound whose hazardous properties necessitate a rigorous and informed approach to waste management. Our goal is to empower you with the knowledge to handle this process not just as a requirement, but as an integral part of responsible scientific practice.
The Hazard Profile of this compound: Why Caution is Critical
Understanding the "why" is paramount to ensuring the "how" is executed correctly. This compound (CAS No. 320-50-3) is a halogenated organic compound that presents several significant hazards.[1][2][3] Its primary danger lies in its corrosivity; it is classified as causing severe skin burns and eye damage.[1][2][3] Furthermore, as a combustible liquid, it requires careful handling to avoid ignition sources.[1][2][4]
The presence of chlorine and fluorine atoms on the benzene ring contributes to its persistence in the environment. Halogenated organic compounds are a focus of regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their potential for environmental contamination and harm to ecosystems.[5][6] Improper disposal, such as pouring it down the drain or placing it in regular trash, is illegal and can lead to long-term environmental damage.[7][8]
| Property | Value | Source |
| Molecular Formula | C7H3Cl2F3 | [9] |
| Molecular Weight | 215.00 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2][9] |
| Density | 1.483 g/mL at 25 °C | [1][3][9] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [1][2][3] |
| Hazard Class | 8 (Corrosive) | [1] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1][2][3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins in the laboratory and ends with a certified hazardous waste handler. This workflow is designed to ensure safety and regulatory compliance at every stage.
Phase 1: In-Lab Waste Collection and Segregation
-
Designate a Satellite Accumulation Area (SAA): Every laboratory generating hazardous waste must have a designated SAA.[10] This area should be under the control of the laboratory personnel, at or near the point of generation.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with this compound. A glass bottle with a screw cap is often suitable, but ensure it is not etched or compromised.[10] For corrosive materials, original containers are often a good choice.[7][11]
-
The container must be in good condition, with no leaks, and have a tightly sealing cap to prevent the release of vapors.[10]
-
-
Properly Label the Waste Container:
-
Label the container before adding any waste.[12]
-
The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound".[12] Do not use abbreviations or chemical formulas.[12]
-
If mixing with other compatible halogenated solvents, the label should reflect this (e.g., "Halogenated Organic Waste") and a list of all components must be kept with the container.[12]
-
-
Segregate Your Waste Streams: This is a critical step to prevent dangerous reactions.
-
Halogenated vs. Non-Halogenated: Do NOT mix this compound with non-halogenated solvent waste.[11][12] The disposal methods for these two streams are different, and mixing them increases disposal costs.[11]
-
Acids and Bases: Keep this corrosive material separate from acidic and basic waste streams to avoid violent reactions.[11]
-
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[7][8][10] This is to prevent spills and the release of harmful vapors into the laboratory atmosphere.
Caption: Decision workflow for handling this compound waste.
Phase 2: Waste Storage and Removal
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemically resistant tray or bin.[7][14] This is to contain any potential leaks or spills from the primary container.
-
Monitor Accumulation: Do not accumulate more than 10 gallons of hazardous waste in your lab at any given time.[7] It is best practice to schedule regular waste pickups to keep volumes to a minimum.[7][14]
-
Request a Pickup: Once your waste container is full, or if you are approaching the storage time limit (typically up to one year for partially filled containers in an SAA), schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[7][10]
Phase 3: Final Disposal
Your institution's EHS department will work with a licensed hazardous waste disposal company to handle the final treatment. For halogenated organic compounds like this compound, the most common and effective disposal method is high-temperature incineration .[5] This process is carried out in specialized facilities equipped with scrubbers to neutralize the acidic gases (such as hydrogen chloride and hydrogen fluoride) that are produced during combustion.[4]
Under the EPA's Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under one of the "F" codes for non-specific source wastes, such as F002, which includes spent halogenated solvents like chlorobenzene.[15][16] This classification mandates the strict "cradle-to-grave" management and tracking of the waste.
Handling Empty Containers
An empty container that once held this compound is not considered regular trash until it has been properly decontaminated.[8]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (that can dissolve the chemical residue).[8]
-
Collect the Rinsate: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly, typically by adding it to your halogenated waste container.[7]
-
Deface the Label: Completely remove or obliterate the original chemical label from the empty, rinsed container.[7][8]
-
Dispose of the Container: Once thoroughly rinsed and with the label removed, the glass or plastic container can typically be disposed of in the appropriate recycling or solid waste stream.[7]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific excellence. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- 1. This compound 98 320-50-3 [sigmaaldrich.com]
- 2. This compound | 320-50-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,5-二氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. chembk.com [chembk.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. fishersci.com [fishersci.com]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. wku.edu [wku.edu]
Mastering the Safe Handling of 2,5-Dichlorobenzotrifluoride: A Guide for Laboratory Professionals
For the experienced researcher, the introduction of any new compound into a workflow is a calculated decision, balancing its potential for discovery against the inherent risks of handling. 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3), a halogenated aromatic compound, is no exception. Its utility in chemical synthesis is significant, but its hazardous properties demand a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols to empower you, the researcher, with the knowledge to build a self-validating system of safety for handling this and similar chemicals.
Hazard Profile: Understanding the Adversary
This compound is classified as a combustible liquid that causes severe skin burns and eye damage.[1][2] The primary dangers stem from its corrosive nature upon direct contact and the potential for inhalation of its vapors.
Key Hazards:
-
Corrosivity: Causes severe burns to skin and eyes upon contact.[1][2][3][4]
-
Combustibility: As a combustible liquid with a flash point of approximately 76°C (169°F), it presents a fire hazard when exposed to heat or ignition sources.[1][3][4]
-
Hazardous Combustion Products: When burned, it can decompose to produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and gaseous hydrogen fluoride (HF).[1][5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion (GHS05) | Danger | H314: Causes severe skin burns and eye damage.[2][3][6] |
| Flammable Liquids | Flame (GHS02) - Implied due to Combustibility | Danger | H227: Combustible liquid.[2][7] |
Table 1: GHS Hazard Summary for this compound.
The Core of Protection: A Multi-Layered PPE Strategy
Simply listing PPE is insufficient; understanding the why behind each selection is critical for true safety. The goal is to establish multiple, redundant barriers between you and the chemical hazard. Engineering controls, specifically a certified chemical fume hood, are the first and most critical line of defense and are considered mandatory for handling this compound.[1][5]
Hand and Body Protection: Selecting the Right Armor
The corrosive nature of this compound necessitates robust skin protection. Casual contact can lead to severe burns.
-
Gloves: Standard nitrile gloves, while suitable for incidental contact or splash protection, are not recommended for prolonged handling or immersion.[8] For extended work, superior chemical resistance is required. The causality here relates to the breakthrough time—the time it takes for the chemical to permeate the glove material. For chlorinated aromatic solvents, materials with longer breakthrough times are essential.
| Glove Material | Recommended Use | Rationale & Limitations |
| Viton™ | Extended Use / Immersion | Provides excellent resistance to chlorinated and aromatic solvents.[1][5][9] However, it can be expensive and offers less resistance to cuts.[1][9] |
| Polyvinyl Alcohol (PVA) | Extended Use / Immersion | Offers excellent resistance to aromatic and chlorinated solvents.[1][5][9] Crucially, PVA is water-soluble and must not be used in aqueous solutions. [1][5][9] |
| Silver Shield®/Norfoil® | High-Hazard/Spill Cleanup | A lightweight laminate that resists permeation from a wide range of chemicals.[9] It offers the highest level of chemical resistance but has minimal cut resistance.[9] |
| Nitrile | Incidental Contact Only | Suitable for brief, accidental splashes.[8][10] Must be inspected before use and replaced immediately upon any contact with the chemical. Never reuse disposable gloves.[1][10] |
Table 2: Glove Selection Guide for this compound.
-
Body Protection: A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional barrier. All contaminated clothing must be removed immediately and decontaminated before reuse.[2][4][9]
Eye and Face Protection: An Impenetrable Shield
Given the severe eye damage this chemical can cause, eye protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[1][5]
-
Best Practice/High Splash Potential: For transfers of larger volumes or any operation with an elevated splash risk, a combination of chemical safety goggles and a full-face shield is the authoritative recommendation.[11] A face shield alone does not provide adequate protection.[11]
Respiratory Protection: Guarding the Gateway
All handling of this compound must, by default, occur within a properly functioning chemical fume hood to minimize vapor inhalation.[12] However, in situations where a fume hood is not available, during a significant spill, or when exposure limits may be exceeded, respiratory protection is essential.
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) is required. A full-facepiece respirator is preferred as it also provides eye protection.[9]
-
Cartridge Selection: The choice of cartridge is critical. Due to the compound's nature as an organic vapor and its potential to create acid gases (like HCl and HF) during decomposition or reaction, a simple organic vapor (OV) cartridge is insufficient. A combination Organic Vapor/Acid Gas (OV/AG) cartridge (NIOSH color code: Yellow) is required for comprehensive protection.[2][3][9] If aerosols could be generated, a P100 particulate prefilter should be added to the cartridge.
// Nodes start [label="Start: Handling\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Is work performed in a\ncertified chemical fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// PPE Branch (Yes from Fume Hood) ppe_base [label="Standard PPE Required", fillcolor="#4285F4", fontcolor="#FFFFFF"]; goggles [label="Chemical Safety Goggles\n(Face shield for splash risk)", fillcolor="#FFFFFF", fontcolor="#202124"]; gloves [label="Select Appropriate Gloves\n(See Table 2)", fillcolor="#FFFFFF", fontcolor="#202124"]; lab_coat [label="Flame-Resistant Lab Coat\n(Chem-resistant apron for splash risk)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Respirator Branch (No from Fume Hood) respirator [label="Respirator Required\n(In addition to Standard PPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apr_select [label="Select NIOSH-Approved APR\n(Full-facepiece preferred)", fillcolor="#FFFFFF", fontcolor="#202124"]; cartridge_select [label="Select Combination\nOrganic Vapor/Acid Gas (OV/AG)\nCartridge (Yellow)", fillcolor="#FFFFFF", fontcolor="#202124"];
end [label="Proceed with Work", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> fume_hood; fume_hood -> ppe_base [label=" Yes"]; fume_hood -> respirator [label="No / Spill\n/ Emergency"];
ppe_base -> goggles [style=dashed]; ppe_base -> gloves [style=dashed]; ppe_base -> lab_coat [style=dashed];
goggles -> end; gloves -> end; lab_coat -> end;
respirator -> apr_select; apr_select -> cartridge_select; cartridge_select -> ppe_base; }
Caption: PPE selection workflow for this compound.
Operational Plan: From Benchtop to Waste
A self-validating safety system extends to every procedural step.
Preparation and Handling Protocol
-
Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[12] This area should be clearly marked.
-
Pre-use Inspection: Ensure safety equipment, including the fume hood, eyewash station, and safety shower, are operational and accessible.[1][5] Inspect all PPE for damage before donning.
-
Containment: Use secondary containment (e.g., a tray) within the fume hood to contain any potential spills.
-
Dispensing: When transferring the liquid, use tools like pipettes or syringes that minimize the risk of splashing. Keep containers sealed when not in use.
-
Heating: This is a combustible liquid. Keep it away from open flames, hot plates, and other ignition sources.[1][5] If heating is necessary, use a controlled method like an oil bath with vigilant temperature monitoring.
Accidental Release and Spill Cleanup Protocol
A swift, correct response can prevent a minor spill from becoming a major incident.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and notify your institution's safety office.
-
Control Ignition Sources: If safe to do so, remove all ignition sources from the area.[1]
-
Don Appropriate PPE: Before attempting cleanup, don the highest level of recommended PPE, including a full-facepiece respirator with an OV/AG cartridge, chemically resistant gloves (Viton® or Silver Shield®), and a chemically resistant apron or suit.[9][12]
-
Contain the Spill: Create a dike around the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial spill pillows).[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb: Working from the outside in, apply the absorbent material over the spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), collecting the cloth as hazardous waste. Finally, clean the area with soap and water.
-
Dispose: Seal and label the waste container for pickup by your institution's hazardous waste management team.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal are critical to protecting the environment and ensuring regulatory compliance. As a halogenated aromatic compound, this compound waste must not be mixed with non-halogenated organic waste.[4]
-
Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste."[4] The container must be made of a compatible material and have a secure, sealing lid.
-
Labeling: The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and indicate the associated hazards (Corrosive, Combustible).[4]
-
Collection: All materials contaminated with the chemical, including disposable gloves, absorbent pads from spills, and solvent rinsates from cleaning glassware, must be placed in this designated container.[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected for disposal.
// Nodes spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Spill Size\n& Location", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Minor Spill Branch minor_spill [label="Minor Spill\n(Inside Fume Hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; alert [label="Alert Colleagues\nNearby", fillcolor="#FFFFFF", fontcolor="#202124"]; ppe [label="Don Full PPE\n(Respirator, Viton/Laminate Gloves,\nApron, Goggles/Faceshield)", fillcolor="#FFFFFF", fontcolor="#202124"]; contain [label="Contain & Absorb\n(Inert Material)", fillcolor="#FFFFFF", fontcolor="#202124"]; collect [label="Collect Waste into\nHalogenated Waste Container", fillcolor="#FFFFFF", fontcolor="#202124"]; decon [label="Decontaminate Area", fillcolor="#FFFFFF", fontcolor="#202124"];
// Major Spill Branch major_spill [label="Major Spill\n(Outside Hood / Large Volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; evacuate [label="Evacuate Area\nPull Fire Alarm if Needed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; notify [label="Notify Institutional Safety\n(e.g., EH&S)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Incident Resolved\n& Reported", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges spill -> assess; assess -> minor_spill [label=" Small & Contained"]; assess -> major_spill [label="Large or Uncontained "];
minor_spill -> alert -> ppe -> contain -> collect -> decon -> end; major_spill -> evacuate -> notify; }
Caption: Emergency response plan for a this compound spill.
By integrating this comprehensive, causality-driven approach to safety, you not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your research.
References
- 1. Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators - Moldex [moldex.com]
- 2. pksafety.com [pksafety.com]
- 3. 3m.com [3m.com]
- 4. fibreglast.com [fibreglast.com]
- 5. lorobbees.com [lorobbees.com]
- 6. theridgepro.com [theridgepro.com]
- 7. 3M™ 2076HF P95/HF Particulate Filter/Hydrogen Fluoride Respiratory Protection with Nuisance Level Acid Gas Relief | Saf-T-Gard® International, Inc. | Saf-T-Gard International [saftgard.com]
- 8. kgcountry.com [kgcountry.com]
- 9. majorsafety.com [majorsafety.com]
- 10. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






